Nerolidol
Beschreibung
This compound has been reported in Aristolochia triangularis, Rhododendron dauricum, and other organisms with data available.
This compound is found in bitter gourd. This compound is a component of many essential oils. The (S)-enantiomer is the commoner and occurs mostly as the (S)-(E)-isomer. This compound is a flavouring agent. this compound has been shown to exhibit anti-fungal function (A7933). this compound belongs to the family of Sesquiterpenes. These are terpenes with three consecutive isoprene units.
sesquiterpene; RN given refers to cpd without isomeric designation; nerol is also available
structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTLCLSUCSAZDY-SDNWHVSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CCC(C)(C=C)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040783 | |
| Record name | trans-Nerolidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma | |
| Record name | Nerolidol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol) | |
| Record name | Nerolidol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.872-0.879 | |
| Record name | Nerolidol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
40716-66-3, 7212-44-4, 142-50-7 | |
| Record name | trans-Nerolidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40716-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nerolidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007212444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nerolidol trans-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040716663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6,10-Dodecatrien-3-ol, 3,7,11-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Nerolidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,11-trimethyldodeca-1,6,10-trien-3-ol,mixed isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.816 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nerolidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.032 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEROLIDOL, (6E)-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FG5V0N8P2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nerolidol: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Nerolidol, a naturally occurring sesquiterpene alcohol, is a constituent of the essential oils of numerous plant species.[1] With its characteristic woody and fresh bark aroma, this compound exists in four isomeric forms.[1] This compound has garnered significant interest in the pharmaceutical and cosmetic industries due to its wide range of biological activities. This technical guide provides a comprehensive overview of the natural sources and plant distribution of this compound, detailed experimental protocols for its extraction and quantification, and an examination of its biosynthetic pathway.
Natural Sources and Plant Distribution of this compound
This compound is found in a wide variety of plants, distributed across numerous families. It is present in various plant organs, including the leaves, flowers, stems, and roots.[2] The concentration of this compound can vary significantly depending on the plant species, the specific organ, and even the season of harvest.[2] For instance, the concentration of trans-nerolidol in the leaves of Baccharis dracunculifolia was found to be five times higher in March compared to July.[2]
Quantitative Data on this compound Content in Various Plant Species
The following tables summarize the quantitative data on this compound content in different plant species and their respective parts. The data is compiled from various studies and presented to facilitate comparison.
Table 1: this compound Content in the Essential Oils of Various Plant Parts
| Plant Species | Plant Part | Isomer of this compound | This compound Content (% of Essential Oil) | Reference |
| Piper claussenianum | Leaves | trans-nerolidol | 81.4% | |
| Myrocarpus fastigiatus | Wood | cis-nerolidol | 80.0% | |
| Zanthoxylum hyemale | Leaves | trans-nerolidol | 51.0% | |
| Baccharis dracunculifolia | Leaves | E-nerolidol | 16.8–51.0% | |
| Zornia brasiliensis | Leaves | trans-nerolidol | 48.0% | |
| Fokienia hodginsii | Wood | trans-nerolidol | 34.8% | |
| Swinglea glutinosa | Leaves | trans-nerolidol | 28.4% | |
| Warionia saharae | Aerial parts | trans-nerolidol | 23.0% | |
| Swinglea glutinosa | Fruits | trans-nerolidol | 19.1% | |
| Canarium schweinfurthii | Resin | trans-nerolidol | 14.0% | |
| Cinnamomum osmophloeum | Twig | trans-nerolidol | 1.05% | |
| Rosa bracteata | Stems | (E)-nerolidol | Not specified, but a main component |
Table 2: this compound Concentration in Plant Tissues
| Plant Species | Plant Part | Isomer of this compound | This compound Concentration | Reference |
| Baccharis dracunculifolia | Leaves | trans-nerolidol | 136.53 mg/100 g of plant (March) | |
| Baccharis dracunculifolia | Leaves | trans-nerolidol | 25.03 mg/100 g of plant (July) |
Experimental Protocols
Extraction of this compound via Hydrodistillation
Hydrodistillation is a common method for extracting essential oils, including this compound, from plant material. The process involves the co-distillation of water and the volatile compounds from the plant matrix.
Materials and Equipment:
-
Fresh or dried plant material (e.g., leaves, flowers)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (distilling flask)
-
Condenser
-
Receiving flask
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Grinder or mortar and pestle (if using dried material)
Procedure:
-
Preparation of Plant Material:
-
If using fresh plant material, chop it into small pieces to increase the surface area.
-
If using dried plant material, grind it to a coarse powder using a grinder or mortar and pestle.
-
-
Apparatus Setup:
-
Set up the Clevenger-type apparatus with a round-bottom flask of appropriate size as the distilling flask.
-
Place the prepared plant material into the distilling flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged. A common ratio is 1:10 (w/v) of plant material to water.
-
Connect the distilling flask to the Clevenger apparatus and the condenser.
-
Place a receiving flask at the outlet of the condenser.
-
-
Distillation:
-
Begin heating the distilling flask using a heating mantle.
-
Bring the water to a boil. The steam will pass through the plant material, causing the essential oils to vaporize.
-
The mixture of steam and essential oil vapor will travel into the condenser, where it will cool and liquefy.
-
The condensed liquid (distillate), containing both water and essential oil, will collect in the graduated tube of the Clevenger apparatus.
-
-
Separation and Collection:
-
Continue the distillation for a set period, typically 2-4 hours, or until no more oil is collected.
-
Once the distillation is complete, allow the apparatus to cool.
-
The essential oil, being less dense than water, will form a layer on top of the water in the collection tube.
-
Carefully open the stopcock of the Clevenger apparatus to drain the aqueous layer, and then collect the essential oil in a clean vial.
-
-
Drying and Storage:
-
To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected essential oil.
-
Allow it to stand for a few minutes, then decant or filter the oil into a clean, airtight, amber glass vial.
-
Store the essential oil at 4°C in the dark to prevent degradation.
-
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound in essential oil samples.
Materials and Equipment:
-
Essential oil sample containing this compound
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., DB-5MS)
-
Helium (carrier gas)
-
This compound standard for calibration
-
Solvent (e.g., hexane or ethanol) for sample dilution
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard of a known concentration in a suitable solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution for creating a calibration curve.
-
Dilute the essential oil sample in the same solvent to a concentration within the linear range of the calibration curve.
-
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250°C. Use a splitless or split injection mode, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 220°C at a rate of 3°C/minute.
-
Hold: Maintain 220°C for 10 minutes.
-
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 350.
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
-
-
Analysis:
-
Inject a fixed volume (e.g., 1 µL) of each standard solution and the prepared sample solution into the GC-MS system.
-
Acquire the chromatograms and mass spectra for each run.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the this compound standard.
-
Create a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
The quantity of this compound can then be expressed as a percentage of the essential oil or in mg/g of the original plant material.
-
Biosynthesis of this compound and Experimental Workflow
This compound Biosynthetic Pathway
This compound is synthesized in plants via the mevalonate (MVA) pathway, which primarily occurs in the cytosol. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon precursors are then condensed to form larger isoprenoid building blocks. Specifically for this compound, farnesyl pyrophosphate (FPP), a 15-carbon molecule, is the direct precursor. FPP is then converted to this compound by the enzyme this compound synthase.
Caption: The cytosolic mevalonate pathway for this compound biosynthesis.
General Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from plant sources.
Caption: A generalized workflow for the analysis of this compound from plant material.
References
An In-depth Technical Guide to (3S)-(E)-Nerolidol Synthase Activity in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-(E)-nerolidol synthase (EC 4.2.3.48) is a key enzyme in the biosynthesis of volatile organic compounds in plants, playing a crucial role in plant defense mechanisms. This sesquiterpene synthase catalyzes the conversion of (2E,6E)-farnesyl diphosphate (FPP) into (3S)-(E)-nerolidol, a precursor to the homoterpene (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT). DMNT is a significant signaling molecule that attracts natural enemies of herbivores, thus contributing to indirect plant defense. This technical guide provides a comprehensive overview of (3S)-(E)-nerolidol synthase activity, including its biochemical properties, the signaling pathways that regulate its expression, and detailed experimental protocols for its study.
Introduction
(3S)-(E)-nerolidol synthase is a member of the terpene synthase (TPS) family of enzymes, which are responsible for the vast diversity of terpenoid compounds found in plants. The enzyme facilitates the conversion of the ubiquitous sesquiterpene precursor, FPP, into the acyclic sesquiterpene alcohol, (3S)-(E)-nerolidol. This reaction is a critical step in the formation of DMNT, a volatile compound released by many plants upon herbivore attack.[1][2] The emission of DMNT serves as a chemical cue to attract predatory mites and parasitic wasps, which are natural enemies of the herbivores, thereby providing an indirect defense mechanism for the plant.[1][2] Understanding the activity and regulation of (3S)-(E)-nerolidol synthase is of significant interest for applications in agriculture, such as the development of pest-resistant crops, and in the fragrance and flavor industries.
Biochemical Properties and Function
(3S)-(E)-nerolidol synthase catalyzes the following reaction:
(2E,6E)-farnesyl diphosphate + H₂O → (3S,6E)-nerolidol + diphosphate[3]
The enzyme belongs to the lyase class of enzymes, specifically the hydro-lyases. The catalytic mechanism involves the ionization of the diphosphate group from FPP, followed by the quenching of the resulting carbocation with a water molecule to form the alcohol, (3S)-(E)-nerolidol.
Substrate Specificity and Product Formation
The primary substrate for (3S)-(E)-nerolidol synthase is (2E,6E)-farnesyl diphosphate. Some isoforms of the enzyme may also exhibit activity with geranyl diphosphate (GPP), the precursor to monoterpenes, producing linalool. The stereospecificity of the enzyme is crucial, as it predominantly produces the (3S)-(E)-enantiomer of nerolidol.
Subcellular Localization
The subcellular localization of (3S)-(E)-nerolidol synthase can vary depending on the plant species and the specific isoform. In snapdragon, two nearly identical this compound/linalool synthases have been identified, with one localized in the cytosol and responsible for this compound biosynthesis, and the other in the plastids for linalool formation. In kiwifruit, the enzyme is localized to the cytoplasm.
Quantitative Data
The kinetic parameters of (3S)-(E)-nerolidol synthase have been characterized in several plant species. A summary of these parameters is presented in Table 1.
| Plant Species | Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/h/µg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Divalent Cation | Reference |
| Actinidia chinensis (Kiwifruit) | AcNES1 | FPP | 0.80 | - | - | 300 | Mg²⁺ | |
| GDP | 1.89 | - | - | 69 | Mg²⁺ | |||
| Fragaria ananassa (Strawberry) | FaNES1 | FPP | 8.1 | 3 | - | - | - | |
| GDP | 29 | 2.3 | - | - | - | |||
| Plectranthus amboinicus | PamTps1 | FPP | 40.47 ± 3.83 | 14.85 ± 2.80 (µmol/mg⁻¹) | 0.005 | 0.00012 | Mg²⁺ | |
| GPP | 16.72 ± 1.32 | 24.16 ± 3.75 (µmol/mg⁻¹) | 0.009 | 0.00054 | Mg²⁺ |
Table 1: Kinetic Parameters of (3S)-(E)-Nerolidol Synthase from Different Plant Species.
Signaling Pathways and Regulation of Gene Expression
The expression of (3S)-(E)-nerolidol synthase genes is often induced by biotic stress, particularly herbivory. This induction is regulated by a complex signaling network involving plant hormones.
Herbivore-Induced Signaling Pathway
Herbivore attack triggers a signaling cascade that leads to the activation of defense-related genes, including those encoding terpene synthases. The jasmonate signaling pathway plays a central role in this response.
References
The Biosynthesis of Nerolidol from Farnesyl Pyrophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerolidol, a naturally occurring sesquiterpene alcohol, is a molecule of significant interest across the pharmaceutical, cosmetic, and fragrance industries. Its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties, have positioned it as a promising lead compound in drug discovery. Found in the essential oils of numerous plants, this compound's biosynthesis is a fascinating example of terpene metabolism. This technical guide provides an in-depth exploration of the core biosynthetic pathway leading to this compound from the central precursor, farnesyl pyrophosphate (FPP). We will delve into the enzymatic conversion, present key quantitative data, and provide detailed experimental protocols relevant to the study of this pathway.
The Core Biosynthetic Pathway: From FPP to this compound
The direct precursor to all sesquiterpenes, including this compound, is (2E,6E)-farnesyl pyrophosphate (FPP). The conversion of this linear isoprenoid substrate into the acyclic alcohol this compound is catalyzed by a class of enzymes known as this compound synthases (NES). These enzymes belong to the broader family of terpene synthases (TPSs).
The reaction mechanism proceeds through the ionization of FPP, where the pyrophosphate group is cleaved, generating a transient farnesyl carbocation. This is followed by the nucleophilic attack of a water molecule at the C3 position of the farnesyl cation, leading to the formation of this compound and the release of a diphosphate molecule.[1][2] This seemingly straightforward conversion can result in different stereoisomers of this compound, namely (3S)-nerolidol and (3R)-nerolidol, depending on the specific this compound synthase involved. The enzymes responsible are classified under EC numbers 4.2.3.48 for (3S,6E)-nerolidol synthase and 4.2.3.49 for (3R,6E)-nerolidol synthase.[3][4]
dot
References
The Multifaceted Therapeutic Potential of Sesquiterpene Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sesquiterpene alcohols, a diverse class of C15 isoprenoid compounds, are prominent secondary metabolites in the plant kingdom, contributing to the aromatic and medicinal properties of many essential oils. With a broad spectrum of pharmacological and biological activities, these compounds have garnered significant interest in the scientific community for their potential as novel therapeutic agents. This technical guide provides an in-depth overview of the core pharmacological activities of key sesquiterpene alcohols, including farnesol, nerolidol, α-bisabolol, patchoulol, and cedrol. It details their mechanisms of action, presents quantitative data on their efficacy, outlines experimental protocols for their evaluation, and visualizes the key signaling pathways they modulate.
Anticancer and Cytotoxic Activities
Sesquiterpene alcohols have demonstrated significant potential in oncology by inducing apoptosis, inhibiting cell proliferation, and arresting the cell cycle in various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that govern cell survival and death.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of various sesquiterpene alcohols against a range of human cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Sesquiterpene Alcohol | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Farnesol | A549 | Human Lung Carcinoma | Varies | [1] |
| Caco-2 | Human Colon Adenocarcinoma | Varies | [1] | |
| HCT-116 | Human Colorectal Carcinoma | Varies | [2] | |
| Saos-2 | Human Osteosarcoma | Varies | [2] | |
| B16F10 | Murine Melanoma | 45 | [3] | |
| HL-60 | Human Promyelocytic Leukemia | Varies | ||
| DU145 | Human Prostate Carcinoma | Varies | ||
| α-Bisabolol | A549 | Human Non-Small Cell Lung Carcinoma | 15 | |
| Santamarine | L1210 | Murine Leukemia | 0.16-1.3 µg/mL | |
| CCRF-CEM | Human Leukemia | 0.16-1.3 µg/mL | ||
| KB | Human Nasopharyngeal Carcinoma | 0.16-1.3 µg/mL | ||
| LS174T | Human Colon Adenocarcinoma | 0.16-1.3 µg/mL | ||
| MCF 7 | Human Breast Adenocarcinoma | 0.16-1.3 µg/mL | ||
| Ambrosin | MDA-MB-231 | Human Breast Cancer | 25 | |
| Dehydrocostus lactone | HepG2 | Human Hepatocellular Carcinoma | 20.33 | |
| Costunolide | CAL-27 | Oral Squamous Cell Carcinoma | 32 | |
| Aloesone | CAL-27 | Oral Squamous Cell Carcinoma | 38 |
Signaling Pathways in Anticancer Activity
Sesquiterpene alcohols exert their anticancer effects by modulating several key signaling pathways. Farnesol, for instance, induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It can also trigger endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR), which is dependent on the MEK1/2-ERK1/2 pathway. α-Bisabolol has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, in non-small cell lung carcinoma cells.
Farnesol-Induced Apoptosis Signaling Pathway
Caption: Farnesol induces apoptosis via multiple signaling pathways.
α-Bisabolol and the PI3K/Akt Signaling Pathway
References
Olfactoric Properties of Nerolidol Stereoisomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the olfactoric properties of the four stereoisomers of nerolidol. Due to its presence in numerous essential oils and its use as a fragrance ingredient and potential pharmacologically active compound, a detailed understanding of how its stereochemistry influences its odor profile is crucial for research and development in the fields of perfumery, pharmacology, and sensory science.
This compound, with the chemical formula C₁₅H₂₆O, is a naturally occurring sesquiterpene alcohol. Its structure contains a chiral center at the C3 position and a double bond at the C6 position, resulting in four possible stereoisomers: (3S,6E)-nerolidol, (3R,6E)-nerolidol, (3S,6Z)-nerolidol, and (3R,6Z)-nerolidol. The spatial arrangement of the substituents around the chiral center (R/S configuration) and the geometry of the C6 double bond (E/Z configuration) significantly impact the molecule's interaction with olfactory receptors, leading to distinct odor perceptions.
Quantitative Olfactoric Data
While the qualitative odor characteristics of this compound stereoisomers have been described, specific quantitative odor threshold values for each individual stereoisomer are not extensively documented in publicly available scientific literature. A general odor detection threshold for this compound has been reported to be in the range of 10 ppb to 10 ppm, though this is not specific to the individual stereoisomers and can vary based on the medium and the sensitivity of the assessors[1].
The following table summarizes the known olfactoric properties of the four this compound stereoisomers, with a focus on their distinct odor descriptors as identified in key scientific literature.
| Stereoisomer | Structure | Odor Descriptor | Odor Threshold |
| (3S,6E)-Nerolidol | (+)-trans-Nerolidol | Very faint, floral, slightly green, reminiscent of lily of the valley | Data not available |
| (3R,6E)-Nerolidol | (-)-trans-Nerolidol | Green, woody, with a fatty, slightly waxy note | Data not available |
| (3S,6Z)-Nerolidol | (+)-cis-Nerolidol | Very faint, floral, slightly green, reminiscent of lily of the valley | Data not available |
| (3R,6Z)-Nerolidol | (-)-cis-Nerolidol | Green, woody, with a fatty, slightly waxy note | Data not available |
Experimental Protocols
The determination of the olfactoric properties of volatile compounds like this compound stereoisomers involves a combination of instrumental analysis and sensory evaluation.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific odor-active compounds in a sample. In the context of this compound stereoisomers, a chiral gas chromatography column is essential for the separation of the enantiomeric pairs.
Methodology:
-
Sample Preparation: A diluted solution of the separated this compound stereoisomers in an appropriate solvent (e.g., ethanol) is prepared.
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and travels through a chiral capillary column (e.g., coated with a cyclodextrin derivative). The different stereoisomers interact differently with the chiral stationary phase, leading to their separation based on their retention times.
-
Detection and Olfactory Assessment: As the separated compounds elute from the column, the effluent is split. One portion goes to a chemical detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for identification and quantification, while the other portion is directed to a sniffing port. A trained sensory panelist or "sniffer" inhales the effluent and describes the odor and its intensity at specific retention times.
Sensory Panel Evaluation
To obtain detailed and reliable odor descriptors and potentially determine odor thresholds, a trained sensory panel is utilized.
Methodology:
-
Panelist Selection and Training: Panelists are selected based on their olfactory acuity and ability to describe odors consistently. They undergo training to recognize and scale the intensity of various standard odorants and to develop a common vocabulary for odor description.
-
Sample Presentation: The purified this compound stereoisomers are presented to the panelists in a controlled environment. This can be done by dipping smelling strips into diluted samples or by using an olfactometer that delivers a controlled concentration of the odorant in a stream of odorless air.
-
Evaluation: Panelists are asked to describe the odor character of each stereoisomer using a list of descriptors. For odor threshold determination, a series of dilutions of each stereoisomer is presented in an ascending order of concentration, and the lowest concentration at which an odor is reliably detected is recorded. A forced-choice method, where the panelist must choose between the sample and a blank, is often employed to minimize guessing.
-
Data Analysis: The responses from the panelists are collected and statistically analyzed to determine the consensus odor profile and the mean odor threshold for each stereoisomer.
Olfactory Signaling Pathway
The perception of this compound stereoisomers, like other odorants, is initiated by the binding of these molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.
The process can be summarized as follows:
-
Binding: A this compound stereoisomer binds to a specific olfactory receptor. The stereochemical differences between the isomers lead to differential binding affinities and activation of distinct sets of ORs.
-
G-protein Activation: This binding activates an associated G-protein (G-olf).
-
Second Messenger Production: The activated G-protein stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the open channels depolarizes the olfactory sensory neuron.
-
Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon.
-
Signal to the Brain: The signal is relayed to the olfactory bulb and then to other brain regions, including the olfactory cortex, where the information is processed, leading to the conscious perception of a specific odor.
The distinct odor profiles of the this compound stereoisomers arise from their unique patterns of activation of the vast array of olfactory receptors.
References
The Scent of Defense: Nerolidol as a Key Herbivore-Induced Plant Volatile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the intricate chemical warfare between plants and herbivores, volatile organic compounds (VOCs) serve as a critical line of communication and defense. Among these, the sesquiterpene alcohol nerolidol has emerged as a pivotal player in herbivore-induced plant defense mechanisms. Released upon herbivore attack, this compound functions not only as a direct deterrent but also as an indirect defense signal, attracting natural enemies of the herbivores. Furthermore, it acts as a signaling molecule within the plant, priming and activating a cascade of defense responses in both local and systemic tissues. This technical guide provides a comprehensive overview of the role of this compound as a herbivore-induced plant volatile, focusing on its biosynthesis, signaling pathways, and the methodologies used to study its function.
Biosynthesis and Emission of this compound
This compound is synthesized in plants through the isoprenoid pathway, specifically from the C15 precursor farnesyl diphosphate (FPP). The key enzyme responsible for its production is this compound synthase (NES), a type of terpene synthase.[1] Herbivore feeding triggers the expression of NES genes, leading to an increase in this compound biosynthesis and emission.[2] In some plant species, such as maize, (E)-nerolidol serves as an intermediate in the biosynthesis of (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), another significant herbivore-induced volatile that attracts predatory mites.[3][4][5]
The emission of this compound is often quantitatively related to the extent of herbivore damage, although this can vary between plant species and the type of herbivore.
Role in Direct and Indirect Plant Defense
This compound contributes to plant defense through both direct and indirect mechanisms.
Direct Defense: this compound can act as a feeding and oviposition deterrent to various insect herbivores. Its presence in the volatile blend of a damaged plant can signal an unsuitable host, reducing further damage.
Indirect Defense: One of the most well-documented roles of this compound is in "crying for help." By attracting parasitic wasps and predatory mites, natural enemies of the attacking herbivores, this compound facilitates a form of indirect defense. This tritrophic interaction benefits the plant by reducing herbivore pressure.
This compound-Induced Signaling Pathways
Upon its release or perception by neighboring plant tissues, this compound triggers a complex signaling cascade, leading to the activation of downstream defense responses.
Activation of MAPK and WRKY Signaling
(E)-nerolidol has been shown to activate Mitogen-Activated Protein Kinase (MAPK) and WRKY transcription factor signaling pathways. This activation is an early response to this compound perception and is crucial for initiating subsequent defense mechanisms.
Induction of Phytohormone Signaling
The activation of MAPK and WRKY pathways leads to an increase in the production of key defense-related phytohormones, namely jasmonic acid (JA) and abscisic acid (ABA). These hormones, in turn, regulate the expression of a wide array of defense genes. There is significant crosstalk between the JA and ABA signaling pathways in modulating the plant's response to biotic stress.
Accumulation of Defense-Related Compounds
The culmination of this signaling cascade is the accumulation of various defense-related chemicals. These include pathogenesis-related (PR) proteins, and other secondary metabolites that possess broad-spectrum anti-herbivore and anti-pathogen properties.
Quantitative Data on this compound's Role in Plant Defense
The following tables summarize quantitative data from various studies on the emission of this compound and its effects on plant defense and insect behavior.
Table 1: Herbivore-Induced Emission of this compound in Different Plant Species
| Plant Species | Herbivore/Inducer | Fold Increase in this compound Emission | Reference |
| Tea (Camellia sinensis) | Empoasca onukii | Significantly Increased | |
| Maize (Zea mays) | Spodoptera littoralis | ~8-fold increase in TPS1 expression | |
| Black Poplar (Populus nigra) | Lymantria dispar | Significantly higher than undamaged | |
| Alternanthera philoxeroides | Agasicles hygrophila | Rapid and intense induction of NES expression |
Table 2: Effects of this compound on Gene Expression and Phytohormone Levels
| Plant Species | Treatment | Target Gene/Hormone | Quantitative Change | Reference |
| Tea (Camellia sinensis) | (E)-nerolidol exposure | CsMAPK, CsWRKY3 | Significant increase in transcript and protein levels | |
| Tea (Camellia sinensis) | (E)-nerolidol exposure | Jasmonic Acid (JA) | Significant increase | |
| Tea (Camellia sinensis) | (E)-nerolidol exposure | Abscisic Acid (ABA) | Significant increase | |
| Tea (Camellia sinensis) | (E)-nerolidol exposure | Hydrogen Peroxide (H₂O₂) | Significant increase |
Table 3: Behavioral Responses of Insects to this compound
| Insect Species | Type of Response | This compound Concentration/Dose | Observed Effect | Reference |
| Predatory mite (Phytoseiulus persimilis) | Attraction | Not specified | Well-demonstrated attraction | |
| Tea Leafhopper (Empoasca onukii) | Feeding, Fecundity, Survival | Not specified | Directly negatively affected | |
| Spodoptera exigua | Growth and Development | 4.0 mg/mL | Significantly impaired |
Experimental Protocols
Volatile Collection using Headspace Solid-Phase Microextraction (HS-SPME)
This method is widely used for the extraction of volatile compounds from plant tissues.
Materials:
-
SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)
-
Headspace vials (e.g., 20 mL) with PTFE/silicone septa
-
Heating block or water bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Excise a known weight of plant material (e.g., 1-2 g of leaves) and place it into a headspace vial. For herbivore-induced samples, the damage should be inflicted a specific time before collection.
-
Seal the vial tightly with the cap and septum.
-
Place the vial in a heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.
-
Insert the SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the plant material.
-
Expose the fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
Retract the fiber into the needle and immediately insert it into the injection port of the GC-MS for thermal desorption of the collected volatiles.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying this compound in volatile samples.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode, temperature set to 250°C.
-
Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer: Electron impact (EI) ionization at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantification: Quantification can be performed using an internal standard and a calibration curve.
Insect Behavioral Bioassays using a Y-tube Olfactometer
A Y-tube olfactometer is a common apparatus for studying insect responses to volatile cues.
Materials:
-
Glass Y-tube olfactometer
-
Air pump and flow meters
-
Charcoal-filtered and humidified air source
-
Odor sources (e.g., this compound solution on filter paper, herbivore-damaged plant)
-
Test insects
Procedure:
-
Set up the Y-tube olfactometer in a controlled environment with uniform lighting and minimal air currents.
-
Connect the air source to the two arms of the olfactometer, ensuring a constant and equal airflow through each arm.
-
Place the odor source (e.g., filter paper with this compound in one arm and a solvent control in the other) at the upwind end of each arm.
-
Introduce a single insect at the downwind base of the Y-tube.
-
Observe the insect's behavior and record its choice (i.e., which arm it enters and spends a significant amount of time in).
-
After each trial, clean the olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.
-
Rotate the Y-tube 180° between trials to avoid positional bias.
-
Analyze the choice data using appropriate statistical tests (e.g., chi-square test) to determine if there is a significant preference for the this compound-scented arm.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced defense signaling cascade in plants.
Caption: Experimental workflow for studying this compound's role.
Conclusion
This compound plays a multifaceted and crucial role as a herbivore-induced plant volatile. Its functions extend beyond simple deterrence to encompass intricate signaling within the plant and communication with other trophic levels. A thorough understanding of the biosynthesis, regulation, and downstream effects of this compound is essential for developing novel strategies for crop protection and for potential applications in drug development, leveraging the bioactivity of this important natural compound. The methodologies outlined in this guide provide a framework for researchers to further unravel the complexities of this compound-mediated plant defense.
References
- 1. researchgate.net [researchgate.net]
- 2. Agasicles hygrophila attack increases this compound synthase gene expression in Alternanthera philoxeroides, facilitating host finding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of this compound in mouse plasma using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-Nerolidol is a volatile signal that induces defenses against insects and pathogens in tea plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Technical Guide to the Physical Properties and Water Solubility of Nerolidol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nerolidol, a naturally occurring sesquiterpene alcohol, is a compound of significant interest in the pharmaceutical, cosmetic, and flavor industries. A thorough understanding of its physicochemical properties is fundamental for its application in drug delivery systems, formulation development, and quality control. This technical guide provides a comprehensive overview of the key physical properties of this compound, with a particular focus on its water solubility. Detailed experimental protocols for the determination of these properties are provided, and quantitative data are summarized for easy reference.
Physical and Chemical Properties of this compound
This compound, with the chemical formula C₁₅H₂₆O, exists as a mixture of two geometric isomers, cis- and trans-nerolidol.[1] It is a colorless to pale yellow oily liquid with a characteristic floral, woody, and slightly citrus-like odor.[1][2]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound, compiled from various sources. It is important to note that some properties may vary depending on the isomeric composition of the sample.
| Property | Value | References |
| Molecular Formula | C₁₅H₂₆O | [3][4] |
| Molecular Weight | 222.37 g/mol | |
| Appearance | Colorless to pale yellow oily liquid | |
| Odor | Floral, woody, slightly citrus-like | |
| Density | 0.870 - 0.879 g/cm³ at 20-25 °C | |
| Boiling Point | ~276 °C at 1013 hPa | |
| 114 °C at 1 mmHg | ||
| Melting Point | < 25 °C | |
| -75 °C | ||
| Refractive Index (n20/D) | 1.478 - 1.492 | |
| Water Solubility | Slightly soluble / Insoluble | |
| 1.532 mg/L at 25 °C (calculated) | ||
| 14 mg/L (0.014 g/L) | ||
| Log P (Octanol/Water Partition Coefficient) | 5.68 (calculated) | |
| 5 |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the key physical properties of this compound. These protocols are based on internationally recognized guidelines and standard laboratory practices.
Determination of Density
The density of liquid this compound can be accurately determined using a digital density meter based on the oscillating U-tube principle, following a standard test method such as ASTM D4052.
Principle: A small volume of the liquid sample is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency change is then used, in conjunction with calibration data, to determine the density of the sample.
Apparatus:
-
Digital Density Meter with a thermostatically controlled measuring cell.
-
Syringes for manual sample injection or an automated sample injection system.
-
Calibrating fluids with known densities (e.g., dry air and freshly distilled water).
Procedure:
-
Calibration: Calibrate the instrument according to the manufacturer's instructions using dry air and a certified reference standard, such as degassed, high-purity water.
-
Temperature Equilibration: Set the measuring cell of the density meter to the desired temperature (e.g., 20 °C or 25 °C) and allow it to stabilize.
-
Sample Introduction: Introduce a small, bubble-free aliquot of this compound into the U-tube using a syringe or autosampler. Ensure the tube is completely filled.
-
Measurement: Allow the sample to reach thermal equilibrium within the measuring cell. The instrument will automatically measure the oscillation period and calculate the density.
-
Data Recording: Record the density value, typically in g/cm³ or kg/m ³, along with the measurement temperature.
-
Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., ethanol followed by acetone) and dry it completely before the next measurement.
Determination of Boiling Point
The boiling point of this compound can be determined using the Thiele tube method, which is suitable for small sample volumes.
Principle: A sample is heated in a small tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. Upon cooling, the vapor pressure inside the capillary decreases, and when it equals the atmospheric pressure, the liquid is drawn into the capillary. The temperature at which this occurs is the boiling point.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath fluid
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of this compound into the small test tube.
-
Capillary Insertion: Place the capillary tube, with the sealed end up, into the test tube containing the this compound.
-
Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the sample.
-
Heating: Insert the assembly into the Thiele tube containing the heating fluid. Gently heat the side arm of the Thiele tube.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
Determination of Refractive Index
The refractive index of this compound can be measured using an Abbe refractometer, following a standard method like ASTM D1218.
Principle: A drop of the liquid sample is placed between two prisms of the refractometer. Light is passed through the sample, and the angle at which it is refracted is measured. This angle is used to determine the refractive index.
Apparatus:
-
Abbe refractometer with a light source (typically a sodium D-line at 589 nm) and a thermostatically controlled prism assembly.
-
Dropper or pipette.
-
Soft lens tissue.
-
Ethanol and acetone for cleaning.
-
Certified refractive index standards for calibration.
Procedure:
-
Calibration: Calibrate the refractometer using a standard with a known refractive index.
-
Temperature Control: Set the temperature of the prisms to the desired measurement temperature (e.g., 20 °C) and allow it to stabilize.
-
Sample Application: Open the prisms and place a few drops of this compound onto the surface of the lower prism.
-
Measurement: Close the prisms and allow the sample to equilibrate to the set temperature. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.
-
Data Reading: Read the refractive index from the instrument's scale or digital display.
-
Cleaning: Clean the prism surfaces thoroughly with soft tissue and appropriate solvents after each measurement.
Determination of Water Solubility
The water solubility of this compound, a poorly soluble substance, can be determined using the shake-flask method, which is a widely accepted technique outlined in OECD Guideline 105.
Principle: An excess amount of the substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separating the undissolved material.
Apparatus:
-
Constant temperature water bath with a shaker.
-
Glass flasks with stoppers.
-
Centrifuge.
-
Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC)).
-
Syringes and filters (e.g., 0.45 µm pore size).
-
Volumetric glassware.
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate amount of substance and equilibration time for the definitive test.
-
Definitive Test: a. Add an excess amount of this compound to several flasks containing a known volume of high-purity water. b. Tightly stopper the flasks and place them in a constant temperature shaker bath (e.g., 25 °C). c. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: a. After equilibration, allow the flasks to stand in the water bath to permit phase separation. b. Centrifuge the samples at a high speed to sediment any undissolved this compound.
-
Sample Analysis: a. Carefully withdraw an aliquot of the clear aqueous supernatant. It may be necessary to filter the sample to remove any remaining micro-droplets. b. Quantify the concentration of this compound in the aqueous sample using a validated analytical method (e.g., GC-MS or HPLC with a suitable detector). A calibration curve prepared with standards of known this compound concentrations is used for quantification.
-
Calculation: The water solubility is reported as the average concentration from the replicate flasks, typically in mg/L or g/L.
Mandatory Visualizations
Experimental Workflow for Physicochemical Property Determination
The following diagram illustrates the logical workflow for determining the key physicochemical properties of a liquid compound like this compound.
This technical guide provides essential information on the physical properties and water solubility of this compound, along with standardized methods for their determination. This knowledge is crucial for the effective utilization of this compound in scientific research and industrial applications.
References
Nerolidol's Ecological Function in Plant Defense Mechanisms: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nerolidol, a naturally occurring sesquiterpene alcohol found in numerous plants, plays a pivotal role in mediating plant defense against a wide array of biotic threats. This technical guide provides a comprehensive overview of the ecological functions of this compound, detailing its involvement in direct and indirect defense mechanisms. Quantitative data on its efficacy against various herbivores and pathogens are presented, alongside detailed experimental protocols for key bioassays. Furthermore, this guide elucidates the intricate signaling pathways activated by this compound, offering a molecular-level understanding of its mode of action. Visual diagrams of these pathways and experimental workflows are provided to facilitate comprehension. This document is intended to serve as a core resource for researchers and professionals in the fields of plant science, entomology, phytopathology, and drug development.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from herbivores and pathogens. Among the vast array of plant secondary metabolites, volatile organic compounds (VOCs) play a crucial role in mediating interactions with the surrounding environment. This compound (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol) is a sesquiterpene alcohol that is a common constituent of plant essential oils and is known for its distinct floral aroma.[1] Beyond its aromatic properties, this compound functions as a key signaling molecule and a direct defense compound in the plant's immune response.[2]
This guide explores the multifaceted ecological functions of this compound in plant defense, focusing on:
-
Direct Defense: Its insecticidal, and antifungal properties.
-
Indirect Defense: Its role as a precursor to herbivore-induced plant volatiles (HIPVs) that attract natural enemies of herbivores.
-
Signaling: Its ability to induce downstream defense responses, including the activation of key signaling pathways.
Direct Defense Mechanisms
This compound exhibits broad-spectrum activity against a range of plant pests and pathogens, functioning as a direct chemical defense.
Insecticidal and Herbivore Deterrent Activity
This compound has demonstrated significant insecticidal and deterrent effects against various herbivorous insects. Studies on the Egyptian cotton leafworm, Spodoptera littoralis, have shown that this compound can be toxic to larvae, with LC50 values indicating its potency.[1][3] Furthermore, it can negatively impact the growth, development, and metamorphosis of this major agricultural pest.[1] Research has also indicated its efficacy against aphids like Metopolophium dirhodum.
Table 1: Quantitative Data on this compound's Insecticidal and Deterrent Effects
| Herbivore Species | Bioassay Type | This compound Concentration | Observed Effect | Reference |
| Spodoptera littoralis (5th instar larvae) | Leaf dip bioassay | 50.01 ppm | LC50 (Lethal Concentration, 50%) | |
| Spodoptera littoralis (6th instar larvae) | Leaf dip bioassay | 42.24 ppm | LC50 (Lethal Concentration, 50%) | |
| Metopolophium dirhodum | Contact toxicity | 3.5 mL L⁻¹ | LC50 (Lethal Concentration, 50%) | |
| Myzus persicae | Choice test | Not specified | Inhibited settlement |
Antifungal and Antibacterial Activity
This compound possesses potent antifungal and antibacterial properties, contributing to the plant's defense against microbial pathogens. It has been shown to inhibit the growth of various fungal species, including Botrytis cinerea, and several species of Candida. Its mechanism of action often involves the disruption of fungal cell membranes. It also exhibits antibacterial activity, including the inhibition of biofilm formation by pathogenic bacteria such as Staphylococcus aureus.
Table 2: Quantitative Data on this compound's Antifungal and Antibacterial Effects
| Pathogen Species | Bioassay Type | This compound Concentration | Observed Effect | Reference |
| Candida albicans | Broth microdilution | 8-8192 µg/mL | Determination of IC50 | |
| Candida tropicalis | Broth microdilution | 8-8192 µg/mL | Determination of IC50 | |
| Staphylococcus aureus | Microdilution | 1 mg/mL | MIC (Minimum Inhibitory Concentration) | |
| Pseudomonas aeruginosa | Microdilution | 0.5 mg/mL | MIC (Minimum Inhibitory Concentration) | |
| Klebsiella pneumoniae | Microdilution | 0.5 mg/mL | MIC (Minimum Inhibitory Concentration) | |
| Staphylococcus aureus (biofilm) | Crystal violet | 0.5 - 4 mg/mL | 51-98% inhibition | |
| Botrytis cinerea | Radial growth assay | Not specified | Growth inhibition |
Indirect Defense Mechanisms
This compound plays a crucial role in indirect plant defense by acting as a precursor to other signaling molecules and by directly attracting natural enemies of herbivores.
Precursor to (E)-4,8-Dimethyl-1,3,7-nonatriene (DMNT)
Upon herbivore attack, many plants convert (E)-nerolidol into (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), a key herbivore-induced plant volatile (HIPV). DMNT is highly attractive to a wide range of predatory and parasitic insects, which are natural enemies of the herbivores. The biosynthesis of DMNT from this compound is a critical step in the plant's "cry for help" to recruit these beneficial insects.
Direct Attraction of Predators and Parasitoids
In addition to its role as a precursor, this compound itself can act as a kairomone, directly attracting natural enemies of herbivores. For instance, studies have shown that synthetic this compound is attractive to the predatory mite Tetranychus urticae. While extensive quantitative data on the attraction of a wide range of predators and parasitoids to this compound alone is still an active area of research, its role in the complex blend of HIPVs is well-established.
Table 3: Quantitative Data on this compound's Role in Attracting Natural Enemies
| Natural Enemy Species | Bioassay Type | This compound Concentration | Observed Effect | Reference |
| Tetranychus urticae (males) | Olfactometer | 10 ppm | Significant attraction | |
| Phytoseiulus persimilis | Y-tube olfactometer | Not specified | Attraction to (E)-nerolidol |
Signaling Pathways in Plant Defense
This compound acts as a volatile signal that can prime or directly induce defense responses in plants. Upon perception, it triggers a cascade of downstream signaling events, leading to the activation of defense-related genes and the production of protective compounds.
Mitogen-Activated Protein Kinase (MAPK) Cascade
Exposure to (E)-nerolidol has been shown to activate a Mitogen-Activated Protein Kinase (MAPK) cascade in plants like tea (Camellia sinensis). This involves the phosphorylation and activation of specific MAP kinases, which in turn regulate the activity of downstream transcription factors.
WRKY Transcription Factors
Following MAPK activation, WRKY transcription factors are often induced. These transcription factors are key regulators of plant defense responses and can bind to W-box elements in the promoters of defense-related genes, thereby activating their expression. In tea plants, the expression of CsWRKY3 is upregulated in response to (E)-nerolidol treatment.
Jasmonic Acid (JA) and Abscisic Acid (ABA) Signaling
This compound has been demonstrated to induce the biosynthesis of the phytohormones jasmonic acid (JA) and abscisic acid (ABA). JA is a central player in defense against necrotrophic pathogens and chewing herbivores, while ABA is involved in responses to both biotic and abiotic stresses. The induction of these hormone signaling pathways amplifies the defense response.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol for Insect Feeding Bioassay (Two-Choice Assay)
This protocol is adapted for a generalist herbivore like Spodoptera exigua on a model plant.
Objective: To determine the feeding preference of herbivores for this compound-treated versus control leaves.
Materials:
-
Spodoptera exigua larvae (e.g., 3rd instar), starved for 4-6 hours.
-
Freshly detached leaves from the host plant (e.g., Arabidopsis, cotton).
-
This compound solution (e.g., 100 ppm in 0.1% Tween-20).
-
Control solution (0.1% Tween-20).
-
Petri dishes (9 cm diameter) lined with moist filter paper.
-
Fine-tipped paintbrush.
-
Digital scanner and image analysis software (e.g., ImageJ).
Procedure:
-
Prepare the this compound and control solutions.
-
Using a fine-tipped paintbrush, evenly coat one half of a leaf disc (e.g., 2 cm diameter) with the this compound solution and the other half with the control solution. Allow the leaves to air dry for 30 minutes.
-
Place one treated leaf disc in the center of a Petri dish lined with moist filter paper.
-
Introduce one starved larva into the center of the Petri dish.
-
Seal the Petri dish with a ventilated lid and place it in a controlled environment chamber (e.g., 25°C, 16:8 L:D photoperiod).
-
After 24 hours, remove the larva and scan the leaf disc at high resolution.
-
Using image analysis software, measure the area of the leaf consumed from both the this compound-treated and control halves.
-
Calculate a feeding preference index (PI) for each replicate: PI = (C - T) / (C + T), where C is the area consumed from the control half and T is the area consumed from the treated half.
-
Replicate the experiment at least 20 times.
-
Analyze the data using a one-sample t-test to determine if the mean PI is significantly different from zero.
Protocol for In Vitro Antifungal Assay (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal pathogen.
Materials:
-
Pure this compound.
-
Dimethyl sulfoxide (DMSO).
-
Fungal isolate (e.g., Candida albicans).
-
Appropriate liquid culture medium (e.g., RPMI-1640).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Prepare a fungal inoculum suspension and adjust its concentration to a 0.5 McFarland standard. Dilute this suspension in the culture medium to achieve a final concentration of approximately 0.5 - 2.5 x 10³ CFU/mL in the wells.
-
In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in the culture medium to obtain a range of concentrations (e.g., 0.5 to 256 µg/mL). Ensure the final DMSO concentration does not exceed 1%.
-
Add the fungal inoculum to each well containing the this compound dilutions.
-
Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the fungus (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that causes complete inhibition of visible fungal growth. Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) and define the MIC as the concentration that inhibits growth by ≥50% compared to the positive control.
-
Perform the assay in triplicate.
Protocol for Western Blot Analysis of MAPK Activation
This protocol provides a general workflow for detecting the phosphorylation of MAP kinases in response to this compound treatment.
Objective: To determine if this compound induces the phosphorylation of specific MAP kinases.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana or tea plantlets).
-
This compound solution.
-
Liquid nitrogen.
-
Protein extraction buffer.
-
Bradford assay reagents.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (total MAPK and phospho-specific MAPK).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat plant seedlings with this compound solution for various time points (e.g., 0, 15, 30, 60 minutes).
-
Harvest the plant tissue at each time point and immediately freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder and extract total proteins using a suitable extraction buffer.
-
Quantify the protein concentration using the Bradford assay.
-
Separate the proteins (e.g., 20-30 µg per lane) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phospho-specific MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total MAPK to confirm equal protein loading.
Conclusion
This compound is a versatile and potent molecule in the chemical ecology of plant defense. Its direct insecticidal and antimicrobial properties provide an immediate line of defense, while its role as a precursor to DMNT and as a direct attractant for natural enemies constitutes a sophisticated indirect defense strategy. Furthermore, the ability of this compound to act as a signaling molecule, inducing a cascade of downstream defense responses, highlights its central role in orchestrating the plant's immune system.
The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the applications of this compound in sustainable agriculture and the development of novel biopesticides and plant defense activators. A deeper understanding of the molecular mechanisms underlying this compound's activity will continue to unveil new opportunities for its use in crop protection and beyond.
References
- 1. Frontiers | The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses [frontiersin.org]
- 2. plantprotection.pl [plantprotection.pl]
- 3. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antioxidant and Anti-inflammatory Properties of Nerolidol
Executive Summary: Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the antioxidant and anti-inflammatory properties of this compound, focusing on its mechanisms of action, supported by quantitative data from various preclinical models. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and visual representations of key signaling pathways to facilitate further investigation and application of this promising bioactive compound.
Antioxidant Properties of this compound
This compound has demonstrated potent antioxidant capabilities by counteracting reactive oxygen species (ROS) and protecting cells from oxidative damage to vital macromolecules like lipids, proteins, and DNA.[1] Its efficacy has been established through a variety of in vitro and in vivo models.
In Vitro Antioxidant Studies
In vitro assays have been fundamental in quantifying this compound's direct antioxidant effects. These studies reveal its ability to scavenge free radicals and inhibit lipid peroxidation. For instance, cis-nerolidol was found to have significant scavenging activity against hydroxyl radicals, with a reported IC50 value of 1.48 mM.[1] It also effectively prevents lipid peroxidation induced by agents like 2,2'-azobis-2-amidinopropane (AAPH), thereby inhibiting the formation of thiobarbituric acid reactive substances (TBARS).[2] Furthermore, this compound has been shown to reduce the production of nitric oxide, a key radical species.[2][3]
Table 1: Summary of In Vitro Antioxidant Activity of this compound
| Assay Type | Model System | This compound Concentration | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| Hydroxyl Radical Scavenging | Chemical Assay | Not specified | IC50 = 1.48 mM | |
| DPPH Radical Scavenging | Chemical Assay | Concentration-dependent | IC50 = 20.15 µg/ml (Methanol Extract) | |
| Nitric Oxide Scavenging | Chemical Assay | 400 µg/ml | 43.56 ± 1.52% inhibition |
| Lipid Peroxidation | AAPH-induced | 0.9 - 7.2 mg/mL | Prevented TBARS formation | |
In Vivo Antioxidant Studies
The antioxidant effects of this compound have been validated in several in vivo models. In studies using mice, this compound administration (at doses of 25, 50, and 75 mg/kg) led to a significant decrease in lipid peroxidation (MDA) and nitrite levels in the hippocampus. Concurrently, it enhanced the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT). In a rat model of doxorubicin-induced cardiotoxicity, this compound treatment (50 mg/kg) mitigated oxidative stress by restoring the levels of these antioxidant enzymes. Similar protective effects were observed against rotenone-induced neurotoxicity, where this compound supplementation ameliorated the depletion of SOD, CAT, and glutathione (GSH).
Table 2: Summary of In Vivo Antioxidant Activity of this compound
| Animal Model | Species | This compound Dose | Duration | Key Quantitative Findings | Reference |
|---|---|---|---|---|---|
| Open Field Test (Hippocampus) | Mice | 25, 50, 75 mg/kg (i.p.) | Single dose | Decreased lipid peroxidation and nitrite levels; Increased SOD and CAT activity. | |
| Rotenone-induced Neurotoxicity | Rats | 50 mg/kg (i.p.) | 4 weeks | Significantly restored SOD and CAT activities and GSH levels; Reduced MDA levels. | |
| Doxorubicin-induced Cardiotoxicity | Rats | 50 mg/kg (p.o.) | 5 days | Mitigated oxidative stress markers and restored altered antioxidant pathways. |
| DSS-induced Colitis | Mice | 100, 150 mg/kg (p.o.) | 7 days | Significantly increased SOD and CAT enzyme activities. | |
Mechanism of Action: Nrf2/HO-1 Signaling Pathway
A primary mechanism underlying this compound's antioxidant effect is the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Under conditions of oxidative stress, this compound promotes the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of a suite of cytoprotective genes, including HO-1 and antioxidant enzymes like SOD and CAT. This cascade enhances the cell's intrinsic ability to resist oxidative insults.
Anti-inflammatory Properties of this compound
This compound exerts significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. These properties have been consistently observed in both cellular and animal models of inflammation.
In Vitro Anti-inflammatory Studies
In vitro experiments have shown that this compound can directly suppress inflammatory responses in immune cells. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, pre-treatment with this compound (30 and 60 µM) significantly decreased the production and mRNA expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). It also prevented the LPS-induced increase in the expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). In TNF-α-stimulated HT-29 human colon cells, this compound (25 and 50 µM) downregulated the mRNA levels of pro-inflammatory chemokines (CXCL1, IL-8, CCL2) and COX-2.
Table 3: Summary of In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulant | This compound Concentration | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 30 and 60 µM | Significantly decreased TNF-α, IL-1β, and IL-6 release and mRNA expression. | |
| RAW 264.7 Macrophages | LPS (1 µg/mL) | 30 and 60 µM | Prevented the rise of COX-2 and iNOS protein expression. | |
| Peritoneal Macrophages | LPS | Not specified | Reduced production of IL-1β. |
| HT-29 Human Colon Cells | TNF-α (1 ng/mL) | 25 and 50 µM | Significantly downregulated mRNA of CXCL1, IL-8, CCL2, and COX-2. | |
In Vivo Anti-inflammatory Studies
The anti-inflammatory potential of this compound is robustly supported by in vivo data. In a mouse model of carrageenan-induced paw edema, this compound treatment effectively reduced swelling. In a peritonitis model, it decreased the influx of polymorphonuclear cells and reduced TNF-α levels. A notable application is in models of inflammatory bowel disease; in mice with dextran sodium sulfate (DSS)-induced colitis, oral administration of this compound (100 and 150 mg/kg) significantly reduced disease activity, colon damage, and the tissue levels of MPO, TNF-α, IL-1β, and IL-6.
Table 4: Summary of In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Species | This compound Dose | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Carrageenan-induced Paw Edema | Mice | 200, 300, 400 mg/kg (p.o.) | Reduced paw edema. | |
| Carrageenan-induced Peritonitis | Mice | Not specified | Decreased polymorphonuclear cell influx and TNF-α levels. | |
| DSS-induced Colitis | Mice | 50, 100, 150 mg/kg (p.o.) | Higher doses significantly reduced tissue levels of IL-1β, IL-6, TNF-α, MPO, COX-2, and iNOS. | |
| Doxorubicin-induced Cardiotoxicity | Rats | 50 mg/kg (p.o.) | Reduced expression of iNOS, COX-2, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). |
| Rotenone-induced Neuroinflammation | Rats | 50 mg/kg (i.p.) | Attenuated increased levels of IL-1β, IL-6, TNF-α, COX-2, and iNOS. | |
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling
The anti-inflammatory activity of this compound is largely attributed to its ability to inhibit the Nuclear Factor kappa-B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Inflammatory stimuli typically activate IκB kinase (IKK), which phosphorylates the inhibitor of NF-κB (IκBα). This targets IκBα for degradation, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes. This compound has been shown to interfere with this cascade, suppressing the activation of NF-κB. Simultaneously, it inhibits the phosphorylation of key MAPK proteins like p38 and c-Jun N-terminal kinases (JNK), which are also critical for the inflammatory response.
Key Experimental Protocols
This section outlines the methodologies for core experiments used to evaluate the properties of this compound.
In Vitro Antioxidant Assay: Nitric Oxide Scavenging
This protocol assesses the ability of this compound to scavenge nitric oxide radicals generated from sodium nitroprusside.
-
Reagents: Sodium nitroprusside (SNP), Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% H₃PO₄), phosphate-buffered saline (PBS), this compound stock solution, Ascorbic acid (standard).
-
Procedure:
-
Prepare various concentrations of this compound and Ascorbic acid in PBS.
-
In a 96-well plate, mix 150 µL of 10 mM SNP with 50 µL of the test/standard solutions.
-
Incubate the plate at 25°C for 150 minutes.
-
Add 100 µL of Griess reagent to each well.
-
Allow color to develop for 10 minutes.
-
Measure absorbance at 546 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to a control containing only SNP and PBS.
-
In Vivo Anti-inflammatory Model: DSS-Induced Colitis
This model is used to induce colitis in mice, mimicking aspects of inflammatory bowel disease, to test the efficacy of this compound.
-
Animals: C57BL/6J male mice.
-
Induction: Administer 3% (w/v) Dextran Sodium Sulfate (DSS) in drinking water for 7 consecutive days.
-
Treatment Groups:
-
Control (Vehicle only)
-
DSS + Vehicle
-
DSS + this compound (e.g., 50, 100, 150 mg/kg/day, by oral gavage)
-
DSS + Sulfasalazine (positive control)
-
-
Protocol:
-
Acclimatize animals for one week.
-
Begin daily oral gavage of this compound or vehicle one day prior to DSS administration and continue throughout the 7-day DSS period.
-
Monitor daily for weight loss, stool consistency, and bleeding (Disease Activity Index - DAI).
-
On day 8, euthanize animals and collect colon tissue.
-
-
Endpoint Analysis:
-
Measure colon length and macroscopic score.
-
Perform histological analysis (H&E staining) for inflammation and crypt damage.
-
Homogenize tissue for ELISA (TNF-α, IL-6, IL-1β), MPO assay (neutrophil infiltration), and Western blot (COX-2, iNOS, NF-κB).
-
Conclusion and Future Directions
The evidence presented in this guide strongly supports the role of this compound as a potent antioxidant and anti-inflammatory agent. Its dual action of enhancing endogenous antioxidant defenses via the Nrf2 pathway and suppressing key inflammatory cascades like NF-κB and MAPK highlights its therapeutic potential. The quantitative data from diverse preclinical models provide a solid foundation for its further development.
For drug development professionals, future research should focus on:
-
Pharmacokinetics and Bioavailability: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery systems.
-
Safety and Toxicology: Conducting comprehensive long-term safety and toxicology studies to establish a clear therapeutic window.
-
Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the efficacy of this compound in human diseases characterized by oxidative stress and inflammation, such as inflammatory bowel disease, neurodegenerative disorders, and cardiovascular conditions.
-
Structure-Activity Relationship (SAR) Studies: Investigating derivatives of this compound to potentially enhance its potency, selectivity, and pharmacokinetic properties.
References
Neuroprotective effects of nerolidol in preclinical models
An In-depth Technical Guide on the Neuroprotective Effects of Nerolidol in Preclinical Models
Introduction
This compound, a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, has garnered significant scientific interest for its diverse pharmacological activities.[1] Among these, its neuroprotective properties are particularly promising. Accumulating evidence from preclinical studies suggests that this compound may offer therapeutic potential for a range of neurological disorders, primarily through its potent antioxidant and anti-inflammatory actions.[2] All neurological disorders share common etiological factors such as oxidative stress, neuroinflammation, mitochondrial dysfunction, and apoptosis.[2] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound as demonstrated in preclinical models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental protocols, and the underlying signaling pathways.
Alzheimer's Disease (AD) Preclinical Models
This compound has been investigated for its neuroprotective effects in rat models of Alzheimer's disease, typically induced by the administration of amyloid-beta (Aβ) or streptozotocin.[3][4] These studies collectively indicate that this compound can mitigate key pathological features of AD.
Data Summary: Alzheimer's Disease Models
The following table summarizes the quantitative findings from studies on the effect of this compound in rat models of AD.
| Biomarker/Parameter | Model | This compound Dosage | Key Findings | Reference(s) |
| Aβ Plaque Formation | Aβ-induced | 50 & 100 mg/kg | Decreased Aβ plaque formation. | |
| BDNF Expression | Aβ-induced | 50 & 100 mg/kg | Increased expression of Brain-Derived Neurotrophic Factor (BDNF). | |
| CREB-1 Expression | Aβ-induced | 50 & 100 mg/kg | Increased expression of cAMP response element-binding protein (CREB-1). | |
| Memory (Passive Avoidance) | Aβ-induced | 50 & 100 mg/kg | Increased latency time, indicating improved memory. | |
| Malondialdehyde (MDA) | Aβ-induced | 50 & 100 mg/kg | Reduced levels of MDA, a marker of lipid peroxidation. | |
| Catalase (CAT) Activity | Streptozotocin-induced | 50 & 100 mg/kg | Increased activity of the antioxidant enzyme catalase. |
Experimental Protocols: Alzheimer's Disease Models
1.2.1 Animal Model and AD Induction
-
Animals: Male Wistar rats were utilized in these studies.
-
Aβ-induced Model: Alzheimer's disease was induced by a hippocampal injection of Aβ.
-
Streptozotocin-induced Model: In another model, streptozotocin was used to induce AD-like pathology.
1.2.2 Drug Administration
-
Groups: Animals were typically divided into control, sham, AD model, a positive control (e.g., Donepezil), and this compound treatment groups.
-
Dosage: this compound was administered at doses of 50 mg/kg and 100 mg/kg. A "protection" group often received this compound prior to the induction of AD.
-
Duration: Treatment was generally carried out for 4 weeks.
1.2.3 Behavioral and Biochemical Assays
-
Passive Avoidance Test: Memory was assessed using a shuttle box to measure step-through latency.
-
Thioflavin-S Staining: This method was used to visualize and quantify Aβ plaques in brain tissue, with analysis performed using ImageJ.
-
Immunohistochemistry: The expression levels of BDNF and CREB-1 proteins were determined using this technique.
-
Real-Time PCR: Gene expression changes of BDNF were assayed by real-time PCR in hippocampus tissue.
-
Lipid Peroxidation Assay: The amount of malondialdehyde (MDA) in the hippocampus was measured using a lipid peroxidation assay kit.
Signaling Pathway: BDNF-CREB-1
This compound appears to exert its neuroprotective effects in AD models, at least in part, by modulating the BDNF-CREB-1 signaling pathway. This pathway is crucial for neuronal survival, growth, and synaptic plasticity.
Caption: this compound upregulates the BDNF-CREB-1 signaling pathway.
Parkinson's Disease (PD) Preclinical Models
The neuroprotective potential of this compound has also been investigated in a rotenone-induced rat model of Parkinson's disease. Rotenone, a mitochondrial complex I inhibitor, recapitulates many of the pathological features of human PD.
Data Summary: Parkinson's Disease Model
The table below outlines the quantitative results from the study of this compound in a rotenone-induced PD model.
| Biomarker/Parameter | Model | This compound Dosage | Key Findings | Reference(s) |
| Antioxidant Enzymes | Rotenone-induced | 50 mg/kg | Significantly increased the activities of Superoxide Dismutase (SOD) and Catalase (CAT). | |
| Glutathione (GSH) | Rotenone-induced | 50 mg/kg | Restored the levels of the antioxidant tripeptide glutathione. | |
| Lipid Peroxidation (MDA) | Rotenone-induced | 50 mg/kg | Decreased the levels of malondialdehyde. | |
| Pro-inflammatory Cytokines | Rotenone-induced | 50 mg/kg | Inhibited the release of IL-1β, IL-6, and TNF-α. | |
| Inflammatory Mediators | Rotenone-induced | 50 mg/kg | Inhibited the expression of COX-2 and iNOS. | |
| Glial Cell Activation | Rotenone-induced | 50 mg/kg | Prevented the activation of astrocytes (GFAP) and microglia (Iba-1). | |
| Dopaminergic Neurons | Rotenone-induced | 50 mg/kg | Attenuated the loss of dopaminergic neurons and nerve fibers. |
Experimental Protocols: Parkinson's Disease Model
2.2.1 Animal Model and PD Induction
-
Animals: Male Wistar rats (6-7 months old, weighing 280-300 g) were used.
-
PD Induction: Parkinsonism was induced by intraperitoneal (i.p.) administration of rotenone at a dose of 2.5 mg/kg body weight, once daily for 4 weeks.
2.2.2 Drug Administration
-
Dosage: this compound was injected intraperitoneally at 50 mg/kg of body weight, once daily for 4 weeks, 30 minutes prior to rotenone administration.
2.2.3 Biochemical and Histological Assays
-
Antioxidant Enzyme Assays: Activities of SOD and CAT, and levels of GSH were measured in brain tissues.
-
Lipid Peroxidation Assay: MDA levels were quantified as a marker of lipid peroxidation.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) were determined.
-
Immunostaining: Brain tissue sections were stained for GFAP (a marker for activated astrocytes) and Iba-1 (a marker for activated microglia) to assess neuroinflammation. The loss of dopamine neurons was also evaluated through immunostaining.
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the experimental workflow for the rotenone-induced PD model and the proposed mechanism by which this compound confers neuroprotection.
Caption: Experimental workflow for the rotenone-induced Parkinson's disease model.
Caption: this compound combats oxidative stress and neuroinflammation in PD.
Traumatic Brain Injury (TBI) Preclinical Models
This compound has demonstrated promising neuroprotective effects in a weight-drop induced model of traumatic brain injury in rats, addressing both biochemical and behavioral deficits.
Data Summary: Traumatic Brain Injury Model
The quantitative outcomes of this compound treatment in the TBI model are summarized below.
| Biomarker/Parameter | Model | This compound Dosage | Key Findings | Reference(s) |
| Locomotor Activity | Weight-drop TBI | 50 & 100 mg/kg | Significantly improved locomotor activity. | |
| Motor Coordination | Weight-drop TBI | 50 & 100 mg/kg | Reversed motor incoordination as measured by rotarod activity. | |
| Cognitive Impairment | Weight-drop TBI | 50 & 100 mg/kg | Improved performance in Morris Water Maze and Object Recognition Test. | |
| AChE Activity | Weight-drop TBI | 50 & 100 mg/kg | Significantly attenuated the increased Acetylcholinesterase (AChE) activity. | |
| Oxidative/Nitrosative Stress | Weight-drop TBI | 50 & 100 mg/kg | Reduced markers of oxidative and nitrosative stress. |
Experimental Protocols: Traumatic Brain Injury Model
3.2.1 Animal Model and TBI Induction
-
Animals: The study utilized rats, with six animals per experimental group.
-
TBI Induction: TBI was induced on day 1 using the "Marmarou" weight drop model. A 200g weight was dropped from a height of 1 meter through a guide pipe onto the exposed skull of the animal.
3.2.2 Drug Administration
-
Dosage: this compound was administered intraperitoneally at doses of 25, 50, and 100 mg/kg.
-
Treatment Schedule: Treatment was given for 14 days, starting 14 days after the initial injury.
3.2.3 Behavioral and Biochemical Assays
-
Locomotor Activity: Assessed using an actophotometer.
-
Motor Coordination: Evaluated using a rotarod.
-
Cognitive Function: Tested using the Morris Water Maze and the Object Recognition Test.
-
Biochemical Estimations: On day 29, animals were sacrificed, and brains were collected for the measurement of AChE activity and markers of oxidative/nitrosative stress.
Experimental Workflow: TBI Model
The diagram below outlines the timeline and key procedures in the TBI study.
Caption: Timeline for the weight-drop induced TBI study.
Conclusion
The preclinical evidence presented in this guide strongly supports the neuroprotective potential of this compound across various models of neurological damage. Its multifaceted mechanism of action, primarily centered on mitigating oxidative stress and neuroinflammation, makes it a compelling candidate for further investigation. In models of Alzheimer's disease, this compound shows potential in reducing amyloid plaque burden and enhancing crucial neurotrophic pathways. In Parkinson's disease models, it protects dopaminergic neurons by suppressing inflammatory responses and restoring antioxidant defenses. Furthermore, in the context of traumatic brain injury, this compound has been shown to improve both motor and cognitive outcomes. Future research should focus on elucidating the precise molecular targets of this compound and translating these promising preclinical findings into clinical settings.
References
- 1. Assessment of anxiolytic effect of this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound- Potential Therapeutic Agent for Various Neurological Disorders via its Antioxidative Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound against Alzheimer's disease in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sanad.iau.ir [sanad.iau.ir]
The Sesquiterpene Alcohol Nerolidol: A Multifaceted Approach to Combating Malignancy
An In-depth Technical Guide on its Core Anticancer Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, has emerged as a promising candidate in oncology research.[1][2] Approved as a safe food-flavoring agent by the U.S. Food and Drug Administration, its pharmacological profile extends beyond flavoring to include significant anticancer properties.[1][3] Extensive in vitro and in vivo studies have demonstrated this compound's ability to inhibit proliferation, induce programmed cell death, and prevent metastasis across a wide range of malignant cell lines. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's anticancer effects, details the experimental protocols used for its evaluation, and presents key quantitative data to support its potential as a therapeutic agent.
Core Anticancer Mechanisms of this compound
This compound exerts its antitumor activities through a multi-pronged approach, targeting several key cellular processes essential for cancer cell survival and progression. These mechanisms include the induction of apoptosis, cell cycle arrest, generation of reactive oxygen species (ROS), and modulation of critical signaling pathways.
Induction of Apoptosis
A primary mechanism of this compound's anticancer effect is the induction of apoptosis, or programmed cell death. This is achieved through both intrinsic (mitochondrial-mediated) and extrinsic pathways.
-
ROS-Mediated Apoptosis: this compound treatment has been shown to significantly increase intracellular levels of Reactive Oxygen Species (ROS) in various cancer cells, including lung carcinoma, colon cancer, and acute lymphoblastic leukemia.[4] This oxidative stress leads to the loss of mitochondrial membrane potential (MMP), a critical event in the initiation of the intrinsic apoptotic cascade.
-
Modulation of Apoptotic Proteins: The apoptotic process is further driven by the regulation of key proteins. This compound has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.
-
Caspase Activation: Studies have confirmed that this compound treatment leads to increased activity of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3), which are the ultimate effectors of apoptosis. In some cell lines, such as bladder carcinoma cells, this compound can induce both caspase-dependent and caspase-independent cell death pathways.
Cell Cycle Arrest
This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G1 phase.
-
Downregulation of Cyclins and CDKs: This arrest is mediated by the downregulation of key cell cycle regulatory proteins. This compound treatment has been shown to reduce the expression of Cyclin D1, Cyclin E1, Cyclin-Dependent Kinase 2 (CDK2), CDK4, and CDK6. The attenuation of these proteins prevents the cell from transitioning from the G1 to the S phase, thereby inhibiting DNA replication and cell division.
Endoplasmic Reticulum (ER) Stress and DNA Damage
In bladder carcinoma cell lines, cis-nerolidol has been shown to induce Endoplasmic Reticulum (ER) stress by causing a misfolded protein response. This is linked to the displacement of Ca2+ from the ER. The accumulation of DNA damage, a consequence of ER stress, further contributes to cell cycle arrest and cell death. In leiomyoma cells, this compound-induced ROS generation leads to DNA damage, evidenced by increased p-γH2AXser139 expression.
Anti-Metastatic and Anti-Invasive Effects
Trans-nerolidol has demonstrated potential in reducing the metastatic capability of cancer cells. It achieves this by increasing the expression of adhesion proteins like E-cadherin and β-catenin. Furthermore, in combination with doxorubicin, this compound has been shown to suppress the migration ability of breast cancer cells.
Modulation of Key Signaling Pathways
This compound's anticancer effects are orchestrated through the modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to suppress this pathway in lung carcinoma and acute lymphoblastic leukemia cells. By inhibiting the phosphorylation of PI3K and Akt, this compound effectively blocks downstream signaling, leading to decreased cell survival and proliferation.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a crucial role in transmitting extracellular signals to the cell nucleus to regulate gene expression involved in proliferation, differentiation, and apoptosis. This compound's interaction with this pathway is complex and appears to be cell-type specific.
-
In glioblastoma cells, this compound prompts apoptosis through the upregulation and amelioration of the p38 MAPK pathway.
-
In lung cancer cells, it suppresses the MAPK/STAT3/NF-κB signaling cascade.
-
In bladder cancer, a cAMP, Ca2+, and MAPK axis is involved in propagating the signal for ER stress-induced cell death.
NF-κB and STAT3 Signaling
Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are transcription factors that regulate inflammation, cell survival, and proliferation. This compound has been shown to suppress TNF-α-induced NF-κB phosphorylation. In lung cancer and leukemia cells, this compound treatment attenuates the NF-κB and STAT3 signaling pathways, contributing to its anti-inflammatory and pro-apoptotic effects.
Quantitative Data Summary
The cytotoxic and antiproliferative effects of this compound have been quantified across various malignant cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line | Cancer Type | This compound Isomer | IC50 Value | Reference |
| A549 | Non-Small Cell Lung Cancer | Not Specified | 20 µM/mL | |
| MOLT-4 | Acute Lymphoblastic Leukemia | Not Specified | 30 µM | |
| HCT-116 | Colon Cancer | Trans-nerolidol | 25 µM | |
| HeLa | Cervical Cancer | cis-Nerolidol | 16.5 ± 6.7 μM | |
| HeLa | Cervical Cancer | Not Specified | 3.02 µg/mL | |
| BT-20 | Breast Carcinoma | Not Specified | 2.96 µg/mL | |
| HL-60 | Promyelocytic Leukemia | Trans-nerolidol | 21.99 µg/mL | |
| K562 | Chronic Myelogenous Leukemia | Trans-nerolidol | 17.58 µg/mL | |
| T24 | Bladder Carcinoma | cis-Nerolidol | 60.98 mg/L (72h) | |
| TCCSUP | Bladder Carcinoma | cis-Nerolidol | 76.55 mg/L (72h) |
Detailed Experimental Protocols
The following section outlines the standard methodologies employed in the literature to investigate the anticancer mechanisms of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cancer cells (e.g., A549, MOLT-4, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of this compound (e.g., 5-100 µM) for a specified period (typically 24-72 hours).
-
Following incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours to allow for formazan crystal formation.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control. The IC50 value is calculated from the dose-response curve.
-
Apoptosis Detection
-
Principle: Apoptosis is characterized by specific morphological and biochemical changes, including nuclear condensation, DNA fragmentation, and externalization of phosphatidylserine.
-
Protocols:
-
DAPI Staining: Cells are treated with this compound, fixed, and stained with 4',6-diamidino-2-phenylindole (DAPI), a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells are identified by condensed or fragmented nuclei under a fluorescence microscope.
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity. AO stains all cells green, while EB is only taken up by cells with compromised membranes, staining them red. Early apoptotic cells show bright green condensed chromatin, while late apoptotic cells show orange-to-red condensed chromatin.
-
Flow Cytometry (Annexin V/PI Staining): This is a quantitative method to detect apoptosis. Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters non-viable cells). Flow cytometry analysis can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis
-
Principle: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
-
Protocol:
-
Cells are treated with this compound for a specified time.
-
Cells are harvested, washed, and fixed in cold ethanol (e.g., 70%).
-
The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
The DNA content of individual cells is measured by a flow cytometer. The resulting histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.
-
Measurement of Intracellular ROS
-
Principle: The production of intracellular ROS is measured using fluorescent probes that become highly fluorescent upon oxidation.
-
Protocol:
-
Cells are treated with this compound.
-
The cells are then incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometry.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protocol:
-
Cells are treated with this compound and then lysed to extract total proteins.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin D1).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.
-
Mandatory Visualizations: Signaling Pathways and Workflows
Signaling Pathways
// Nodes start [label="Select Malignant Cell Line\n(e.g., A549, MCF-7, HCT-116)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; culture [label="Cell Culture & Seeding"]; treat [label="Treat with this compound\n(Dose-Response & Time-Course)", shape=diamond, fillcolor="#FBBC05"];
// Analysis Nodes viability [label="Cell Viability Assay\n(MTT / CCK-8)", shape=box]; apoptosis [label="Apoptosis Analysis\n(Flow Cytometry, DAPI, AO/EB)", shape=box]; cell_cycle [label="Cell Cycle Analysis\n(Flow Cytometry - PI Staining)", shape=box]; ros [label="ROS Measurement\n(DCFH-DA Assay)", shape=box]; western [label="Protein Expression Analysis\n(Western Blot)", shape=box];
// Endpoint Nodes ic50 [label="Determine IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; mechanism [label="Elucidate Mechanism\n(Apoptosis, Cell Cycle Arrest)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pathway [label="Identify Signaling Pathways\n(PI3K/Akt, MAPK)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> culture; culture -> treat;
treat -> viability; treat -> apoptosis; treat -> cell_cycle; treat -> ros; treat -> western;
viability -> ic50; apoptosis -> mechanism; cell_cycle -> mechanism; ros -> mechanism; western -> pathway; } Caption: A generalized workflow for in vitro evaluation of this compound's anticancer activity.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent, acting through a variety of interconnected mechanisms including the induction of ROS-mediated apoptosis, cell cycle arrest, and the targeted suppression of pro-survival signaling pathways like PI3K/Akt and MAPK/STAT3/NF-κB. The breadth of its activity across diverse cancer cell lines underscores its promise.
Future research should focus on several key areas. Firstly, while many studies have established its in vitro efficacy, more extensive in vivo studies are required to validate these findings in complex tumor microenvironments and to establish optimal dosing and safety profiles. Secondly, the low water solubility and potential for rapid metabolism of this compound present bioavailability challenges. The development of novel drug delivery systems, such as nanoformulations, could enhance its therapeutic efficacy. Finally, exploring the synergistic effects of this compound with conventional chemotherapeutic agents could lead to combination therapies that are more effective and have fewer side effects, offering a new paradigm in cancer treatment.
References
- 1. This compound: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmp.ir [jmp.ir]
- 3. mdpi.com [mdpi.com]
- 4. This compound inhibits proliferation and triggers ROS-facilitated apoptosis in lung carcinoma cells via the suppression of MAPK/STAT3/NF-κB and P13K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Antimicrobial and Antifungal Spectrum of Nerolidol: A Technical Guide
Abstract
Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of numerous plants, is gaining significant attention within the scientific community for its diverse pharmacological activities.[1] Approved by the U.S. Food and Drug Administration as a food flavoring agent, its applications are expanding into cosmetics and potentially, therapeutics.[1][2] This technical guide provides a comprehensive overview of the antimicrobial and antifungal spectrum of this compound, intended for researchers, scientists, and drug development professionals. It synthesizes quantitative data on its efficacy, details common experimental protocols for its evaluation, and illustrates key mechanisms and workflows. The document highlights this compound's potent activity against various pathogens, including drug-resistant strains, positioning it as a promising candidate for future antimicrobial drug development.
Antimicrobial Activity
This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Its efficacy extends to clinically relevant and antibiotic-resistant strains, making it a subject of intensive research.
Antibacterial Spectrum
Studies have quantified this compound's efficacy through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This compound has shown potent activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with MIC values ranging from 512 to over 1024 μg/mL in some studies, and as low as 1 mg/mL in others.[3][4] For clinical isolates of MRSA, the MIC has been reported at 2 mg/mL. The compound is also effective against Streptococcus mutans, a key bacterium in dental caries, with a reported MIC of 25 μg/mL in one study and 4 mg/mL in another.
The activity of this compound is not limited to Gram-positive bacteria. It has shown inhibitory potential against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, both with reported MICs of 0.5 mg/mL. This broad-spectrum potential underscores its versatility.
Data Presentation: Antibacterial Activity of this compound
The following table summarizes the quantitative data on the antibacterial efficacy of this compound isomers against a range of bacterial strains.
| Microorganism | Strain | Compound | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Bacillus cereus | ATCC 11778 | cis-Nerolidol | 0.1 | 0.2 | |
| Bacillus cereus | ATCC 11778 | trans-Nerolidol | 0.1 | 0.2 | |
| Citrobacter diversus | Clinical Isolate | cis-Nerolidol | 0.2 | 0.4 | |
| Citrobacter diversus | Clinical Isolate | trans-Nerolidol | 0.2 | 0.4 | |
| Escherichia coli | ATCC 8739 | cis-Nerolidol | 0.2 | 0.4 | |
| Escherichia coli | ATCC 8739 | trans-Nerolidol | 0.2 | 0.4 | |
| Pseudomonas aeruginosa | ATCC | This compound | 0.5 | - | |
| P. aeruginosa | Multidrug-Resistant | This compound | 0.5 | - | |
| Klebsiella pneumoniae | ATCC | This compound | 0.5 | - | |
| K. pneumoniae | Carbapenemase | This compound | 0.5 | - | |
| Staphylococcus aureus | ATCC | This compound | 1 | - | |
| S. aureus | Methicillin-Susceptible | This compound | 2 | - | |
| S. aureus | Methicillin-Resistant | This compound | 2 | - | |
| Streptococcus mutans | ATCC | This compound | 4 | - |
Antibiofilm Activity
Beyond inhibiting planktonic growth, this compound demonstrates a dose-dependent effect on the inhibition of bacterial biofilm formation. At subinhibitory concentrations, it can significantly disrupt the formation of biofilms by pathogenic bacteria. Studies have shown that this compound can inhibit biofilms of ATCC bacterial strains at rates from 51% to 98% at concentrations between 0.5 to 4 mg/mL. For clinical isolates, the biofilm inhibition ranged from 6% to 60%. This activity is crucial, as biofilms are a major factor in persistent infections and antibiotic resistance.
Antifungal Activity
This compound's antimicrobial properties extend to a range of fungal pathogens, including yeasts and filamentous fungi.
Antifungal Spectrum
This compound has been shown to possess fungicidal activity against Candida albicans, a common cause of opportunistic infections, with MIC values reported between 0.24% and 1.26%. It also exhibits strong antifungal activity against the dermatophyte Trichophyton mentagrophytes, inhibiting its growth with an MIC value of 12.5 μg/mL and distorting its hyphal structure at a concentration of 0.4 mg/mL. While some studies indicate this compound has a weak antifungal activity when used alone against certain Candida strains, its efficacy is significantly enhanced when incorporated into liposomes and used in combination with conventional antifungals like fluconazole. This suggests a potent synergistic or modulating effect.
Data Presentation: Antifungal Activity of this compound
The following table summarizes available quantitative data on the antifungal efficacy of this compound.
| Microorganism | Strain | Metric | Concentration | Reference |
| Candida albicans | - | MIC | 0.24% - 1.26% | |
| Candida albicans | CA | IC50 | >1024 µg/mL | |
| Candida tropicalis | CT | IC50 | >1024 µg/mL | |
| Candida krusei | CK | IC50 | >1024 µg/mL | |
| Trichophyton mentagrophytes | - | MIC | 12.5 µg/mL | |
| Alternaria sp. | - | Spore Inhibition | 1 µL/mL air | |
| Penicillium expansum | - | Spore Inhibition | 2 µL/mL air | |
| Rhizopus stolonifer | - | Spore Inhibition | 2 µL/mL air |
Mechanism of Action
The primary antimicrobial and antifungal mechanism of this compound is attributed to its ability to disrupt the microbial cell membrane. This lipophilic sesquiterpene is believed to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and integrity. This disruption leads to increased membrane permeability, causing leakage of essential intracellular components, such as potassium (K+) ions, and ultimately leading to cell death. In fungi, this membrane damage also manifests as morphological changes, including hyphal shrinkage and distortion.
While membrane disruption is the core antimicrobial action, this compound also exhibits anti-inflammatory and immunomodulatory effects in host cells, which may be relevant to its overall therapeutic potential. It has been shown to modulate inflammatory pathways such as NF-κB and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.
Mandatory Visualization: Mechanism of Action
Caption: Proposed mechanism of this compound-induced cell membrane disruption.
Experimental Protocols
Standardized methodologies are critical for assessing the antimicrobial and antifungal properties of compounds like this compound. The following protocols are commonly cited in the literature.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is the standard for determining MIC.
Methodology:
-
Preparation: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of ~5 x 10^5 CFU/mL.
-
Controls: Positive (microorganism in broth, no this compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator like resazurin or INT.
Mandatory Visualization: MIC Assay Workflow
Caption: Experimental workflow for the broth microdilution MIC assay.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is a continuation of the MIC test to determine if the compound is static (inhibits growth) or cidal (kills the organism).
Methodology:
-
Following MIC determination, a small aliquot (e.g., 10 µL) is taken from all wells showing no visible growth.
-
The aliquot is subcultured onto an appropriate agar medium (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).
-
Plates are incubated under optimal conditions.
-
The MBC or MFC is defined as the lowest concentration of this compound that results in no microbial growth on the subculture plates.
Antibiofilm Activity Assessment
The crystal violet method is a common technique to quantify the effect of a compound on biofilm formation.
Methodology:
-
Biofilm Growth: Microorganisms are cultured in 96-well plates with various concentrations of this compound and incubated to allow biofilm formation.
-
Washing: After incubation, the planktonic (free-floating) cells are gently removed by washing the wells with a buffer solution (e.g., PBS).
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for approximately 15 minutes.
-
Excess Stain Removal: Wells are washed again to remove any unbound stain.
-
Solubilization: The stain that has been taken up by the biofilm is solubilized with a solvent, typically 95% ethanol or 33% acetic acid.
-
Quantification: The absorbance of the solubilized stain is measured using a microplate reader (e.g., at 570 nm). The absorbance is proportional to the amount of biofilm. The percentage of inhibition is calculated relative to the control (biofilm grown without this compound).
Mandatory Visualization: Biofilm Assay Workflow
Caption: Experimental workflow for the crystal violet biofilm inhibition assay.
Conclusion and Future Directions
This compound exhibits a compelling and broad spectrum of antimicrobial and antifungal activity. Its efficacy against drug-resistant bacteria like MRSA and its ability to inhibit biofilm formation are particularly noteworthy. The primary mechanism, cell membrane disruption, represents a target that is potentially less prone to the development of resistance compared to other antibiotic targets.
For drug development professionals, this compound serves as an excellent lead compound. Future research should focus on:
-
In Vivo Efficacy: Translating the promising in vitro results into animal models of infection.
-
Synergy Studies: Further exploring its synergistic potential with existing antibiotics and antifungals to enhance efficacy and combat resistance.
-
Pharmacokinetics and Safety: Comprehensive evaluation of its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
-
Structural Optimization: Medicinal chemistry efforts to synthesize derivatives with improved potency, selectivity, and pharmacological properties.
References
- 1. This compound: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound in mouse plasma using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of the antioxidant, antibacterial, and antibiofilm activity of the sesquiterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence of Nerolidol Enantiomers in Flora
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the natural occurrence of nerolidol enantiomers, (3S)-(+)-nerolidol and (3R)-(-)-nerolidol, in the plant kingdom. It details their distribution, quantitative analysis, and the biosynthetic pathways responsible for their formation. This document is intended to serve as a comprehensive resource for professionals in research, science, and drug development.
Introduction to this compound and its Enantiomers
This compound, a naturally occurring sesquiterpene alcohol, is a common constituent of plant essential oils. It exists in two enantiomeric forms: (+)-nerolidol and (-)-nerolidol, which differ in their spatial arrangement and, consequently, their biological activities and olfactory properties. The specific enantiomer present, and its enantiomeric excess, can vary significantly between different plant species and even within different parts of the same plant. This variability is of significant interest in fields such as phytochemistry, pharmacology, and fragrance science.
Quantitative Distribution of this compound Enantiomers in Flora
The enantiomeric distribution of this compound has been investigated in a wide range of plant species. The following table summarizes the quantitative data on the percentage of each enantiomer found in the essential oils of various plants. This data is crucial for sourcing specific enantiomers for research and development purposes.
| Plant Species | Family | Plant Part | (+)-Nerolidol (%) | (-)-Nerolidol (%) | Reference |
| Cabreuva Myrocarpus frondosus | Fabaceae | Wood | 99 | 1 | |
| Vitis vinifera cv. Gewürztraminer | Vitaceae | Grapes | 96.5 | 3.5 | |
| Brassica oleracea L. convar. capitata (L.) Alef. var. alba DC. | Brassicaceae | Leaves | 95.8 | 4.2 | |
| Salvia sclarea | Lamiaceae | Flowers | 95 | 5 | |
| Citrus aurantium L. | Rutaceae | Flowers | 90 | 10 | |
| Melaleuca quinquenervia | Myrtaceae | Leaves | 85 | 15 | |
| Thymus vulgaris | Lamiaceae | Aerial parts | 10 | 90 | |
| Cymbopogon winterianus | Poaceae | Leaves | 5 | 95 | |
| Piper gaudichaudianum | Piperaceae | Leaves | 4.2 | 95.8 | |
| Eucalyptus staigeriana | Myrtaceae | Leaves | 2 | 98 | |
| Lippia alba | Verbenaceae | Leaves | 1 | 99 |
Biosynthesis of this compound Enantiomers
This compound is synthesized in plants through the terpenoid biosynthesis pathway. The process begins with the formation of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks for all terpenoids.
The cyclization of farnesyl pyrophosphate (FPP), a C15 intermediate, by this compound synthase leads to the formation of this compound.[1][2][3] The stereochemistry of the final product is determined by the specific isoform of the this compound synthase enzyme.[4][5] For instance, the enzyme (3S,6E)-nerolidol synthase catalyzes the formation of (S)-nerolidol.
Caption: Biosynthetic pathway of this compound enantiomers.
Experimental Protocols
The accurate quantification of this compound enantiomers from plant matrices requires a multi-step process involving extraction, separation, and detection.
4.1. Extraction of Essential Oils
-
Hydrodistillation: This is the most common method for extracting essential oils from plant material.
-
Apparatus: Clevenger-type apparatus.
-
Procedure:
-
A known quantity of fresh or dried plant material is placed in a round-bottom flask with a sufficient volume of distilled water.
-
The flask is heated, and the resulting steam, carrying the volatile essential oils, is condensed.
-
The essential oil, being immiscible with water, is collected from the condensate.
-
The collected oil is dried over anhydrous sodium sulfate to remove any residual water.
-
-
4.2. Enantioselective Gas Chromatography (GC)
To separate and quantify the individual enantiomers of this compound, enantioselective (chiral) gas chromatography is employed.
-
Instrumentation: Gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Column: A capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative) is essential for separating the enantiomers.
-
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 4 °C/min.
-
Hold at 220 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 280 °C (FID) or MS transfer line temperature of 250 °C.
-
-
Quantification: The percentage of each enantiomer is determined by the relative peak areas in the chromatogram.
The following diagram illustrates a general workflow for the analysis of this compound enantiomers from plant material.
Caption: General experimental workflow for this compound enantiomer analysis.
Conclusion
The natural occurrence of this compound enantiomers is highly variable across the plant kingdom, with some species producing predominantly the (+)-enantiomer and others the (-)-enantiomer. This distribution is governed by the presence of specific this compound synthase enzymes. The detailed experimental protocols provided in this guide offer a framework for the accurate analysis of these enantiomers, which is fundamental for research in phytochemistry, pharmacology, and for the quality control of essential oils and derived products. Further research into the enzymatic control of this compound biosynthesis will continue to unveil the intricate biochemical diversity of the plant kingdom.
References
- 1. researchgate.net [researchgate.net]
- 2. Two nearly identical terpene synthases catalyze the formation of this compound and linalool in snapdragon flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 4. ENZYME - 4.2.3.48 (3S,6E)-nerolidol synthase [enzyme.expasy.org]
- 5. EC 4.2.3.48 - (3S,6E)-nerolidol synthase. [ebi.ac.uk]
Methodological & Application
Application Notes and Protocols for Nerolidol Extraction from Plant Material using Hydrodistillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nerolidol, a naturally occurring sesquiterpene alcohol, is found in the essential oils of numerous plants.[1][2] It exists in two isomeric forms, cis- and trans-nerolidol. This compound is of significant interest to the pharmaceutical and cosmetic industries due to its wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3] Furthermore, it is approved by the U.S. Food and Drug Administration (FDA) as a food flavoring agent.[1] Hydrodistillation is a primary and traditional method for extracting essential oils from plant materials. This technique involves the co-distillation of plant material with water, offering a simple and effective way to isolate volatile compounds like this compound.
This document provides detailed protocols for the extraction of this compound from plant material using hydrodistillation, methods for its quantification, and an overview of its biological activities with a focus on relevant signaling pathways.
Experimental Protocols
General Protocol for Hydrodistillation using a Clevenger-type Apparatus
This protocol describes a general method for the extraction of essential oils from plant material using a Clevenger-type apparatus. It can be adapted based on the specific plant material being used.
Materials and Equipment:
-
Fresh or dried plant material (e.g., leaves, flowers)
-
Distilled water
-
Clevenger-type apparatus (Figure 1)
-
Round-bottom flask (appropriately sized for the amount of plant material)
-
Heating mantle
-
Condenser with cooling water supply
-
Anhydrous sodium sulfate
-
Glass vials for essential oil storage
-
Analytical balance
Procedure:
-
Plant Material Preparation:
-
Weigh a specific amount of fresh or dried plant material. For laboratory-scale extractions, 100g is a common starting amount.
-
If using fresh material, it can be used whole or coarsely chopped to increase the surface area for extraction. If using dried material, it may be used as is or lightly ground.
-
-
Apparatus Setup:
-
Place the weighed plant material into the round-bottom flask.
-
Add a sufficient volume of distilled water to the flask to fully immerse the plant material. A common plant material to water ratio is 1:10 (w/v), but this can be optimized.
-
Connect the round-bottom flask to the Clevenger apparatus.
-
Connect the condenser to the Clevenger apparatus and ensure a steady flow of cold water through the condenser.
-
-
Hydrodistillation:
-
Turn on the heating mantle and bring the water in the flask to a boil.
-
Continue the distillation for a set period, typically 2 to 4 hours. The optimal time can vary depending on the plant material.
-
During distillation, steam and volatile compounds (including this compound) will rise, be condensed in the condenser, and collect in the graduated tube of the Clevenger apparatus.
-
As the condensate collects, the essential oil, being less dense than water, will form a layer on top of the aqueous phase (hydrosol).
-
-
Essential Oil Collection and Drying:
-
Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool.
-
Carefully collect the essential oil from the graduated tube.
-
To remove any residual water, add a small amount of anhydrous sodium sulfate to the collected oil.
-
Decant the dried essential oil into a clean, airtight glass vial.
-
-
Yield Calculation and Storage:
-
Weigh the collected essential oil and calculate the yield as a percentage of the initial weight of the plant material (on a dry weight basis if applicable).
-
Store the essential oil in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen) to prevent degradation.
-
Specific Protocol: this compound Extraction from Baccharis dracunculifolia Leaves
This protocol is adapted from studies on the hydrodistillation of Baccharis dracunculifolia, a known source of (E)-nerolidol.
Materials and Equipment: As listed in the general protocol.
Procedure:
-
Plant Material: Use 100 g of fresh leaves of Baccharis dracunculifolia.
-
Apparatus Setup: Place the leaves in a 2 L round-bottom flask with 1 L of distilled water.
-
Hydrodistillation: Perform hydrodistillation for 2.5 hours using a Clevenger-type apparatus.
-
Collection and Drying: Collect the essential oil and dry it with anhydrous sodium sulfate.
-
Analysis: The resulting essential oil can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage of this compound.
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common analytical technique for the identification and quantification of this compound in essential oils.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Shimadzu-2010 Plus or similar.
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, then ramp up to 240 °C at a rate of 3 °C/minute.
-
Mass Spectrometer Conditions: Ionization energy of 70 eV.
Procedure:
-
Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, by comparison with a certified reference standard.
-
Quantify the percentage of this compound in the essential oil by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Data Presentation
The yield of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and the specific hydrodistillation conditions.
| Plant Species | Plant Part | This compound Isomer | This compound Content (% of Essential Oil) | Essential Oil Yield (% of Dry/Fresh Weight) | Reference |
| Piper claussenianum | Leaves | trans-Nerolidol | 81.4 - 94.0 | Not Specified | |
| Baccharis dracunculifolia | Leaves | (E)-Nerolidol | 9.11 - 21.68 | 0.14 - 0.87% (dry weight) | |
| Myrcia floribunda | Not Specified | (E)-Nerolidol | 20.03 | Not Specified | |
| Teucrium polium L. | Dried Leaves | E-Nerolidol | 27.11 | Not Specified | |
| Dalbergia odorifera | Not Specified | This compound | Not Specified (Method Developed) | Not Specified |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction via Hydrodistillation.
Signaling Pathways Modulated by this compound
Anti-inflammatory Signaling Pathway
Caption: this compound's Anti-inflammatory Mechanism.
Antimicrobial Mechanism of Action
Caption: this compound's Antimicrobial Action on Bacteria.
References
Application Note: Quantification of Nerolidol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nerolidol, a naturally occurring sesquiterpene alcohol found in various plants, is of significant interest in the pharmaceutical and fragrance industries due to its therapeutic properties and distinct aroma.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a highly sensitive and specific analytical technique for the detection and quantification of this compound in diverse matrices.[3][4] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis. The methodologies presented are applicable to various sample types, including biological fluids and plant extracts.
Introduction
This compound (3,7,11-trimethyl-1,6,10-dodecatrien-3-ol) is recognized for its potential anti-tumor, anti-bacterial, and anti-parasitic activities. It is also utilized as a skin penetration enhancer in transdermal drug delivery systems. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of essential oils, and formulation development. GC-MS offers excellent chromatographic separation and mass spectrometric identification, making it the preferred method for analyzing volatile compounds like this compound. This document outlines a validated GC-MS method for the quantitative analysis of this compound.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method is crucial for accurate quantification and depends on the sample matrix.
a) For Biological Matrices (e.g., Mouse Plasma):
This protocol is adapted from a method for the quantification of this compound in mouse plasma.
-
Materials:
-
Mouse plasma samples
-
n-Hexane
-
Internal Standard (IS) stock solution (e.g., Farnesol, 2 µg/mL in n-hexane)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 100 µL of plasma sample, add 10 µL of the internal standard stock solution.
-
Add 10 µL of n-hexane.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the sample at 3000 × g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Carefully collect the upper organic layer (n-hexane) and transfer it to a clean autosampler vial for GC-MS analysis.
-
b) For Plant Materials (e.g., Teas):
This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME), a solvent-free technique ideal for volatile compounds in solid matrices.
-
Materials:
-
Tea sample (ground)
-
Saturated sodium chloride (NaCl) solution
-
SPME fiber assembly (e.g., with a suitable coating like PDMS/DVB)
-
Heated magnetic stirrer or water bath
-
20 mL headspace vials with septa
-
-
Procedure:
-
Weigh 0.2 g of the ground tea sample into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution to the vial. The salt increases the volatility of the analytes.
-
Seal the vial with a septum cap.
-
Place the vial in a heated water bath or on a heated magnetic stirrer set to the optimized extraction temperature (e.g., 80°C).
-
Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) with continuous stirring.
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.
-
GC-MS Instrumentation and Conditions
The following tables summarize the instrumental parameters for the GC-MS analysis of this compound.
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Condition for Plasma Analysis | Condition for Tea Analysis (adapted from) |
| GC System | Agilent 7890A GC or equivalent | Agilent 7890A GC or equivalent |
| Column | TR-5MS (30 m x 0.25 mm, 0.25 µm) | DB-5 (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 220°C | 250°C |
| Injection Mode | Splitless | Splitless (for SPME) |
| Carrier Gas | Helium | Helium or Nitrogen |
| Flow Rate | 1 mL/min | 3.0 mL/min (N2) |
| Oven Program | 60°C (1 min), then 40°C/min to 220°C (2 min) | 50°C, then 20°C/min to 160°C (5 min), then 30°C/min to 250°C (4 min) |
| Total Run Time | 7 min | ~18.7 min |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| MS System | Agilent 5975C MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 200°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Full Scan (m/z 20-300) or Selected Ion Monitoring (SIM) |
| Monitored Ions (SIM) | m/z 93, 161 for this compound and farnesol |
Quantitative Data Summary
The following tables present the quantitative performance of the described methods.
Table 3: Method Validation for this compound in Mouse Plasma
| Parameter | Value |
| Linearity Range | 0.010 - 5 µg/mL |
| Correlation Coefficient (r) | > 0.99 |
| Limit of Detection (LOD) | 0.0017 µg/mL |
| Limit of Quantification (LOQ) | 0.0035 µg/mL |
Table 4: Method Validation for this compound in Tea (HS-SPME-GC-FID)
| Parameter | Value |
| Linearity Range | 2.7 - 1360 ng/g |
| Limit of Detection (LOD) | 0.3 ng/g |
| Average Recovery | 78.7 - 106% |
Experimental Workflow and Diagrams
The overall workflow for the GC-MS analysis of this compound is depicted below.
References
- 1. Quantification of this compound in mouse plasma using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of this compound in mouse plasma using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Quantification of Nerolidol in Plasma using Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of nerolidol in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a naturally occurring sesquiterpene alcohol found in various plants, has garnered interest for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anti-parasitic effects.[1][2] This validated method is crucial for pharmacokinetic studies, enabling researchers to accurately determine the concentration of this compound in plasma over time. The protocol described herein is based on established methodologies and is suitable for preclinical and clinical research.[1][2][3]
Introduction
This compound exists as two isomers, cis-nerolidol and trans-nerolidol, and is utilized in various commercial products, including cosmetics and as a food flavoring agent. Its therapeutic potential is an active area of research, necessitating sensitive and reliable analytical methods for its quantification in biological matrices. While both Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS can be used for this compound analysis, LC-MS offers high sensitivity and accuracy and is well-suited for in vivo pharmacokinetic studies. This application note details a robust LC-MS method for the determination of this compound in plasma.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in plasma is depicted below.
Caption: Experimental workflow for this compound quantification in plasma.
Experimental Protocols
Materials and Reagents
-
This compound (cis/trans mixture)
-
Diazepam (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (ultrapure)
-
Blank plasma
Instrumentation
-
Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS)
-
Reversed-phase C18 column
Sample Preparation
-
To a 100 µL aliquot of plasma sample, add the internal standard (IS), Diazepam.
-
Perform a liquid-liquid extraction.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
LC-MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Total Run Time | 14.5 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Ions | Specific m/z transitions for this compound and the internal standard |
| Dwell Time | Optimized for sensitivity and peak shape |
Method Validation
The analytical method was validated according to established guidelines for bioanalytical method validation.
Linearity and Sensitivity
The method demonstrated good linearity over the concentration range of 10–10,000 ng/mL. The lower limit of quantification (LLOQ) was determined to be 10 ng/mL.
Table 3: Linearity and Sensitivity Data
| Parameter | Value |
| Linearity Range (ng/mL) | 10 - 10,000 |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (ng/mL) | 10 |
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.
Table 4: Accuracy and Precision Data
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Low | < 8% | < 8% | -6% to 6% |
| Medium | < 8% | < 8% | -6% to 6% |
| High | < 8% | < 8% | -6% to 6% |
Recovery and Matrix Effect
The extraction recovery of this compound from plasma was determined to be greater than 90%. The matrix effect was found to be minimal, indicating no significant interference from endogenous plasma components.
Data Analysis
The quantification of this compound in plasma samples is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the corresponding this compound concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Caption: Data analysis workflow for this compound quantification.
Conclusion
The LC-MS method described in this application note is a sensitive, accurate, and reliable method for the quantification of this compound in plasma. This protocol provides researchers with a validated tool to support pharmacokinetic and toxicological studies of this compound, contributing to the understanding of its therapeutic potential. The method's performance characteristics, including a wide linear range and low limit of quantification, make it suitable for a variety of research and drug development applications.
References
- 1. Application of a sensitive liquid chromatography-mass spectrometry method to a pharmacokinetic study of this compound in rat plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Application of a sensitive liquid chromatography-mass spectrometry method to a pharmacokinetic study of this compound in rat plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of Nerolidol in Tea Using Headspace Solid-Phase Microextraction (HS-SPME)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, is a significant contributor to the characteristic floral and woody aroma of tea (Camellia sinensis). Beyond its aromatic properties, this compound has garnered interest for its potential pharmacological activities. This application note provides a detailed protocol for the extraction and quantification of this compound in tea samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method offers a simple, solvent-free, and sensitive approach for the analysis of volatile compounds in complex matrices like tea.
Introduction
Tea is one of the most widely consumed beverages globally, and its distinct aroma is a key determinant of its quality and consumer preference. The aromatic profile of tea is composed of a complex mixture of volatile organic compounds, including terpenes, alcohols, aldehydes, and esters. This compound is a prominent sesquiterpene that imparts desirable floral and woody notes to tea, particularly in Oolong tea.[1][2] The concentration of this compound can vary depending on the tea variety, processing methods, and geographical origin.[1][3] Given its contribution to tea's sensory profile and potential bioactive properties, accurate and reliable methods for its quantification are essential for quality control, product development, and research in the food and pharmaceutical industries. HS-SPME has emerged as a powerful technique for the analysis of volatile and semi-volatile compounds in various matrices due to its simplicity, efficiency, and solvent-free nature.[4] This application note details an optimized HS-SPME-GC-MS method for the determination of this compound in tea.
Experimental Protocols
Materials and Reagents
-
Tea samples (e.g., Oolong, Green, Black)
-
This compound standard (analytical grade)
-
Internal Standard (e.g., Farnesol)
-
Sodium chloride (NaCl)
-
Deionized water
-
HS-SPME vials (20 mL) with magnetic stir bars
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber for volatile analysis in tea.
Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
HS-SPME autosampler (or manual setup)
-
Water bath or heating block
Sample Preparation
-
Grind the tea leaves into a fine powder to ensure homogeneity.
-
Accurately weigh 0.5 g of the ground tea sample into a 20 mL HS-SPME vial.
-
Add 5 mL of boiling deionized water to the vial.
-
Add a known amount of internal standard to each vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and enhance the release of volatile compounds into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum cap.
HS-SPME Procedure
-
Place the sealed vial in a water bath or heating block and equilibrate at 80°C for 15 minutes with continuous stirring.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample vial for 40 minutes at 80°C with continuous stirring.
-
After extraction, immediately retract the fiber into the needle and transfer it to the GC injector for thermal desorption.
GC-MS Analysis
-
Injector: Set the injector temperature to 250°C for thermal desorption of the analytes from the SPME fiber for 5 minutes in splitless mode.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at a rate of 4°C/min.
-
Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Presentation
The quantitative data for this compound in various tea samples can be summarized in a structured table for easy comparison. The following table presents hypothetical data based on typical findings in the literature, where Oolong tea generally exhibits higher concentrations of this compound.
| Tea Type | Sample ID | This compound Concentration (µg/g) |
| Oolong | Oolong-A | 15.8 |
| Oolong | Oolong-B | 21.3 |
| Green | Green-A | 2.5 |
| Green | Green-B | 3.1 |
| Black | Black-A | 5.7 |
| Black | Black-B | 6.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis in tea.
Key Steps in the HS-SPME Process
Caption: Logical relationship of key steps in the HS-SPME process.
Conclusion
The presented HS-SPME-GC-MS method provides a robust and sensitive tool for the quantitative analysis of this compound in various tea samples. The detailed protocol and optimized parameters ensure reliable and reproducible results, making it suitable for quality control in the tea industry, as well as for research purposes aimed at understanding the chemical composition and potential health benefits of tea. The solvent-free nature of HS-SPME also aligns with the principles of green analytical chemistry. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the analysis of volatile compounds in tea and other complex botanical matrices.
References
Application Notes and Protocols: Isolation and NMR Analysis of Nerolidol from Alpinia calcarata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpinia calcarata, a member of the Zingiberaceae family, is a perennial herb cultivated in tropical regions and traditionally used in medicine.[1][2] The rhizomes of this plant are a rich source of essential oils and various phytochemicals, including the sesquiterpenoid alcohol, nerolidol.[3][4] this compound exists as two isomers, cis- and trans-nerolidol, and is recognized for its potential therapeutic properties. This document provides a detailed protocol for the isolation of this compound from Alpinia calcarata rhizomes and its structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Overview
The isolation of this compound from Alpinia calcarata rhizomes involves a multi-step process beginning with the extraction of the plant material, followed by chromatographic purification, and culminating in structural elucidation by NMR. The overall workflow is depicted below.
Caption: Experimental workflow for the isolation and analysis of this compound.
Detailed Experimental Protocols
Plant Material Preparation and Extraction
This protocol describes the preparation of Alpinia calcarata rhizomes and the subsequent extraction of this compound using a Soxhlet apparatus.
Materials and Equipment:
-
Fresh rhizomes of Alpinia calcarata
-
Running tap water
-
Knife and cutting board
-
Shade drying area
-
Electric grinder
-
Soxhlet extractor
-
Heating mantle
-
Round bottom flask
-
Condenser
-
Cellulose thimble
-
Petroleum ether
-
Rotary evaporator
Protocol:
-
Collection and Cleaning: Collect fresh, healthy rhizomes of Alpinia calcarata. Wash the rhizomes thoroughly under running water to remove any soil and debris.[4]
-
Slicing and Drying: Slice the cleaned rhizomes into small pieces to facilitate drying. Spread the slices in a single layer in a well-ventilated area and allow them to shade dry for approximately one week at 35-40°C.
-
Pulverization: Once completely dry, pulverize the rhizome pieces into a coarse powder using an electric grinder.
-
Soxhlet Extraction:
-
Accurately weigh the powdered rhizome material and place it into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round bottom flask with petroleum ether, ensuring the volume is sufficient to cycle through the apparatus.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and a condenser on top.
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber housing the thimble.
-
Allow the extraction to proceed for at least 3 days of hot percolation.
-
-
Concentration: After the extraction is complete, cool the apparatus and filter the extract. Concentrate the resulting extract using a rotary evaporator to remove the solvent. The final product will be a dark brown, crude extract.
Chromatographic Purification
This section details the purification of this compound from the crude extract using column chromatography, with thin-layer chromatography (TLC) for monitoring the separation.
Materials and Equipment:
-
Crude petroleum ether extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column (e.g., 60 cm x 3 cm)
-
Hexane
-
Ethyl acetate
-
TLC plates (silica gel pre-coated)
-
TLC developing tank
-
UV lamp
-
Collection tubes
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the glass column, allowing the silica gel to settle evenly without air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance upon sample loading.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract (e.g., 2.5 g) in a minimal amount of the initial mobile phase (hexane).
-
Carefully load the dissolved sample onto the top of the column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (gradient elution from 100:0 to 0:100 Hexane:EtOAc).
-
Collect the eluate in fractions of a consistent volume.
-
-
TLC Monitoring:
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in a chamber equilibrated with a Hexane:Ethyl acetate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that show a similar TLC profile, corresponding to the purified compound.
-
-
Final Concentration: Concentrate the combined, purified fractions using a rotary evaporator to obtain isolated this compound.
NMR Analysis
The structural confirmation of the isolated this compound is achieved through ¹H and ¹³C NMR spectroscopy.
Materials and Equipment:
-
Purified this compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
-
Pipettes
Protocol:
-
Sample Preparation:
-
Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.
-
Ensure the final volume is sufficient for the NMR spectrometer's requirements.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra of the sample.
-
The NMR results should indicate the presence of characteristic functional groups of this compound, such as alkane and hydroxyl (OH) groups.
-
Data Presentation
The following tables summarize the expected quantitative data for the isolation and characterization of this compound from Alpinia calcarata.
Table 1: Extraction and Purification Summary
| Parameter | Value | Reference |
| Extraction Method | Soxhlet Extraction | |
| Solvent | Petroleum Ether | |
| Extraction Duration | 3 days | |
| Purification Method | Column Chromatography | |
| Stationary Phase | Silica Gel (60-120 mesh) | |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | |
| TLC Mobile Phase | Hexane:Ethyl Acetate |
Table 2: Representative ¹H and ¹³C NMR Data for trans-Nerolidol in CDCl₃
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| 5.92 (dd, J = 17.3, 10.7 Hz) | H-1 |
| 5.21 (dd, J = 17.3, 1.0 Hz) | H-2a |
| 5.06 (dd, J = 10.7, 1.0 Hz) | H-2b |
| 1.29 (s) | H-12 (CH₃) |
| 1.55-1.65 (m) | H-4, H-5 |
| 5.12 (t, J = 7.0 Hz) | H-6 |
| 2.00-2.10 (m) | H-8, H-9 |
| 5.10 (t, J = 7.0 Hz) | H-10 |
| 1.68 (s) | H-13 (CH₃) |
| 1.60 (s) | H-14 (CH₃) |
| 1.60 (s) | H-15 (CH₃) |
Note: NMR data is representative and may vary slightly based on experimental conditions.
Structural Elucidation Logic
The identity of the isolated compound as this compound is confirmed by analyzing its NMR spectra.
Caption: Logical flow for this compound structure elucidation using NMR data.
Conclusion
This document outlines a comprehensive and detailed methodology for the successful isolation and identification of this compound from the rhizomes of Alpinia calcarata. The provided protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this bioactive compound.
References
Application Notes and Protocols for Nerolidol Purification Using High-Speed Countercurrent Chromatography (HSCCC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Speed Countercurrent Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that offers an efficient method for the purification of natural products. Unlike traditional chromatography methods that utilize a solid stationary phase, HSCCC employs a liquid stationary phase, which eliminates irreversible adsorption of the sample and allows for a high recovery of target compounds. This makes it particularly well-suited for the separation and purification of delicate molecules like the sesquiterpene alcohol nerolidol from complex essential oil matrices. This compound is a naturally occurring sesquiterpene alcohol found in the essential oils of many plants, with potential applications in the pharmaceutical and fragrance industries.
These application notes provide a comprehensive overview and detailed protocols for the purification of this compound using HSCCC, intended for researchers, scientists, and professionals in drug development.
Principle of HSCCC Separation
High-Speed Countercurrent Chromatography operates on the principle of partitioning a solute between two immiscible liquid phases. The instrument consists of a coiled column that rotates on a planetary axis. This rotation creates a strong centrifugal force that retains the liquid stationary phase within the column while the mobile phase is continuously pumped through it. The sample is injected into the mobile phase and as it travels through the coil, the components of the sample are repeatedly partitioned between the two liquid phases according to their respective partition coefficients (K). Compounds with a higher affinity for the stationary phase will move more slowly through the column, while those with a higher affinity for the mobile phase will elute faster, thus achieving separation.
Quantitative Data Summary
The following tables summarize the quantitative data from published studies on the purification of this compound using HSCCC.
Table 1: this compound Purification from Baccharis dracunculifolia Essential Oil
| Parameter | Value | Reference |
| Starting Material | Essential oil from the leaves of Baccharis dracunculifolia | [1] |
| Initial this compound Content | ~23.0% in the essential oil | [1] |
| Sample Size | 500 mg of volatile oil | [1] |
| HSCCC System | Not specified | |
| Solvent System | Hexane:Methanol:Water (5:4:1, v/v/v) | [1] |
| Elution Mode | Tail-to-head | [1] |
| Amount of Purified this compound | 97.0 mg | |
| Final Purity | 92.5–93.7% (determined by GC) | |
| Yield | 19.4% |
Table 2: this compound Purification from Piper mollicomum Essential Oil
| Parameter | Value | Reference |
| Starting Material | Essential oil from the leaves of Piper mollicomum | |
| Initial this compound Content | 7.5 ± 1.1% in the essential oil | |
| Sample Size | 1.4 g of crude essential oil | |
| HSCCC System | Not specified | |
| Solvent System | n-Hexane:Acetonitrile:Ethyl Acetate (1:1:0.4, v/v/v) | |
| Rotational Speed | 860 rpm | |
| Flow Rate | 2.0 mL/min | |
| Elution Mode | Tail-to-head | |
| Amount of Purified (E)-Nerolidol | 100.0 mg | |
| Final Purity | 92.8% (determined by GC-FID) | |
| Run Time | 120 min |
Experimental Protocols
Selection and Preparation of the Biphasic Solvent System
The selection of an appropriate biphasic solvent system is critical for successful HSCCC separation. The ideal solvent system should provide a suitable partition coefficient (K) for this compound, typically between 0.5 and 2.0.
Protocol for Solvent System Selection:
-
Literature Review: Begin by reviewing published literature for solvent systems used for the separation of similar compounds (sesquiterpenes) or specifically for this compound.
-
Preliminary Shake-Flask Test:
-
Prepare several candidate biphasic solvent systems. Common systems for essential oil components include hexane/methanol/water and hexane/acetonitrile based systems.
-
Take a small amount of the crude essential oil and dissolve it in a known volume of the pre-equilibrated biphasic solvent system in a test tube.
-
Vortex the mixture thoroughly for several minutes to allow for partitioning of the components.
-
Allow the two phases to separate completely.
-
Carefully withdraw an aliquot from both the upper and lower phases.
-
Analyze the concentration of this compound in each phase using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Calculate the partition coefficient (K) as the concentration of this compound in the stationary phase divided by the concentration in the mobile phase.
-
-
Optimization: Adjust the ratios of the solvents to achieve an optimal K value for this compound while ensuring good separation from other major components in the essential oil.
Protocol for Solvent System Preparation:
-
Mix the selected solvents in the desired volume ratio in a separatory funnel.
-
Shake the mixture vigorously for several minutes to ensure thorough mixing and equilibration.
-
Allow the mixture to stand undisturbed until the two phases are completely separated.
-
Degas both phases, for example, by sonication for 20-30 minutes, to prevent bubble formation during the HSCCC run.
Sample Preparation
-
Obtain the essential oil from the plant material using a standard extraction method such as hydrodistillation.
-
Dissolve a precisely weighed amount of the crude essential oil in a specific volume of the biphasic solvent system (typically a 1:1 mixture of the upper and lower phases) to create the sample solution.
HSCCC Instrument Operation
The following is a general protocol for operating an HSCCC instrument. Refer to the specific instrument manual for detailed instructions.
-
Column Filling: Fill the entire column with the selected stationary phase.
-
Rotation and Equilibration: Start the rotation of the column at the desired speed (e.g., 860 rpm).
-
Mobile Phase Pumping: Pump the mobile phase through the column at the set flow rate (e.g., 2.0 mL/min). Continue pumping until the mobile phase emerges from the column outlet and a hydrodynamic equilibrium is established, indicated by a stable baseline on the detector.
-
Sample Injection: Inject the prepared sample solution into the sample loop.
-
Elution and Fraction Collection: Start the elution process and collect fractions at regular intervals using a fraction collector. The separation can be monitored using a UV-Vis detector, although this compound itself has a weak chromophore, so monitoring may rely on the detection of other UV-active compounds in the essential oil.
-
Stationary Phase Extrusion (Optional): After the elution of the target compounds, the stationary phase can be extruded from the column by pumping it out to recover any remaining components.
Post-Purification Analysis
-
Fraction Screening: Analyze the collected fractions using a rapid screening method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing this compound.
-
Purity Assessment: Pool the fractions that contain pure this compound and determine the final purity using a validated analytical method such as Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Solvent Removal: Remove the solvent from the pooled fractions, for example, by rotary evaporation, to obtain the purified this compound.
-
Yield Calculation: Calculate the overall yield of the purification process.
Conclusion
High-Speed Countercurrent Chromatography is a powerful and efficient technique for the preparative isolation of this compound from complex essential oil mixtures. By carefully selecting the biphasic solvent system and optimizing the operational parameters, high-purity this compound can be obtained in a single step with good recovery. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and implement HSCCC methods for the purification of this compound and other valuable natural products.
References
Application Notes and Protocols: Metabolic Engineering of Yeast for High-Yield Nerolidol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic engineering of yeast, primarily Saccharomyces cerevisiae, for the high-yield biosynthesis of nerolidol. This compound is a naturally occurring sesquiterpene alcohol with significant potential in the pharmaceutical, cosmetic, and biofuel industries due to its anti-tumor, anti-bacterial, and anti-oxidative properties.[1][2] The protocols outlined below are based on established methods in yeast metabolic engineering and provide a framework for developing robust this compound-producing strains.
Metabolic Pathway for this compound Biosynthesis in Yeast
The heterologous production of this compound in Saccharomyces cerevisiae is achieved by engineering the native mevalonate (MVA) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[3] These precursors are condensed to form farnesyl pyrophosphate (FPP), which is the direct precursor for this compound. A heterologous this compound synthase (NES) is introduced to convert FPP to this compound. Key metabolic engineering strategies focus on enhancing the flux towards FPP and efficiently converting it to this compound, while minimizing competing pathways such as ergosterol biosynthesis.[4]
Data Presentation: this compound Production in Engineered Yeast
The following table summarizes the quantitative data on this compound production achieved through various metabolic engineering strategies in Saccharomyces cerevisiae.
| Strain | Key Genetic Modifications | Culture Condition | This compound Titer (mg/L) | Reference |
| NES-001 | Integrated codon-optimized Actinidia sinensis this compound synthase (NES) into FPP-001 chassis strain. | Shake Flask | 2.71 | [1] |
| NES-002 | Fused the N-terminus of NES with FPS using a GGGS linker. | Shake Flask | 162.07 | |
| NES-003 | Introduced auxotrophic marker TRP1 in NES-002. | High-density fermentation | 1711.53 | |
| HAC1 overexpressing strain | Overexpression of transcription factor HAC1 in a this compound-producing strain. | Shake Flask | 497.0 | |
| Strain with HAC1 overexpression and linoleic acid | Overexpression of HAC1 and addition of 3 mM linoleic acid. | Shake Flask | 725.5 | |
| Fed-batch fermentation strain | Fed-batch fermentation of an engineered strain. | 5 L Bioreactor | 15,500 | |
| LWG003-CaNES2 | Expression of Celastrus angulatus NES2, with controlled expression of squalene and this compound pathways. | 5 L Bioreactor (Fed-batch) | 7,010 | |
| Y. lipolytica engineered strain | Systematic protein and pathway engineering. | Two-stage fed-batch fermentation | 11,100 |
Experimental Protocols
The following protocols provide a general framework for the metabolic engineering of yeast for this compound production.
Yeast Transformation (Lithium Acetate Method)
This protocol is a standard method for introducing plasmid DNA into S. cerevisiae.
Materials:
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
Sterile water
-
1 M Lithium Acetate (LiAc), pH 7.5
-
50% (w/v) Polyethylene Glycol (PEG), MW 3350
-
Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
-
Plasmid DNA with the gene of interest (e.g., NES)
-
Selective agar plates (e.g., SC-Ura for plasmids with URA3 marker)
Procedure:
-
Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Inoculate the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
-
Pellet the cells and resuspend in 400 µL of 100 mM LiAc.
-
For each transformation, mix the following in a sterile microfuge tube in this order:
-
240 µL of 50% PEG
-
36 µL of 1 M LiAc
-
25 µL of single-stranded carrier DNA (boiled for 5 min and chilled on ice)
-
1-5 µg of plasmid DNA
-
50 µL of the prepared yeast cell suspension
-
-
Vortex the mixture gently and incubate at 42°C for 40 minutes.
-
Pellet the cells by centrifugation at 8000 x g for 1 minute.
-
Remove the supernatant and resuspend the cell pellet in 1 mL of sterile water.
-
Plate 100-200 µL of the cell suspension onto selective agar plates and incubate at 30°C for 2-3 days until colonies appear.
Shake Flask Cultivation for this compound Production
This protocol describes a typical small-scale cultivation for evaluating this compound production in engineered yeast strains.
Materials:
-
Synthetic complete (SC) medium with appropriate drop-out supplements to maintain plasmid selection.
-
2% (w/v) glucose or galactose as the carbon source (depending on the promoter used).
-
Dodecane or other suitable organic solvent for in-situ extraction.
-
Sterile culture flasks.
Procedure:
-
Inoculate a single colony of the engineered yeast strain into 5 mL of selective medium and grow overnight at 30°C with shaking.
-
Inoculate the overnight culture into 50 mL of fresh selective medium in a 250 mL flask to an initial OD600 of ~0.1.
-
Add a 10% (v/v) overlay of dodecane to the culture medium to capture the volatile this compound.
-
Incubate the culture at 30°C with shaking at 200-250 rpm for 72-96 hours.
-
At desired time points, collect samples for OD600 measurement and this compound quantification.
This compound Extraction and Quantification by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is the standard method for the quantification of this compound.
Materials:
-
Dodecane phase from the culture.
-
Anhydrous sodium sulfate.
-
Internal standard (e.g., farnesol or another appropriate terpene).
-
GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
Procedure:
-
Separate the dodecane layer from the culture broth by centrifugation.
-
Dry the dodecane phase over anhydrous sodium sulfate.
-
Add a known concentration of the internal standard to the dodecane sample.
-
Inject 1 µL of the sample into the GC-MS.
-
GC-MS conditions (example):
-
Injector temperature: 250°C
-
Oven program: Start at 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium
-
MS detector: Scan mode from m/z 40 to 400.
-
-
Identify the this compound peak based on its retention time and mass spectrum (characteristic ions: m/z 69, 93, 107, 136).
-
Quantify the this compound concentration by comparing its peak area to that of the internal standard and a standard curve of pure this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for engineering yeast for this compound production.
Key Genetic Engineering Strategies
This diagram outlines the logical relationships between different genetic modifications to enhance this compound yield.
References
- 1. [Construction of cell factories for high production of this compound in Saccharomyces cerevisiae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nerolidol-Loaded Nanospheres for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nerolidol, a naturally occurring sesquiterpene alcohol found in various plants, has garnered significant interest for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. However, its therapeutic application is often hampered by poor water solubility, limited bioavailability, and rapid metabolism.[1][2] To overcome these limitations, encapsulation of this compound into nanocarriers, such as nanospheres, has emerged as a promising strategy.[3] These this compound-loaded nanospheres can enhance solubility, improve stability, and enable targeted delivery to specific tissues or cells, thereby increasing therapeutic efficacy and reducing systemic toxicity.[3][4] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of this compound-loaded nanospheres for targeted drug delivery systems.
Data Presentation
Table 1: Physicochemical Properties of this compound-Loaded Nanocarriers
| Nanocarrier Type | Fabrication Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Solid Lipid Nanoparticles (NR-LNPs) | Emulsion Solvent Evaporation | 159 ± 4.89 | 0.32 ± 0.01 | -10 ± 1.97 | 71.3 ± 6.11 | Not Reported | |
| Chitosan-Alginate Nanoparticles | Ionic Gelation | 35 | Not Reported | Not Reported | 87 | 51.7 | |
| This compound Nanospheres | Not Specified | 149.5 | 0.117 | -12.8 | Not Reported | Not Reported | |
| ZnO-SnO2 this compound Nanocomposite | Green Synthesis | 108 | Not Reported | Not Reported | Not Reported | Not Reported | |
| Beta-Cyclodextrin Nanoparticles (NER-βCD-NPs) | Not Specified | Not Reported | Not Reported | Not Reported | 84.9 | Not Reported |
Table 2: In Vitro Efficacy of this compound-Loaded Nanoparticles
| Nanocarrier Type | Cell Line | Assay | Result | Reference |
| Solid Lipid Nanoparticles (NR-LNPs) | Caco-2 (Human Colorectal) | MTT Assay | IC50: 38.5 µg/mL after 24h | |
| ZnO-SnO2 this compound Nanocomposite | KYSE-150 (Esophageal Squamous Cell Carcinoma) | Cytotoxicity Assay | IC50: 14.9 µg/mL | |
| Beta-Cyclodextrin Nanoparticles (NER-βCD-NPs) | MCF-7 (Breast Cancer) | Cytotoxicity Assay | Significant inhibition of cell proliferation |
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded Solid Lipid Nanoparticles (NR-LNPs) via Emulsion Solvent Evaporation
This protocol is based on the methodology described for the fabrication of solid lipid nanoparticles.
Materials:
-
This compound
-
Lipid (e.g., Compritol 888 ATO)
-
Surfactant (e.g., Poloxamer 188)
-
Organic solvent (e.g., Dichloromethane)
-
Deionized water
Procedure:
-
Dissolve this compound and the lipid in the organic solvent to form the organic phase.
-
Dissolve the surfactant in deionized water to form the aqueous phase.
-
Heat both the organic and aqueous phases to a temperature above the melting point of the lipid.
-
Add the hot organic phase dropwise to the hot aqueous phase under continuous high-speed homogenization to form a coarse oil-in-water emulsion.
-
Sonicate the resulting emulsion using a probe sonicator to reduce the particle size and form a nanoemulsion.
-
Evaporate the organic solvent from the nanoemulsion under reduced pressure.
-
Allow the resulting aqueous suspension to cool down to room temperature to solidify the lipid nanoparticles.
-
The this compound-loaded solid lipid nanoparticles can be collected by centrifugation and washed with deionized water to remove any unentrapped drug and excess surfactant.
-
Lyophilize the purified nanoparticles for long-term storage.
Protocol 2: Synthesis of this compound-Loaded Chitosan-Alginate Nanoparticles via Ionic Gelation
This protocol is adapted from the preparation of chitosan-alginate nanoparticles.
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium alginate
-
Tween 80
-
Acetic acid
-
Calcium chloride (CaCl2)
-
Deionized water
Procedure:
-
Prepare a this compound emulsion by adding 200 µL of Tween 80 to 5 mL of Milli-Q water and stirring for 5 minutes. While stirring, add 200 µL of this compound drop by drop and continue stirring for another 10 minutes. Sonicate the emulsion for 40 minutes.
-
Prepare a 1% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution.
-
Prepare a 1% (w/v) sodium alginate solution by dissolving sodium alginate in deionized water.
-
Add the this compound emulsion to the sodium alginate solution and stir to obtain a uniform mixture.
-
Add the chitosan solution dropwise to the this compound-alginate mixture under constant magnetic stirring.
-
The formation of nanoparticles occurs spontaneously through ionic gelation between the positively charged amino groups of chitosan and the negatively charged carboxyl groups of alginate.
-
Add a solution of CaCl2 (e.g., 0.1 M) to further crosslink the nanoparticles.
-
Continue stirring for a defined period (e.g., 30 minutes) to allow for complete nanoparticle formation and stabilization.
-
Collect the this compound-loaded chitosan-alginate nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.
Protocol 3: Characterization of this compound-Loaded Nanospheres
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
These parameters are determined using Dynamic Light Scattering (DLS).
-
Disperse the nanoparticle formulation in deionized water and analyze using a Zetasizer instrument.
2. Encapsulation Efficiency (EE) and Loading Capacity (LC):
-
Encapsulation Efficiency (%EE):
-
Separate the unencapsulated this compound from the nanoparticle suspension by centrifugation.
-
Quantify the amount of this compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the %EE using the following formula:
-
-
Loading Capacity (%LC):
-
Lyophilize a known amount of the nanoparticle formulation.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent to release the entrapped this compound.
-
Quantify the amount of this compound using UV-Vis spectroscopy or HPLC.
-
Calculate the %LC using the following formula:
-
3. Morphology:
-
The shape and surface morphology of the nanospheres are visualized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
Protocol 4: In Vitro Drug Release Study
This protocol is a generalized method for assessing the release of this compound from nanospheres.
Materials:
-
This compound-loaded nanospheres
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.4 to simulate the tumor microenvironment)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of this compound-loaded nanospheres in a specific volume of PBS (e.g., pH 7.4).
-
Place the nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of the same PBS buffer (the release medium).
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Analyze the concentration of this compound in the collected aliquots using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative percentage of drug released against time to obtain the in vitro release profile.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the anticancer activity of this compound-loaded nanospheres on a specific cell line.
Materials:
-
Cancer cell line (e.g., Caco-2, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
This compound-loaded nanospheres
-
Free this compound (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound-loaded nanospheres and free this compound. Include untreated cells as a negative control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the resulting solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the cell viability as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for this compound-loaded nanospheres.
Caption: Proposed apoptotic pathway induced by this compound nanospheres.
Caption: Logical flow of targeted drug delivery using this compound nanospheres.
References
- 1. researchgate.net [researchgate.net]
- 2. Fabrication, physicochemical characterization and In vitro anticancer activity of this compound encapsulated solid lipid nanoparticles in human colorectal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Nerolidol Cytotoxicity Assays in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assays used to evaluate the cytotoxic effects of nerolidol, a naturally occurring sesquiterpene alcohol, on various cancer cell lines. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's anticancer properties.
Introduction
This compound has demonstrated promising anticancer activities in several preclinical studies. It has been shown to inhibit cell proliferation and induce cell death in a variety of cancer cell types through multiple mechanisms. These include the induction of apoptosis, generation of reactive oxygen species (ROS), DNA damage, and endoplasmic reticulum (ER) stress.[1][2][3] The cytotoxic effects of this compound are mediated by its influence on key signaling pathways, such as the MAPK/STAT3/NF-κB and PI3K/AKT pathways.[2][4] This document outlines the standard in vitro assays to characterize the cytotoxic and apoptotic effects of this compound on cancer cells.
Data Presentation: Cytotoxicity of this compound in Various Cancer Cell Lines
The following table summarizes the cytotoxic effects of this compound as indicated by the half-maximal inhibitory concentration (IC50) values in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Assay | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 30 µM | Not Specified | MTT | |
| HCT-116 | Colorectal Cancer | 25 µM | Not Specified | MTT | |
| Caco-2 | Colorectal Cancer | 38.5 µg/mL (NR-LNPs) | 24 hours | MTT | |
| Hep 2 | Laryngeal Carcinoma | 30 µg/mL | Not Specified | MTT | |
| A549 | Non-Small Cell Lung Cancer | 20 and 25 µM/mL (Tested Concentrations) | Not Specified | MTT | |
| T24 | Bladder Carcinoma | Concentration-dependent inhibition (25-100 mg/L) | 24, 48, 72 hours | Cell Count | |
| TCCSUP | Bladder Carcinoma | Concentration-dependent inhibition (25-100 mg/L) | 24, 48, 72 hours | Cell Count |
NR-LNPs: this compound-loaded solid lipid nanoparticles
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for the detection of apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Reactive Oxygen Species (ROS) Detection Assay
This protocol measures the intracellular generation of ROS in this compound-treated cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cancer cells in appropriate plates or dishes.
-
Treat the cells with this compound for the desired duration.
-
Incubate the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing of this compound
Caption: Workflow for assessing this compound's in vitro cytotoxicity.
Signaling Pathways Activated by this compound in Cancer Cells
Caption: this compound-induced signaling pathways in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits proliferation and triggers ROS-facilitated apoptosis in lung carcinoma cells via the suppression of MAPK/STAT3/NF-κB and P13K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the anticancer effects of sesquiterpene this compound on different malignant conditions - Journal of Medicinal Plants [jmp.ir]
- 4. Anticancer potential of this compound on acute lymphoblastic leukemia cells through the interactions with the NF-κB/STAT-3 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Animal Models to Investigate Nerolidol's Therapeutic Potential in Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. A common pathological feature of these disorders is the progressive loss of neuronal structure and function, often associated with oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. Nerolidol, a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, has emerged as a promising therapeutic candidate due to its potent antioxidant and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for researchers studying the neuroprotective effects of this compound in established animal models of neurodegenerative diseases.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in rodent models of Alzheimer's and Parkinson's disease.
Table 1: Effects of this compound on Biomarkers in a Rat Model of Alzheimer's Disease
| Parameter | Alzheimer's Model Group | This compound Treatment Group (50 mg/kg) | This compound Treatment Group (100 mg/kg) | Reference |
| Amyloid Plaque Area (%) | Increased | Decreased | Significantly Decreased | [2] |
| Catalase Activity (U/mg protein) | Decreased | Increased | Significantly Increased | [2] |
| Malondialdehyde (MDA) Level | Increased (P<0.001) | Reduced (P<0.001) | Reduced (P<0.001) | |
| BDNF Gene Expression | Decreased (P<0.001) | Increased (P<0.001) | Increased (P<0.001) | |
| CREB-1 Protein Expression | Reduced | Increased | Increased | |
| Step-through Latency Time | Increased | Decreased | Decreased |
Table 2: Effects of this compound on Biomarkers in a Rat Model of Parkinson's Disease
| Parameter | Parkinson's Model (Rotenone) Group | This compound Treatment Group (50 mg/kg) | Reference |
| Malondialdehyde (MDA) Production | Significantly Increased | Significantly Abolished (p < 0.05) | |
| Glutathione (GSH) Level | Significantly Decreased (p < 0.05) | Significantly Attenuated (p < 0.05) | |
| Superoxide Dismutase (SOD) Activity | Significantly Decreased (p < 0.01) | Significantly Increased (p < 0.05) | |
| Catalase (CAT) Activity | Significantly Decreased (p < 0.01) | Significantly Increased (p < 0.05) | |
| Proinflammatory Cytokines (IL-1β, IL-6, TNF-α) | Significantly Increased (p < 0.01) | Significantly Inhibited | |
| COX-2 Expression | Increased (217.42% of control) | Reduced (148.16% of control) | |
| iNOS Expression | Significantly Increased (p < 0.05) | Significantly Reduced | |
| Activated Astrocytes (GFAP+) and Microglia (Iba-1+) | Significantly Increased (p < 0.01) | Significantly Reduced |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Animal Models of Neurodegeneration
This model mimics the sporadic form of Alzheimer's disease by inducing insulin resistance in the brain.
-
Animals: Male Wistar rats (250-300g).
-
Procedure:
-
Anesthetize the rats with an appropriate anesthetic agent.
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Inject streptozotocin (STZ) bilaterally into the lateral ventricles. The coordinates relative to bregma are typically: -0.8 mm anterior/posterior, ±1.5 mm medial/lateral, and -3.6 mm dorsal/ventral.
-
Administer a single dose of STZ (e.g., 3 mg/kg) dissolved in citrate buffer.
-
Suture the incision and allow the animals to recover.
-
-
Confirmation: Behavioral testing (e.g., Morris Water Maze) and histological analysis for amyloid plaques are performed weeks after the injection to confirm the development of Alzheimer's-like pathology.
This model directly introduces a key pathological agent of Alzheimer's disease into the brain.
-
Animals: Male Wistar rats.
-
Procedure:
-
Follow steps 1-3 from the STZ-induced model protocol.
-
Inject aggregated Aβ peptide (e.g., Aβ1-42) into the hippocampus.
-
Suture the incision and provide post-operative care.
-
-
Confirmation: Behavioral deficits and the presence of Aβ plaques are assessed post-injection.
This model replicates the mitochondrial dysfunction and oxidative stress observed in Parkinson's disease.
-
Animals: Male Wistar rats.
-
Procedure:
-
Administer rotenone, a mitochondrial complex I inhibitor, via intraperitoneal (i.p.) injection.
-
A typical dosing regimen is 2.5 mg/kg body weight, once daily for 4 weeks.
-
Rotenone should be dissolved in a suitable vehicle, such as sunflower oil.
-
-
Confirmation: The development of motor deficits (e.g., bradykinesia, rigidity) and loss of dopaminergic neurons in the substantia nigra are key indicators of successful model induction.
This compound Administration
-
Dosage: this compound is typically administered at doses ranging from 50 to 100 mg/kg body weight.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route. Oral gavage can also be used.
-
Vehicle: this compound is often dissolved in a vehicle like sunflower oil for administration.
-
Treatment Regimen: Treatment can be administered daily for several weeks, either as a therapeutic intervention after disease induction or as a prophylactic measure before induction.
Behavioral Assessments
-
Apparatus: A circular pool (approximately 1.5-2 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Procedure:
-
Rats are trained to find the hidden platform from different starting positions.
-
Each trial lasts until the rat finds the platform or for a maximum duration (e.g., 60 seconds).
-
Parameters measured include escape latency (time to find the platform) and path length.
-
A probe trial, where the platform is removed, is conducted to assess memory retention by measuring the time spent in the target quadrant.
-
-
Apparatus: A square arena with walls.
-
Procedure:
-
Each animal is placed in the center of the arena and allowed to explore freely for a set period (e.g., 5-10 minutes).
-
An automated tracking system records the animal's movement.
-
Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Biochemical and Histological Analyses
-
Tissue Preparation: Brain tissue (e.g., hippocampus, substantia nigra) is homogenized.
-
Assays:
-
Lipid Peroxidation: Malondialdehyde (MDA) levels are measured using commercially available kits.
-
Antioxidant Enzymes: The activities of superoxide dismutase (SOD) and catalase (CAT) are determined using spectrophotometric assays.
-
Glutathione (GSH): GSH levels are quantified using colorimetric assay kits.
-
-
Immunohistochemistry:
-
Brain sections are stained with antibodies against markers of activated astrocytes (Glial Fibrillary Acidic Protein, GFAP) and microglia (Ionized calcium-binding adapter molecule 1, Iba-1).
-
The number of stained cells is quantified to assess the extent of gliosis.
-
-
ELISA:
-
Levels of proinflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in brain homogenates are measured using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Procedure:
-
Proteins from brain tissue lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., BDNF, CREB-1, COX-2, iNOS).
-
A secondary antibody conjugated to an enzyme is used for detection.
-
Band intensities are quantified to determine relative protein expression levels.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Alzheimer's Disease Model
Caption: Workflow for studying this compound in an Alzheimer's disease rat model.
Experimental Workflow for Parkinson's Disease Model
Caption: Workflow for investigating this compound in a Parkinson's disease rat model.
This compound's Neuroprotective Signaling Pathways
Caption: Overview of this compound's neuroprotective signaling pathways.
Research Gaps and Future Directions
While the current evidence strongly supports the neuroprotective effects of this compound in models of Alzheimer's and Parkinson's diseases, further research is warranted. To date, there is a notable lack of studies investigating the efficacy of this compound in animal models of other neurodegenerative conditions such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Future studies should aim to:
-
Explore the therapeutic potential of this compound in a broader range of neurodegenerative disease models.
-
Elucidate the precise molecular targets of this compound within the identified signaling pathways.
-
Investigate the long-term safety and efficacy of this compound administration.
-
Evaluate different formulations and delivery methods to enhance the bioavailability of this compound to the central nervous system.
By addressing these research gaps, the full therapeutic potential of this compound as a novel treatment for neurodegenerative diseases can be more comprehensively understood.
References
- 1. The effect of this compound on the level of malondialdehyde and expression changes of brain-derived neurotrophic factor in the Alzheimer's model of male Wistar rats [jmj.jums.ac.ir]
- 2. sanad.iau.ir [sanad.iau.ir]
- 3. Neuroprotective effect of this compound against neuroinflammation and oxidative stress induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Nerolidol: Protocols for Evaluating its Anti-Leishmaniasis Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide with detailed application notes and protocols for the evaluation of nerolidol's effectiveness against Leishmania parasites, the causative agents of leishmaniasis. The following protocols are curated from established research to ensure robust and reproducible results in the pursuit of novel anti-leishmanial drug discovery.
Introduction to this compound as an Anti-leishmanial Agent
This compound, a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, has demonstrated significant promise as a potent agent against Leishmania species.[1][2] In vitro studies have consistently shown its ability to inhibit the growth of both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.[2][3][4] The mechanism of action of this compound is multifaceted, primarily targeting the parasite's cell membrane and metabolic pathways. It has been shown to induce apoptosis-like cell death, characterized by mitochondrial dysfunction, DNA degradation, and alterations in the parasite's ultrastructure. Furthermore, this compound disrupts the biosynthesis of essential isoprenoids, such as dolichol and ergosterol, by inhibiting an early step in the mevalonate pathway. These diverse modes of action make this compound a compelling candidate for further investigation in the development of new treatments for leishmaniasis.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound against various Leishmania species and mammalian cells.
Table 1: In Vitro Anti-leishmanial Activity of this compound (IC50 Values)
| Leishmania Species | Parasite Stage | IC50 (µM) | Reference |
| L. amazonensis | Promastigote | 85 | |
| L. amazonensis | Amastigote | 67 | |
| L. braziliensis | Promastigote | 74 | |
| L. chagasi | Promastigote | 75 | |
| L. braziliensis | Promastigote | 74.3 (µg/mL) |
Table 2: Cytotoxicity of this compound against Mammalian Cells (CC50 Values)
| Cell Line | Cell Type | CC50 (µM) | Reference |
| J774.A1 | Murine Macrophages | 125.69 | |
| Peritoneal Macrophages | Murine Macrophages | 134.94 | |
| Macrophages | - | 125 | |
| MDBK | Bovine Kidney Cells | < 31.25 (µg/mL) | |
| IPEC-J2 | Porcine Intestinal Epithelial Cells | < 31.25 (µg/mL) | |
| HepG2/C3A | Human Hepatocellular Carcinoma | 100-250 |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-leishmanial properties of this compound.
In Vitro Susceptibility Assays
3.1.1. Promastigote Susceptibility Assay
This protocol determines the effect of this compound on the proliferative, promastigote stage of the Leishmania parasite.
-
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Schneider's insect medium (or equivalent) supplemented with 10-20% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
Resazurin sodium salt solution (or other viability indicator like MTT)
-
Plate reader (spectrophotometer or fluorometer)
-
Incubator (26°C)
-
-
Protocol:
-
Harvest logarithmic phase promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh culture medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the respective wells. Include a positive control (e.g., Amphotericin B), a negative control (untreated parasites), and a solvent control (DMSO at the highest concentration used for this compound).
-
Incubate the plate at 26°C for 72 hours.
-
After incubation, add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength (e.g., 570 nm and 600 nm for absorbance).
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
3.1.2. Intracellular Amastigote Susceptibility Assay
This protocol evaluates the efficacy of this compound against the clinically relevant intracellular amastigote stage of the parasite within host macrophages.
-
Materials:
-
Peritoneal macrophages from BALB/c mice or a macrophage cell line (e.g., J774.A1)
-
Leishmania promastigotes (stationary phase)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution
-
24-well plates with glass coverslips
-
Giemsa stain
-
Microscope
-
-
Protocol:
-
Seed macrophages (e.g., 2 x 10^5 cells/well) onto glass coverslips in a 24-well plate and allow them to adhere overnight at 37°C in 5% CO2.
-
Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with pre-warmed PBS to remove non-phagocytosed parasites.
-
Add fresh medium containing serial dilutions of this compound. Include appropriate controls.
-
Incubate the plate for another 48-72 hours.
-
After incubation, fix the coverslips with methanol and stain with Giemsa.
-
Mount the coverslips on microscope slides and determine the number of infected macrophages and the number of amastigotes per macrophage by counting at least 200 macrophages per coverslip.
-
The results can be expressed as the percentage of infection reduction and the IC50 value can be calculated. A 95% reduction in infection rates was observed with 100 μM this compound treatment of L. amazonensis-infected macrophages.
-
Cytotoxicity Assay against Mammalian Cells
This protocol is crucial to determine the selectivity of this compound by assessing its toxicity to host cells.
-
Materials:
-
Macrophage cell line (e.g., J774.A1) or other relevant mammalian cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
-
-
Protocol:
-
Seed macrophages (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubate for 24-48 hours at 37°C in 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Mechanism of Action Studies
3.3.1. Assessment of Apoptosis-like Cell Death via Flow Cytometry
This protocol utilizes flow cytometry to detect key markers of apoptosis in this compound-treated promastigotes.
-
Materials:
-
Leishmania promastigotes
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Treat promastigotes with this compound at its IC50 concentration for the desired time points (e.g., 24, 48, 72 hours).
-
Harvest the parasites by centrifugation and wash with PBS.
-
Resuspend the parasites in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples immediately using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive). This compound treatment has been shown to lead to phosphatidylserine exposure, a marker of early apoptosis.
-
3.3.2. Analysis of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.
-
Materials:
-
Leishmania promastigotes
-
This compound
-
JC-1 or Rhodamine 123 dye
-
Flow cytometer or fluorescence microscope
-
-
Protocol:
-
Treat promastigotes with this compound as described above.
-
Incubate the treated and control parasites with JC-1 or Rhodamine 123 dye according to the manufacturer's protocol.
-
Analyze the fluorescence by flow cytometry or visualize under a fluorescence microscope. A shift from red to green fluorescence with JC-1 or a decrease in Rhodamine 123 fluorescence indicates mitochondrial membrane depolarization. A loss of mitochondrial membrane potential has been observed in this compound-treated parasites.
-
3.3.3. Evaluation of Isoprenoid Biosynthesis Inhibition
This protocol assesses the impact of this compound on the synthesis of crucial isoprenoids in Leishmania.
-
Materials:
-
Leishmania promastigotes
-
This compound
-
Radiolabeled precursors such as [2-14C]mevalonic acid (MVA) or [1-14C]acetic acid
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system
-
-
Protocol:
-
Treat promastigotes with this compound in the presence of a radiolabeled precursor for a defined period.
-
Harvest the parasites and perform a total lipid extraction.
-
Separate the lipid classes (e.g., dolichol, ergosterol) using TLC or HPLC.
-
Quantify the incorporation of the radiolabel into the different lipid fractions using a scintillation counter or by autoradiography.
-
A reduction in the incorporation of radiolabeled precursors into dolichol and ergosterol in this compound-treated parasites compared to controls indicates inhibition of the isoprenoid biosynthesis pathway.
-
Visualization of Experimental Workflows and Pathways
The following diagrams illustrate the key experimental workflows and the proposed mechanism of action of this compound.
In Vivo Evaluation
While in vitro assays provide crucial initial data, in vivo studies are essential to confirm the efficacy of this compound in a complex biological system.
5.1. Murine Model of Cutaneous Leishmaniasis
-
Animal Model: BALB/c mice are a commonly used susceptible model for Leishmania amazonensis infection.
-
Infection: Mice are infected subcutaneously in the footpad or the base of the tail with stationary phase promastigotes.
-
Treatment: this compound can be administered via various routes, including intraperitoneal injection or topical application as an ointment. For instance, BALB/c mice infected with L. amazonensis have been treated with intraperitoneal doses of 100 mg/kg/day for 12 days or topically with 5% or 10% ointments for 4 weeks.
-
Evaluation Parameters:
-
Lesion Size: Measure the diameter of the lesion weekly using a caliper.
-
Parasite Load: At the end of the experiment, determine the parasite burden in the infected tissue (e.g., footpad, spleen, liver) by limiting dilution assay or quantitative PCR.
-
Histopathology: Analyze tissue sections to observe the inflammatory infiltrate and the presence of amastigotes.
-
Toxicity: Monitor the animals for any signs of toxicity, such as weight loss or behavioral changes.
-
It is important to note that while significant reductions in lesion size have been observed with this compound treatment in mice, a complete cure was not achieved in the highly susceptible BALB/c model, indicating the need for further optimization of treatment regimens or combination therapies.
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of this compound as a potential anti-leishmanial drug candidate. By systematically assessing its in vitro and in vivo efficacy, cytotoxicity, and mechanism of action, researchers can contribute valuable data to the ongoing search for new and effective treatments for leishmaniasis. The multi-targeted action of this compound against Leishmania parasites makes it a particularly interesting compound for further preclinical development.
References
Synthesis and Enhanced Bioactivity of Nerolidol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of select nerolidol derivatives—O-methyl-nerolidol, O-ethyl-nerolidol, and α-bisabolol—and for evaluating their biological activities. This compound, a naturally occurring sesquiterpene alcohol, exhibits a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Chemical modification of this compound's tertiary alcohol group can modulate its physicochemical properties, potentially leading to enhanced bioactivity and offering promising avenues for drug discovery and development.
Data Presentation: Comparative Bioactivity of this compound and Its Derivatives
The following table summarizes the reported bioactivity data for this compound and its derivatives. This allows for a clear comparison of their potency across different biological assays.
| Compound | Bioactivity Assay | Target/Organism | Result (IC₅₀ / MIC) | Reference(s) |
| This compound | Antimicrobial | Staphylococcus aureus | MIC: 1 mg/mL | [4] |
| Antimicrobial | Pseudomonas aeruginosa | MIC: 0.5 mg/mL | [4] | |
| Anti-inflammatory | fMLF-induced human neutrophil activation | IC₅₀: 4.0 µM | ||
| Anti-inflammatory | WKYMVM-induced human neutrophil activation | IC₅₀: 3.7 µM | ||
| Cytotoxicity | Lung Carcinoma (A549 cells) | IC₅₀: 20-25 µM | ||
| cis-Nerolidol | Cytotoxicity | Bladder Carcinoma (T24 cells) | Effective at 50-75 mg/L | |
| α-Bisabolol | Antimicrobial | Airborne Microbes | Most effective antimicrobial agent tested | |
| Anti-inflammatory | DSS-induced colitis in mice | Significant reduction in proinflammatory cytokines | ||
| Anticancer | Breast Cancer (MCF-7 cells) | Induces apoptosis | ||
| O-methyl-nerolidol | Antimicrobial | Airborne Microbes | Average microbial count reduction of 23.6% | |
| O-ethyl-nerolidol | Antimicrobial | Airborne Microbes | Data not available | |
| trans,trans-Farnesol | Antifungal | Plant Pathogens | Best antifungal activity among tested compounds |
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and the evaluation of their bioactivity are provided below.
Synthesis of this compound Derivatives
1. Synthesis of O-methyl-nerolidol and O-ethyl-nerolidol via Williamson Ether Synthesis
This protocol describes the O-alkylation of the tertiary alcohol this compound using the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (for O-methyl-nerolidol) or Ethyl iodide (for O-ethyl-nerolidol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Slowly add methyl iodide or ethyl iodide (1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated this compound derivative.
2. Synthesis of α-Bisabolol via Acid-Catalyzed Cyclization of this compound
This protocol outlines the acid-catalyzed intramolecular cyclization of this compound to form the monocyclic sesquiterpene alcohol, α-bisabolol.
Materials:
-
This compound
-
Acetone
-
Heteropoly acid catalyst (e.g., H₃PW₁₂O₄₀)
-
n-Hexane
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.
-
Add the heteropoly acid catalyst (e.g., 0.1 mol%) to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the progress of the reaction using gas chromatography (GC) to determine the conversion of this compound and the yield of α-bisabolol.
-
Once the desired conversion is achieved, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with n-hexane (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude α-bisabolol by vacuum distillation or column chromatography.
Bioactivity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a standard method to evaluate the antioxidant capacity of a compound by measuring its ability to scavenge the stable free radical DPPH.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds (this compound and its derivatives) at various concentrations
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compounds and the positive control in methanol.
-
Prepare serial dilutions of the stock solutions to obtain a range of concentrations.
-
In a 96-well microplate, add 100 µL of each concentration of the test compounds or positive control to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Test compounds (this compound and its derivatives) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plate
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
The next day, treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and its derivatives, as well as the experimental workflows for their synthesis and bioactivity evaluation.
Caption: A logical diagram illustrating the synthesis and screening workflows, and a representative signaling pathway.
Caption: Workflow for the synthesis of O-methyl and O-ethyl this compound.
Caption: Workflow for the synthesis of α-bisabolol from this compound.
Caption: A simplified workflow for the MTT cytotoxicity assay.
Conclusion
The synthetic derivatization of this compound presents a promising strategy for the development of novel therapeutic agents with enhanced bioactivities. The provided protocols offer a starting point for researchers to synthesize and evaluate these compounds. Further investigation into the structure-activity relationships and the precise molecular mechanisms of these derivatives will be crucial for advancing their potential clinical applications. It is important to note that while α-bisabolol has been studied for its effects on signaling pathways such as NF-κB/Akt/PI3K and MAPK, the specific signaling pathways modulated by O-methyl-nerolidol and O-ethyl-nerolidol remain to be elucidated, representing an exciting area for future research.
References
- 1. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carmellcosmetics.com [carmellcosmetics.com]
- 3. Mechanism of cis-Nerolidol-Induced Bladder Carcinoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antioxidant, antibacterial, and antibiofilm activity of the sesquiterpene this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Pharmacokinetic and Toxicological Studies of Nerolidol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo pharmacokinetic profile and toxicological assessment of nerolidol, a naturally occurring sesquiterpene alcohol found in various essential oils. The information compiled herein is intended to guide researchers in designing and interpreting studies related to the therapeutic potential of this compound.
In Vivo Pharmacokinetics of this compound
This compound has been investigated for its systemic availability and disposition in preclinical models. The following tables summarize key pharmacokinetic parameters following oral and intraperitoneal administration in rodents.
Table 1: Pharmacokinetic Parameters of this compound in Mice following a Single Oral Dose
| Parameter | Value | Animal Model | Dosage | Reference |
| Tmax (Time to Maximum Concentration) | ~30 minutes | BALB/c mice | 1000 mg/kg | [1] |
| Cmax (Maximum Concentration) | ~0.27 ± 0.07 µg/mL | BALB/c mice | 1000 mg/kg | [1] |
| Concentration at 6 hours | ~0.35 ± 0.05 µg/mL | BALB/c mice | 1000 mg/kg | [1] |
| Time to Near-Zero Concentration | ~12 hours | BALB/c mice | 1000 mg/kg | [2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats following a Single Intraperitoneal Dose
| Parameter | Value | Animal Model | Dosage | Reference |
| Tmax (Time to Maximum Concentration) | ~15 minutes | Sprague-Dawley rats | 25 mg/kg | [2] |
| Cmax (Maximum Concentration) | 2.15 ± 0.35 µg/mL | Sprague-Dawley rats | 25 mg/kg | |
| Clearance | 0.082 ± 0.012 L/min/kg | Sprague-Dawley rats | 25 mg/kg | |
| Time to Near-Zero Concentration | ~2 hours | Sprague-Dawley rats | 25 mg/kg |
Note on Bioavailability and Metabolism: Studies suggest that this compound may have low oral bioavailability due to hepatic first-pass metabolism. In vitro studies indicate that this compound can inhibit cytochrome P450 enzymes, specifically CYP1A, CYP2B, and CYP3A, which could lead to potential drug-drug interactions if co-administered with substrates of these enzymes.
Experimental Protocol: In Vivo Pharmacokinetic Analysis of this compound in Rodents
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in a rodent model.
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
Materials:
-
This compound (cis/trans mixture)
-
Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Male/Female BALB/c mice (8-10 weeks old) or Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Internal standard (e.g., farnesol)
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the experiment.
-
Dosing: Administer a single oral dose of this compound (e.g., 1000 mg/kg for mice) via gavage.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) post-administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Perform a liquid-liquid extraction of the plasma samples to isolate this compound and the internal standard.
-
Analytical Quantification: Analyze the extracted samples using a validated GC-MS or LC-MS method to determine the concentration of this compound.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, clearance, etc.) from the plasma concentration-time data using appropriate software.
References
Troubleshooting & Optimization
Improving nerolidol production in E. coli through metabolic pathway optimization
Welcome to the technical support center for the production of nerolidol in Escherichia coli. This resource is designed for researchers, scientists, and professionals in drug development who are working on optimizing the metabolic pathways of E. coli for enhanced this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways in E. coli for producing this compound precursors?
A1: this compound is a sesquiterpenoid synthesized from farnesyl pyrophosphate (FPP). The precursors for FPP, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), can be produced in E. coli through two primary pathways: the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and a heterologously expressed mevalonate (MVA) pathway.[1][2][3] A less common, non-canonical isopentenol utilization (IU) pathway can also be engineered into E. coli to produce these precursors.[4][5]
Q2: Why is the heterologous MVA pathway often preferred over the native MEP pathway for terpenoid production in E. coli?
A2: While the MEP pathway is native to E. coli and has a higher theoretical yield, it is tightly regulated, which can limit the flux towards IPP and DMAPP. The MVA pathway, typically sourced from organisms like Saccharomyces cerevisiae, is orthogonal to E. coli's native metabolism. This orthogonality can lead to higher production titers by avoiding the host's intrinsic regulatory mechanisms.
Q3: My engineered E. coli strain produces linalool as a significant by-product along with this compound. What is the cause and how can it be minimized?
A3: The formation of both linalool (a monoterpenoid) and this compound (a sesquiterpenoid) is often due to the bifunctional nature of the expressed this compound synthase, such as bLinS from Streptomyces clavuligerus. This enzyme can utilize both geranyl pyrophosphate (GPP) to produce linalool and farnesyl pyrophosphate (FPP) to produce this compound. To minimize linalool production, you can:
-
Engineer the synthase: Introduce mutations in the enzyme's active site to increase its specificity for FPP over GPP. For bLinS, introducing bulkier residues at positions like L72 and V214 has been shown to reduce linalool formation.
-
Optimize metabolic flux: Direct the metabolic flux towards FPP by modulating the expression of GPP synthase (GPPS) and FPP synthase (IspA).
Q4: What are common strategies to increase the overall this compound titer in engineered E. coli?
A4: To enhance this compound production, a multi-faceted approach is often necessary:
-
Pathway Optimization: Overexpress rate-limiting enzymes in the chosen precursor pathway (MEP or MVA). For the MEP pathway, overexpressing dxs, dxr, and idi can be beneficial.
-
Enzyme Selection and Engineering: Choose a highly active and specific this compound synthase. Fusion of the this compound synthase to FPP synthase has been shown to dramatically increase titers.
-
Balancing Gene Expression: Use promoters of varying strengths to balance the expression of pathway genes, which can prevent the accumulation of toxic intermediates and ensure a smooth metabolic flux.
-
Process Optimization: Optimize fermentation conditions such as temperature, pH, inducer concentration, and media composition. Supplementation with yeast extract has been shown to be beneficial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no this compound production | 1. Inefficient expression or low solubility of the this compound synthase. 2. Insufficient precursor (FPP) supply. 3. Toxicity of this compound or metabolic intermediates to the cells. | 1. Use fusion tags (e.g., MBP, NusA) to improve synthase solubility and expression. 2. Overexpress key enzymes in the MEP or MVA pathway. 3. Implement a two-phase fermentation system with an organic overlay (e.g., n-nonane) to extract this compound and reduce its cellular concentration. |
| High levels of by-products (e.g., linalool, geraniol) | 1. The this compound synthase has broad substrate specificity, accepting GPP as well as FPP. 2. Endogenous E. coli enzymes may convert GPP to geraniol. | 1. Engineer the this compound synthase for higher FPP specificity. 2. Modulate the expression of FPP synthase (IspA) to favor the conversion of GPP to FPP. Mutants of IspA with reduced affinity for GPP can also be used. |
| Poor cell growth after induction | 1. Accumulation of toxic metabolic intermediates. 2. High metabolic burden from the expression of the heterologous pathway. 3. Toxicity of the expressed synthase or this compound itself. | 1. Balance the expression of pathway enzymes using different promoters or induction levels. 2. Optimize culture conditions (e.g., lower temperature, reduced inducer concentration). 3. Use a two-phase culture system to remove toxic products. |
| Inconsistent production levels between experiments | 1. Plasmid instability, leading to loss of the engineered pathway. 2. Variability in culture conditions (media, temperature, aeration). | 1. Integrate the metabolic pathway into the E. coli genome for stable expression. 2. Maintain consistent and well-controlled fermentation parameters. |
Quantitative Data Summary
Table 1: Comparison of this compound and Linalool Production in Engineered E. coli Strains
| E. coli Strain | Precursor Pathway | This compound Synthase | Key Genetic Modifications | Linalool Titer (mg/L) | This compound Titer (mg/L) | Reference |
| BL21 | MVA | bLinS (WT) | Heterologous MVA pathway | ~500 | - | |
| NEB-10β | IU | bLinS (WT) | Isopentenol Utilization Pathway | ~60 | ~90 | |
| BL21 | IU | bLinS (WT) | Isopentenol Utilization Pathway | 12 | 29 | |
| NEB-5α | IU | bLinS (optimized) | Isopentenol Utilization Pathway | 167 | ~34 (17% of total product) | |
| XL1-Blue | MVA | This compound Synthase (unspecified) | Translational fusion of this compound synthase to FPP synthase | - | 4200 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
General Protocol for this compound Production in E. coli
-
Strain and Plasmid Construction:
-
Chemically synthesize codon-optimized genes for the chosen metabolic pathway (e.g., MVA pathway from S. cerevisiae) and the this compound synthase.
-
Clone the pathway genes into suitable expression vectors (e.g., pET, pUC series) under the control of inducible promoters (e.g., T7, pPro).
-
Transform the resulting plasmids into a suitable E. coli expression host (e.g., BL21(DE3), NEB-10β).
-
-
Culture Conditions:
-
Grow a single colony of the engineered E. coli strain overnight in Luria-Bertani (LB) medium containing the appropriate antibiotics for plasmid selection.
-
Inoculate a larger volume of Terrific Broth (TB) or other rich medium with the overnight culture.
-
Incubate at 37°C with shaking (e.g., 200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter, propionate for the pPro system).
-
For a two-phase system, add a sterile organic solvent (e.g., n-nonane, dodecane) to the culture at a ratio of 1:5 (v/v) at the time of induction.
-
Continue incubation at a reduced temperature (e.g., 30°C) for 48-72 hours.
-
-
Extraction and Analysis of this compound:
-
Separate the organic phase from the culture by centrifugation.
-
Analyze the organic phase directly or after appropriate dilution using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use an internal standard (e.g., limonene) for quantification.
-
Visualizations
Caption: Metabolic pathways for this compound production in E. coli.
Caption: Troubleshooting workflow for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00025J [pubs.rsc.org]
- 3. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isopentenol Utilization Pathway for the Production of Linalool in Escherichia coli Using an Improved Bacterial Linalool/Nerolidol Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
Enhancing nerolidol bioavailability with nano-encapsulation techniques
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the nano-encapsulation of nerolidol to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a challenge?
A1: this compound is a naturally occurring sesquiterpene alcohol found in many plants, with recognized anti-inflammatory, antimicrobial, and anticancer properties.[1][2] However, its therapeutic application is significantly limited by several physicochemical properties. These include low aqueous solubility, high volatility, and sensitivity to light and rapid hepatic metabolism, all of which contribute to its poor systemic bioavailability.[3]
Q2: How can nano-encapsulation address the challenges of this compound delivery?
A2: Nano-encapsulation involves enclosing this compound within a carrier system at the nanoscale (typically < 1000 nm). This approach can protect this compound from premature degradation, mask its volatility, and improve its solubility in aqueous environments. By modifying the surface properties and release kinetics of the nanoparticles, it's possible to enhance cellular uptake, control the release profile, and ultimately improve the overall bioavailability and therapeutic efficacy of this compound.
Q3: What are the primary nano-encapsulation techniques for a lipophilic compound like this compound?
A3: The three primary categories of nano-carriers suitable for this compound are:
-
Lipid-Based Nanoparticles: This category includes Solid Lipid Nanoparticles (SLNs) and Nanoliposomes. They are made from biocompatible lipids and are excellent for encapsulating lipophilic drugs. SLNs offer a solid matrix that can provide sustained release. Liposomes are vesicles composed of phospholipid bilayers that can entrap hydrophobic molecules within the membrane.
-
Polymeric Nanoparticles: These are formed from biodegradable polymers such as chitosan, alginate, or poly(lactic-co-glycolic acid) (PLGA). They can be formulated as nanospheres (matrix system) or nanocapsules (core-shell system), offering high stability and versatile drug release profiles.
-
Drug-in-Cyclodextrin-in-Liposomes (DCLs): This is a hybrid system where this compound is first complexed with a cyclodextrin and then encapsulated within a liposome, which can significantly increase loading and stability.
Troubleshooting Guide
Problem 1: My encapsulation efficiency (EE%) is consistently low.
-
Potential Cause: this compound, being highly lipophilic, may have poor affinity for the aqueous phase used during encapsulation or may partition improperly. For SLNs, the drug might be expelled from the lipid matrix during crystallization.
-
Suggested Solutions:
-
Optimize Drug-to-Carrier Ratio: A high concentration of this compound can saturate the carrier system. Experiment with lower this compound concentrations or higher carrier material concentrations to find the optimal ratio.
-
For Liposomes (Thin-Film Hydration): Dissolve the this compound directly with the lipids in the organic solvent to form the initial film. This ensures it is integrated within the lipid bilayer during hydration.
-
For SLNs: Select a lipid in which this compound has high solubility. Also, rapid cooling (cold homogenization) can sometimes trap the drug more effectively within the lipid matrix before it can be expelled.
-
For Polymeric Nanoparticles: Ensure the chosen polymer and solvent system are optimal for encapsulating a lipophilic oil. The oil-to-polymer ratio is a critical parameter to adjust.
-
Problem 2: The resulting nanoparticles are too large or have a high Polydispersity Index (PDI).
-
Potential Cause: Inadequate energy input during homogenization, improper concentration of stabilizing agents, or aggregation of particles.
-
Suggested Solutions:
-
Increase Energy Input: For methods involving homogenization (e.g., SLNs) or sonication (e.g., liposomes), increase the pressure, speed, or duration of the process to reduce particle size.
-
Optimize Stabilizer/Surfactant Concentration: The concentration of surfactants (e.g., Poloxamer, Tween 80) or stabilizers (e.g., PVA) is critical. Too little can lead to aggregation, while too much can also cause instability. A systematic optimization is recommended.
-
Check Component Concentrations: High concentrations of lipids or polymers can lead to larger particles. Try reducing the concentration of the dispersed phase.
-
Prevent Aggregation: Ensure the zeta potential of the formulation is sufficiently high (typically > |30| mV) for electrostatic stabilization. If not, consider adding a charged surfactant or coating the particles with a polymer like chitosan.
-
Problem 3: I am losing a significant amount of this compound during the formulation process.
-
Potential Cause: this compound is volatile, and processing steps that involve heating or extended exposure to air can lead to significant evaporative loss.
-
Suggested Solutions:
-
Minimize Heat Exposure: When using methods that require heating (e.g., hot homogenization for SLNs), perform the steps in a closed system to the extent possible. Keep heating times to a minimum.
-
Use a Closed System: For steps involving solvent evaporation under stirring, use a setup with a reflux condenser to recapture and return evaporated solvent and volatile compounds.
-
Acknowledge Inherent Loss: Some studies note that a 100% encapsulation efficiency is difficult to achieve due to the inherent volatility of this compound, so some loss may be unavoidable.
-
Problem 4: The nanoparticle suspension is not stable and aggregates over time.
-
Potential Cause: Insufficient surface charge (low zeta potential) or degradation of the carrier material.
-
Suggested Solutions:
-
Measure Zeta Potential: A zeta potential close to neutral (0 mV) indicates a high tendency for aggregation. The value should ideally be above +30 mV or below -30 mV for good electrostatic stability.
-
Modify Surface Charge: Incorporate charged lipids (e.g., DSPE-PEG) or surfactants into the formulation. For polymeric nanoparticles, using a charged polymer like chitosan can impart a positive surface charge.
-
Optimize Storage Conditions: Store nanoparticle suspensions at 4°C to slow down degradation and aggregation processes. Avoid freezing unless a suitable cryoprotectant has been added.
-
Quantitative Data Presentation
The table below summarizes the physicochemical properties of various this compound-loaded nanoparticle formulations reported in the literature.
| Nano-carrier Type | Preparation Method | Mean Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (EE%) | Drug Loading (DL%) / Capacity (LC%) | Reference(s) |
| Solid Lipid Nanoparticles (SLN) | Emulsion Solvent Evaporation | 159 ± 4.89 | 0.32 ± 0.01 | -10 ± 1.97 | 71.3% ± 6.11 | Not Reported | |
| Chitosan-Alginate Nanoparticles | Modified Ionic Gelation | ~35 | Not Reported | Not Reported | 87% | 51.4% (LC) | |
| Polymeric Nanocapsules | Interfacial Deposition | 219.5 ± 8.4 | ≤ 0.2 | -20.3 ± 3.6 | 71.2% ± 1.3 (Drug Content) | Not Reported | |
| Nanoliposomes with Cyclodextrin (DCLs) | Not Specified | Not Reported | Not Reported | Not Reported | ~97% | Not Reported |
Experimental Protocols
Protocol 1: this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Hot High-Pressure Homogenization
This protocol is based on the general principles of the hot homogenization technique.
-
Preparation of Lipid Phase:
-
Weigh the solid lipid (e.g., glyceryl monostearate, stearic acid) and dissolve it in a suitable organic solvent if necessary, though direct melting is preferred.
-
Heat the lipid to 5-10°C above its melting point.
-
Add the desired amount of this compound to the molten lipid and stir until a homogenous solution is formed.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using an Ultra-Turrax homogenizer) at 8,000-10,000 rpm for 5-10 minutes. This forms a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization (HPH):
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
-
Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath. The lipid will recrystallize, forming solid nanoparticles with this compound entrapped within the matrix.
-
The suspension can be stored at 4°C.
-
Protocol 2: this compound-Loaded Liposomes via Thin-Film Hydration
This protocol is a standard method for preparing liposomes.
-
Lipid Film Formation:
-
Weigh the desired lipids (e.g., dipalmitoylphosphatidylcholine (DPPC), cholesterol) and dissolve them in an organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask.
-
Add this compound to this organic solution.
-
Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid's phase transition temperature to evaporate the solvent, leaving a thin, uniform lipid film on the flask wall.
-
-
Film Drying:
-
To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2-4 hours or overnight.
-
-
Hydration:
-
Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask by hand-shaking or vortexing until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain small, unilamellar vesicles (SUVs), the MLV suspension must be downsized.
-
Sonication: Use a probe sonicator to sonicate the suspension in an ice bath until the milky solution becomes clearer.
-
Extrusion (Preferred): Load the suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes. This produces a more homogenous population of liposomes.
-
Protocol 3: this compound-Loaded Chitosan-Alginate Nanoparticles via Ionic Gelation
This protocol is adapted from methods for creating polyelectrolyte complexes.
-
Preparation of Polymer Solutions:
-
Alginate Solution: Dissolve sodium alginate (e.g., 0.1% w/v) in deionized water. Add a surfactant like Tween 80 (e.g., 1% w/v) to this solution.
-
Chitosan Solution: Dissolve low molecular weight chitosan (e.g., 0.2% w/v) in a dilute acetic acid solution (e.g., 1% v/v) and stir until fully dissolved. Adjust the pH to ~4.5-5.0 with NaOH if necessary.
-
-
Preparation of this compound Emulsion (Pre-gelation):
-
Add this compound to the sodium alginate/Tween 80 solution.
-
Emulsify this mixture using a high-speed homogenizer or probe sonicator to form a fine oil-in-water emulsion.
-
Add a calcium chloride solution (e.g., 0.05% w/v) dropwise to the emulsion while stirring. This initiates the "pre-gelation" of the alginate around the this compound droplets.
-
-
Nanoparticle Formation:
-
Add the chitosan solution dropwise to the alginate pre-gel suspension under constant magnetic stirring.
-
The electrostatic interaction between the negatively charged alginate and the positively charged chitosan will cause the spontaneous formation of nanoparticles.
-
Continue stirring for 30-60 minutes to allow for complete particle formation and stabilization.
-
-
Purification:
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).
-
Discard the supernatant and wash the nanoparticle pellet with deionized water to remove unreacted reagents. Repeat the centrifugation and washing step twice.
-
Resuspend the final pellet in deionized water for characterization or lyophilize with a cryoprotectant for long-term storage.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in the nano-encapsulation of this compound.
Caption: General experimental workflow for this compound nano-encapsulation.
Caption: Troubleshooting logic for large particle size and high PDI.
Caption: Relationship between formulation parameters and nanoparticle attributes.
References
Challenges in the chemical synthesis of specific nerolidol isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of specific nerolidol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing specific this compound isomers?
A1: The main challenges in synthesizing a specific this compound isomer stem from its stereochemistry. This compound has a chiral center at the C3 position and a double bond at the C6 position, resulting in four possible stereoisomers: (3R,6E), (3S,6E), (3R,6Z), and (3S,6Z). The key difficulties are:
-
Controlling E/Z Isomerism: Achieving high selectivity for either the cis (Z) or trans (E) isomer at the C6-C7 double bond can be difficult, often resulting in mixtures.
-
Enantioselectivity: Controlling the stereochemistry at the C3 chiral center to produce a specific enantiomer (R or S) is a significant hurdle and often requires chiral catalysts or resolving agents.
-
Purification: Separating the desired stereoisomer from the other isomers and reaction byproducts is often complex and requires specialized chromatographic techniques.[1][2][3]
-
Low Yields: Chemical synthesis pathways can sometimes be expensive and result in low overall yields of the final product.[4]
Q2: How can I differentiate between the cis-(Z) and trans-(E) isomers of this compound in my reaction mixture?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical methods for differentiating between cis- and trans-nerolidol.[4] The primary parameters for differentiation are retention time and mass spectra. Typically, cis-nerolidol exhibits a shorter retention time than trans-nerolidol on standard GC and LC columns. For definitive identification, comparison with certified reference standards of the individual isomers is recommended.
Q3: What methods can be used to separate the four stereoisomers of this compound?
A3: The separation of all four stereoisomers is a multi-step process that involves separating the geometric isomers and then resolving the enantiomers.
-
Separation of E and Z Isomers: The cis and trans isomers can be separated using techniques like medium-pressure liquid chromatography (MPLC) on silica gel.
-
Resolution of Enantiomers: The enantiomers (R and S) of each geometric isomer can be separated by:
-
Derivatization: Reacting the this compound mixture with a chiral resolving agent, such as camphanoic acid chloride, to form diastereomeric esters. These diastereomers can then be separated by chromatography (e.g., MPLC). The individual enantiomers are recovered by hydrolyzing the separated diastereomers.
-
Chiral Chromatography: Using a gas chromatograph equipped with a chiral stationary phase, such as a cyclodextrin-based column, can resolve the enantiomeric pairs of both (Z)- and (E)-nerolidol.
-
Troubleshooting Guides
Problem 1: Low yield of this compound from the reaction of linalool.
-
Possible Cause: The Carroll reaction, which uses linalool and diketene or ethyl acetoacetate to form geranylacetone as an intermediate, can have variable yields. Subsequent steps, like the addition of acetylene and selective hydrogenation, also contribute to potential yield loss.
-
Troubleshooting Steps:
-
Optimize Carroll Reaction Conditions: Ensure anhydrous conditions and optimal temperature control. Purity of starting materials (linalool, diketene/ethyl acetoacetate) is critical.
-
Hydrogenation Catalyst: The choice and activity of the Lindlar catalyst for the selective hydrogenation of dehydrothis compound are crucial. Ensure the catalyst is not poisoned and is used in the correct proportion.
-
Alternative Routes: Consider alternative synthetic strategies that may offer higher yields, such as those starting from geranylacetone.
-
Problem 2: Poor stereoselectivity, resulting in a mixture of E and Z isomers.
-
Possible Cause: The synthetic route employed may not be highly stereoselective for the C6-C7 double bond. For instance, the Carroll reaction starting from linalool typically produces a mixture of (E)- and (Z)-geranylacetone, which then leads to a mixture of this compound isomers.
-
Troubleshooting Steps:
-
Stereoselective Synthesis: Employ synthetic strategies specifically designed for stereocontrol. This may involve using stereospecific reagents or catalysts.
-
Purification: If a mixture is unavoidable, focus on efficient separation of the geometric isomers using MPLC or other chromatographic techniques. The choice of solvent system is critical for achieving good resolution.
-
Problem 3: Difficulty in separating diastereomeric esters during chiral resolution.
-
Possible Cause: The diastereomeric esters formed may have very similar polarities, making them difficult to separate on a standard silica gel column.
-
Troubleshooting Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems to maximize the difference in polarity between the diastereomers. A common system is a mixture of pentane and diethyl ether.
-
Column: Use a high-performance column with a smaller particle size for better resolution.
-
Technique: MPLC is often more effective than traditional column chromatography for this separation.
-
-
Alternative Chiral Resolving Agent: If separation is still problematic, consider using a different chiral derivatizing agent that may result in diastereomers with greater differences in physical properties.
-
Quantitative Data
| Synthetic Step/Method | Starting Material | Product | Typical Yield (%) | Purity/Selectivity | Reference |
| Inclusion Separation | Mixture of Nerol & Geraniol | Nerol, Geraniol | 60-63% (Recovery) | 96% | |
| Asymmetric Synthesis | trans,trans-farnesyl acetate | This compound-type sesquiterpenoids | Not specified | High stereoselectivity |
Experimental Protocols
Protocol 1: Chiral Resolution of this compound Isomers via Diastereomeric Camphanoates
-
Esterification:
-
Dissolve racemic (Z)- and (E)-nerolidol (2.25 mmol) in dried dichloromethane (CH2Cl2).
-
Add 1 equivalent of 4-dimethylaminopyridine (DMAP) and 1.5 equivalents of triethylamine (TEA).
-
Cool the solution and add 1.5 equivalents of (1S,4R)-camphanoic acid chloride dissolved in dried CH2Cl2 dropwise with stirring.
-
Reflux the reaction mixture for 4 hours, monitoring completion by TLC.
-
After completion, wash the mixture sequentially with 2 N HCl, saturated NaHCO3 solution, and saturated NaCl solution.
-
Purify the resulting diastereomeric esters on a silica gel column using a pentane/diethyl ether (95:5, v/v) solvent system.
-
-
Separation of Diastereomers:
-
Separate the purified diastereomeric esters using MPLC with a pentane/diethyl ether (92:8, v/v) eluent. The typical elution order is: (R)-(Z)-, (S)-(Z)-, (R)-(E)-, and (S)-(E)-camphanoates.
-
-
Hydrolysis:
-
Stir each separated camphanoate (0.25 mmol) with 1.5 equivalents of KOH in methanol for 12 hours at 35°C to hydrolyze the ester and recover the individual this compound stereoisomer.
-
Visualizations
Caption: Workflow for the chiral resolution of this compound isomers.
References
- 1. The Stereoisomers of this compound: Separation, Analysis and Olfactoric Properties [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HS-SPME-GC-FID for Nerolidol Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Headspace Solid-Phase Microextraction Gas Chromatography with Flame Ionization Detection (HS-SPME-GC-FID) for the quantification of nerolidol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question: Why am I seeing no peaks or very small peaks for this compound in my chromatogram?
Answer: This issue can stem from several factors throughout the analytical workflow. Here’s a systematic approach to troubleshooting:
-
SPME Fiber Issues:
-
Fiber Selection: Ensure you are using a fiber with appropriate polarity and thickness for a semi-volatile sesquiterpene like this compound. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for broad-range volatile and semi-volatile compounds.[1][2][3]
-
Fiber Conditioning: Improper or incomplete conditioning of a new fiber can lead to a high background signal and poor analyte adsorption. Always condition the fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.
-
Fiber Age and Usage: SPME fibers have a limited lifetime, typically around 50-100 injections, depending on the sample matrix. An old or damaged fiber will exhibit poor extraction efficiency.
-
Fiber Breakage: Visually inspect the fiber to ensure it has not broken.
-
-
Extraction Parameters:
-
Extraction Time and Temperature: The extraction of semi-volatile compounds like this compound is significantly influenced by time and temperature. If the extraction time is too short or the temperature is too low, this compound may not efficiently partition into the headspace and onto the fiber. Consider increasing the extraction time and/or temperature.
-
Sample Matrix Effects: The composition of your sample matrix can significantly impact the release of this compound into the headspace. For complex matrices, consider matrix modification techniques such as adding salt ("salting out") to increase the volatility of the analyte.
-
-
GC-FID System:
-
Injection Port Temperature: The desorption of this compound from the SPME fiber in the GC inlet is temperature-dependent. A low injection port temperature can lead to incomplete desorption. Ensure the temperature is high enough for efficient transfer of this compound to the column, typically around 250°C.
-
Split/Splitless Injection: For trace analysis, a splitless injection is generally preferred to ensure the entire desorbed sample is transferred to the analytical column.
-
FID Parameters: Check that the FID flame is lit and that the hydrogen and air/oxidizer gas flows are at their optimal settings. An unlit flame is a common cause of no signal.
-
Question: I'm observing poor reproducibility and high variability between replicate injections. What could be the cause?
Answer: Poor reproducibility is a common challenge in SPME analysis and can be attributed to several factors:
-
Inconsistent Extraction Time: SPME is often an equilibrium-based technique, but for practical reasons, it is often performed under non-equilibrium conditions where the amount of analyte extracted is highly dependent on time. It is crucial to maintain a consistent and precisely controlled extraction time for all samples and standards.
-
Variable Sample Volume and Headspace: The ratio of the sample volume to the headspace volume in the vial can affect the equilibrium and, consequently, the amount of analyte extracted. Ensure consistent sample volumes and use the same size vials for all analyses.
-
Temperature Fluctuations: Both the sample incubation/extraction temperature and the laboratory's ambient temperature should be stable. Fluctuations can alter the analyte's vapor pressure and partitioning behavior.
-
Fiber Positioning: The depth of the SPME fiber in the headspace of the vial should be consistent for every extraction.
-
Sample Agitation: Agitation (e.g., stirring or shaking) can accelerate the equilibration process. If using agitation, ensure the rate is consistent across all samples.
Question: My chromatogram shows extraneous peaks or a high background signal. How can I resolve this?
Answer: Extraneous peaks and high background can originate from several sources:
-
SPME Fiber Contamination: The fiber can become contaminated from previous injections or from the sample matrix.
-
Carryover: If analyzing samples with high concentrations of this compound or other compounds, carryover can occur. Ensure the fiber is properly cleaned (baked out) between injections.
-
Matrix Contamination: Complex sample matrices can leave non-volatile residues on the fiber, leading to a high background. Consider using headspace SPME instead of direct immersion to minimize matrix contact.
-
-
Septum Bleed: The septum in the GC injection port can degrade at high temperatures, releasing siloxanes that appear as peaks in the chromatogram. Use high-quality, low-bleed septa and replace them regularly.
-
Contaminated Vials or Caps: Ensure that the sample vials and caps are clean and have not been exposed to contaminants.
-
Carrier Gas Impurities: Impurities in the carrier gas can contribute to a high background signal. Use high-purity gas and ensure that gas purifiers are functioning correctly.
Frequently Asked Questions (FAQs)
Q1: What is the best SPME fiber for this compound quantification?
A1: For a semi-volatile sesquiterpene alcohol like this compound, a mixed-phase fiber is generally recommended to effectively trap a wider range of volatile and semi-volatile compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a robust choice due to its ability to adsorb a broad range of analytes with varying polarities and molecular weights.
Q2: What are the optimal extraction temperature and time for this compound?
A2: The optimal extraction temperature and time are interdependent and also depend on the sample matrix. For this compound, a temperature range of 60-80°C is often a good starting point. The extraction time should be optimized to achieve sufficient sensitivity and reproducibility, typically ranging from 20 to 60 minutes. It is recommended to perform an optimization study to determine the ideal conditions for your specific application.
Q3: How can I improve the sensitivity of my this compound analysis?
A3: To enhance sensitivity, consider the following:
-
Optimize Extraction Parameters: Increase the extraction temperature and/or time to promote the transfer of this compound to the headspace and onto the fiber.
-
Matrix Modification: Add salt (e.g., NaCl or Na₂SO₄) to your aqueous samples to increase the ionic strength, which can "salt out" the this compound and increase its volatility.
-
Use Splitless Injection: A splitless injection ensures that the entire desorbed sample from the fiber is transferred to the GC column, maximizing the signal.
-
Select a Thicker Film Fiber: A thicker fiber coating can increase the extraction capacity for the analyte.
Q4: What are the typical GC-FID parameters for this compound analysis?
A4: A typical GC-FID setup for this compound analysis would involve:
-
Injector Temperature: 250°C
-
Detector Temperature: 250-300°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and ramp up to a final temperature of around 240-280°C. A suitable ramp rate would be in the range of 5-10°C/min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for terpene analysis.
Quantitative Data Summary
The following table summarizes optimized HS-SPME parameters for this compound and similar compounds from various studies to provide a comparative overview.
| Parameter | This compound in Tea | Volatiles in Chinese Chive | Volatiles in Sweet Potato | Volatiles in Dry-Cured Ham |
| SPME Fiber | Not specified | 85 µm CAR/PDMS | DVB/CAR/PDMS | DVB/CAR/PDMS |
| Extraction Temp. | Optimized | 70°C | 80°C | 70°C |
| Extraction Time | Optimized | 50 min | 30 min | 60 min |
| Equilibration Time | Not specified | 15 min | 30 min | 60 min |
| Desorption Time | Not specified | 5 min | 3 min | 4 min |
| Matrix Additive | Not specified | 0.75 g Na₂SO₄ | Not specified | Not specified |
Experimental Protocol: HS-SPME-GC-FID for this compound Quantification
This protocol provides a general methodology. It is recommended to optimize the parameters for your specific sample matrix and instrumentation.
1. Sample Preparation:
- Accurately weigh or measure a consistent amount of your sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a headspace vial (e.g., 20 mL).
- If applicable, add a known amount of internal standard.
- For aqueous samples, consider adding a salt (e.g., NaCl or Na₂SO₄) to achieve a concentration of 20-30% (w/v).
- Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
2. HS-SPME Procedure:
- Place the sealed vial into the autosampler tray or a heating block with agitation capabilities.
- Equilibrate the sample at the optimized temperature (e.g., 70°C) for a set time (e.g., 15 minutes) with consistent agitation.
- Expose the conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for the optimized extraction time (e.g., 45 minutes) at the same temperature and agitation.
- After extraction, retract the fiber into the needle.
3. GC-FID Analysis:
- Immediately introduce the SPME fiber into the GC injection port set to the optimized desorption temperature (e.g., 250°C) in splitless mode.
- Allow the fiber to desorb for a sufficient time (e.g., 5 minutes) to ensure complete transfer of analytes to the column.
- Start the GC oven temperature program and data acquisition. A typical program could be:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp to 180°C at 8°C/minute.
- Ramp to 250°C at 15°C/minute, hold for 5 minutes.
- The FID should be operated at a temperature of 280°C with optimized hydrogen and air flows.
4. Quantification:
- Identify the this compound peak in the chromatogram based on its retention time, confirmed by running a standard.
- Integrate the peak area of this compound and the internal standard (if used).
- Construct a calibration curve using a series of standards with known concentrations of this compound.
- Calculate the concentration of this compound in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for no/small peak issues.
References
Technical Support Center: Addressing Nerolidol's Low Aqueous Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of nerolidol in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound is a sesquiterpene alcohol with very low water solubility, calculated to be approximately 1.532 mg/L at 25°C[1]. When a concentrated stock solution of this compound, typically prepared in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous cell culture medium, the this compound can rapidly come out of solution and form a precipitate. This is a common issue with hydrophobic compounds.
Q2: What are the common methods to solubilize this compound for in vitro experiments?
A2: There are several established methods to improve the solubility of this compound for in vitro assays:
-
Organic Solvents: Using a minimal amount of a water-miscible organic solvent like DMSO or ethanol to prepare a concentrated stock solution is a common starting point.
-
Surfactants: Non-ionic surfactants such as Tween 20 or Tween 80 can be used to create stable emulsions of this compound in aqueous media.
-
Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance its aqueous solubility[2][3].
-
Nanoformulations: Advanced methods like creating nanoemulsions, nanospheres, or solid lipid nanoparticles (SLNs) can improve solubility, stability, and cellular uptake of this compound[4][5].
Q3: What is the recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending a concentration of 0.1% or lower. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line, as sensitivity can vary.
Q4: Can I filter the medium if I see precipitation?
A4: Filtering the medium to remove precipitated this compound is not recommended as this will lower the effective concentration of the compound in your experiment, leading to inaccurate and non-reproducible results. The underlying cause of the precipitation should be addressed instead.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound precipitates immediately upon addition to media. | High stock concentration; rapid dilution; inappropriate solvent. | Decrease the concentration of the stock solution. Add the stock solution to the cell culture medium slowly and with gentle agitation. Ensure the final solvent concentration is non-toxic to the cells. |
| Media becomes cloudy or turbid over time. | Temperature fluctuations; interaction with media components (salts, proteins). | Ensure all solutions are at the appropriate temperature (typically 37°C) before mixing. Avoid repeated freeze-thaw cycles of the stock solution. Test the solubility of this compound in different basal media. |
| Inconsistent experimental results. | Inhomogeneous solution; variable this compound concentration due to precipitation. | Use a solubilization method that provides a stable formulation, such as cyclodextrin complexation or nanoemulsion. Visually inspect for precipitation before each experiment. |
| Cell toxicity observed in vehicle control. | High concentration of solvent (e.g., DMSO) or surfactant. | Determine the IC50 of the solvent or surfactant on your cell line and use a concentration well below the toxic level. Always include a vehicle-only control in your experiments. |
Quantitative Data Summary
Table 1: Solubility of this compound and Related Solubilizing Agents
| Substance | Solubility/Effective Concentration | Reference |
| This compound in Water | ~1.532 mg/L (calculated at 25°C) | |
| trans-Nerolidol in Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | |
| DMSO (non-cytotoxic concentration) | <0.5% (cell line dependent, ideally ≤0.1%) | |
| Tween 80 (cytotoxic concentration) | IC50 of 0.2 µL/mL in HepG-2, MCF-7, and HT-29 cells | |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Used to form 1:1 molar ratio inclusion complex with this compound |
Experimental Protocols
Protocol 1: Solubilization of this compound using DMSO
Objective: To prepare a stock solution of this compound in DMSO and dilute it in cell culture medium for in vitro assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Cell culture medium
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
In a sterile microcentrifuge tube, dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). It is recommended to prepare a stock solution that is 1000-fold to 10,000-fold more concentrated than the final desired concentration in your assay.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Serial Dilutions (if necessary):
-
If a dose-response curve is being generated, perform serial dilutions of the this compound stock solution in 100% DMSO.
-
-
Dilution into Cell Culture Medium:
-
Pre-warm the cell culture medium to 37°C.
-
Directly add a small volume of the this compound-DMSO stock solution to the pre-warmed medium to achieve the final desired concentration. For example, to achieve a final concentration of 100 µM, add 1 µL of a 100 mM stock solution to 1 mL of medium.
-
Immediately and gently mix the solution by pipetting or swirling to disperse the this compound and prevent localized high concentrations that can lead to precipitation.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HPβCD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Distilled water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare HPβCD Solution:
-
Dissolve HPβCD in distilled water with continuous stirring at room temperature. For example, add 2 g of HPβCD to 1 mL of distilled water to create a 200% (w/v) solution.
-
-
Complexation:
-
Calculate the molar equivalent of this compound to HPβCD for a 1:1 molar ratio.
-
Add the calculated amount of this compound to the HPβCD solution.
-
Stir the mixture at room temperature for 24 hours to allow for the formation of the inclusion complex.
-
-
Use in Cell Culture:
-
The resulting aqueous solution of the this compound-HPβCD inclusion complex can be sterile-filtered and then diluted to the desired final concentration in cell culture medium.
-
-
Control:
-
Prepare a control solution with HPβCD alone in distilled water at the same concentration used for the complex.
-
Protocol 3: Preparation of this compound Nanoemulsion (High-Energy Method)
Objective: To prepare an oil-in-water (O/W) nanoemulsion of this compound to improve its solubility and stability in aqueous media.
Materials:
-
This compound (as the oil phase)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol)
-
Distilled water
-
High-speed homogenizer or ultrasonicator
Procedure:
-
Preparation of Phases:
-
Oil Phase: Consists of this compound.
-
Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Transcutol) in distilled water.
-
-
Formation of Coarse Emulsion:
-
Slowly add the oil phase (this compound) to the aqueous phase while stirring with a magnetic stirrer.
-
-
Homogenization:
-
Subject the coarse emulsion to high-energy homogenization using either a high-speed homogenizer (e.g., at 16,000 rpm for 5 minutes) or an ultrasonicator. This process breaks down the large oil droplets into nano-sized droplets.
-
-
Characterization (Optional but Recommended):
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS) to confirm the formation of a nanoemulsion.
-
-
Use in Cell Culture:
-
The resulting this compound nanoemulsion can be sterile-filtered and diluted to the desired concentration in cell culture medium.
-
-
Control:
-
Prepare a blank nanoemulsion (without this compound) using the same procedure to serve as a vehicle control.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: this compound-induced signaling pathways in lung carcinoma cells.
Caption: Anti-inflammatory signaling pathway of this compound in LPS-induced acute lung injury.
References
Minimizing matrix effects in nerolidol plasma quantification
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the quantification of nerolidol in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound quantification?
Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In plasma analysis, common sources of matrix effects include phospholipids, salts, and metabolites.[1][3] These effects can lead to inaccurate and imprecise quantification of this compound, compromising the reliability of pharmacokinetic and toxicokinetic studies.
Q2: How can I quantitatively assess the matrix effect in my this compound assay?
The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked plasma sample to the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. Ideally, the MF should be between 0.8 and 1.2.
Q3: What are the primary strategies to minimize matrix effects in this compound plasma quantification?
The three main strategies to combat matrix effects are:
-
Optimization of Sample Preparation: To remove interfering components before analysis.
-
Chromatographic Separation: To separate this compound from matrix components.
-
Use of an Appropriate Internal Standard: To compensate for analyte response variability.
Q4: Which sample preparation technique is most effective for reducing matrix effects for this compound?
The choice of sample preparation technique depends on the specific requirements of the assay. Common and effective methods include:
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by extracting this compound into an immiscible organic solvent, leaving many matrix components behind. Double LLE can further enhance selectivity.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a sorbent to selectively retain and elute this compound, effectively removing phospholipids and other interferences.
Q5: Can I use a simple dilution of my plasma sample to reduce matrix effects?
Yes, sample dilution is a straightforward method to reduce the concentration of matrix components. A dilution factor of 25 to 40 has been shown to reduce ion suppression to less than 20% in some cases. However, this approach may compromise the sensitivity of the assay, making it unsuitable for quantifying low concentrations of this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in this compound peak areas between replicate injections. | Significant and variable matrix effects between samples. | * Improve Sample Cleanup: Switch from protein precipitation to a more selective method like liquid-liquid extraction or solid-phase extraction. * Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS will co-elute with this compound and experience similar matrix effects, providing better compensation. |
| Low this compound recovery. | Inefficient extraction or significant ion suppression. | * Optimize Extraction Parameters: For LLE, experiment with different organic solvents and pH conditions. For SPE, test different sorbents and elution solvents. * Modify Chromatographic Conditions: Adjust the mobile phase gradient to separate this compound from the suppression zone. A post-column infusion experiment can identify these zones. |
| This compound peak shows tailing or splitting. | Co-elution with an interfering matrix component. | * Enhance Chromatographic Resolution: Use a column with a different selectivity, adjust the mobile phase composition, or modify the gradient profile. * Implement a Guard Column: This can help to trap strongly retained matrix components and protect the analytical column. |
| Matrix effect is observed despite using an internal standard. | The internal standard is not behaving similarly to this compound. | * Select a More Appropriate Internal Standard: If a SIL-IS is not available, choose an analog with physicochemical properties very close to this compound. * Ensure Co-elution: The internal standard must co-elute with this compound to effectively compensate for matrix effects. |
Quantitative Data Summary
Table 1: Matrix Effect on this compound Quantification in Mouse Plasma (GC-MS Method)
| This compound Concentration (µg/mL) | Matrix Effect (%) |
| 0.09 | 97.4 |
| 2 | 90.1 |
| 4 | 84.1 |
Data summarized from a study using gas chromatography-mass spectrometry for this compound quantification in mouse plasma. The matrix effect was calculated as the ratio of the peak area in the presence of the matrix to the peak area in a neat standard solution.
Table 2: Precision and Accuracy of this compound Quantification in Rat Plasma (LC-MS Method)
| This compound Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| 20 | 5.4 | 6.2 | -4.5 |
| 200 | 3.8 | 4.5 | 2.1 |
| 8000 | 2.1 | 3.3 | 5.8 |
This table presents the precision (Coefficient of Variation, CV) and accuracy (Relative Error, RE) for an LC-MS method for this compound quantification in rat plasma, demonstrating good performance within the linear range of 10-10,000 ng/mL.
Experimental Protocols & Workflows
Workflow for Assessing and Minimizing Matrix Effects
Caption: Workflow for matrix effect assessment and mitigation.
Sample Preparation Workflow: Liquid-Liquid Extraction (LLE)
Caption: A typical Liquid-Liquid Extraction (LLE) workflow.
Detailed Methodologies
GC-MS Method for this compound in Mouse Plasma
-
Sample Preparation:
-
To 50 µL of mouse plasma, add 10 µL of n-hexane and 10 µL of an internal standard (IS) stock solution.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant (n-hexane layer).
-
Inject 1 µL into the GC-MS system.
-
-
Chromatographic Conditions:
-
Column: TR-5MS capillary column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of cis- and trans-nerolidol isomers.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
LC-MS Method for this compound in Rat Plasma
-
Sample Preparation:
-
To a 100 µL plasma sample, add an internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water containing a suitable modifier.
-
Flow Rate: Optimized for best separation.
-
Total Run Time: Approximately 14.5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing nerolidol degradation during storage and handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of nerolidol to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, a sesquiterpene alcohol, is susceptible to degradation primarily through oxidation, photodegradation, and thermal decomposition.[1][2] Key environmental factors that accelerate these processes include exposure to oxygen, light (especially UV light), and elevated or fluctuating temperatures.[1][2]
Q2: What is the expected shelf-life of this compound under optimal conditions?
A2: When stored correctly, this compound can be stable for 12 to 24 months.[3] Proper storage involves maintaining a cool, dark, and inert atmosphere.
Q3: Can I store this compound in plastic containers?
A3: It is strongly advised not to use plastic containers for storing this compound. Plastic can leach chemicals that may interact with and alter the composition of terpenes. Glass, particularly amber or UV-protective glass, stainless steel, or HDPE containers are recommended.
Q4: Is refrigeration or freezing a suitable storage method for this compound?
A4: While cool temperatures are crucial, freezing is generally not recommended as the freeze-thaw cycle can potentially damage the compound. Refrigeration can extend shelf life, but it is critical that the container is completely airtight to prevent moisture condensation upon removal. A consistent, cool temperature between 15-21°C (60-70°F) is ideal.
Q5: How does oxygen contribute to this compound degradation?
A5: Oxygen is a primary driver of this compound degradation through oxidation. The unsaturated bonds in the this compound molecule are reactive and can interact with oxygen, leading to the formation of hydroperoxides, which are unstable and can break down into other compounds, altering the purity and efficacy of the substance.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Noticeable change in odor or color of this compound sample. | Oxidation or contamination. | 1. Immediately blanket the sample with an inert gas (e.g., nitrogen or argon) and reseal the container tightly. 2. Store the container in a cool, dark place. 3. Verify the purity of the sample using analytical methods such as GC-MS before further use. |
| Inconsistent experimental results using the same batch of this compound. | Degradation due to improper handling during experiments. | 1. Minimize the sample's exposure to air and light during weighing and preparation. 2. Avoid repeated opening and closing of the main stock container. Aliquot the required amount into smaller vials for daily use. 3. Ensure all glassware and tools are clean and dry to prevent contamination. |
| Precipitate formation in this compound solution. | Contamination with water or incompatible solvent. This compound is insoluble in water. | 1. Review the solvent compatibility. This compound is soluble in alcohol and oils. 2. Ensure all solvents are anhydrous. 3. If water contamination is suspected, the sample may need to be repurified or discarded. |
| Loss of potency over a shorter period than the expected shelf-life. | Suboptimal storage conditions (exposure to light, heat, or oxygen). | 1. Review current storage protocol against recommended conditions (see table below). 2. Transfer the this compound to a UV-protective, airtight container. 3. Purge the headspace of the container with an inert gas before sealing. |
Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 15-21°C (60-70°F) | To slow down the rate of chemical degradation and evaporation. |
| Light Exposure | Store in darkness. Use amber or UV-protective glass containers. | UV light can cause photodegradation of terpene compounds. |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). Use airtight containers. | To prevent oxidation by minimizing exposure to oxygen. |
| Container Material | Glass (amber preferred), stainless steel, or HDPE. | To prevent leaching and reaction with the container material. |
| Humidity | Low humidity environment. | To prevent moisture condensation and potential microbial growth. |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
Objective: To create an oxygen-free environment to prevent the oxidation of this compound during storage.
Materials:
-
This compound sample
-
Appropriate storage container (e.g., amber glass vial with a PTFE-lined cap)
-
Source of high-purity inert gas (nitrogen or argon) with a regulator and tubing
-
Pipette or syringe for transferring this compound
Procedure:
-
If aliquoting, transfer the desired amount of this compound into the storage container in an area with minimal air currents.
-
Position the tip of the tubing connected to the inert gas source just above the surface of the this compound inside the container.
-
Gently introduce the inert gas into the container for 15-30 seconds. The flow should be gentle to displace the air without splashing the liquid.
-
Carefully remove the tubing while maintaining a slight positive pressure of the inert gas.
-
Immediately and tightly seal the container.
-
Label the container with the contents, date, and "Inert Atmosphere."
-
Store in a designated cool, dark location.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To qualitatively and quantitatively assess the purity of a this compound sample and detect the presence of degradation products.
Materials:
-
This compound sample
-
Appropriate volatile solvent (e.g., hexane or ethanol)
-
Volumetric flasks and micropipettes
-
GC-MS instrument with a suitable column (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL of this compound in 1 mL of solvent).
-
Instrument Setup:
-
Set the GC inlet temperature (e.g., 250°C).
-
Program the oven temperature ramp (e.g., start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 5°C/min).
-
Set the carrier gas (helium) flow rate.
-
Set the MS parameters, including the ion source temperature (e.g., 200°C) and the mass scan range (e.g., m/z 40-400).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum by comparing it to a reference standard or a library (e.g., NIST).
-
Integrate the peak area of this compound and any other observed peaks.
-
Calculate the relative purity of this compound. The presence of additional peaks may indicate degradation products or impurities.
-
Visual Guides
Caption: Primary pathways of this compound degradation.
Caption: Recommended workflow for this compound storage.
Caption: Troubleshooting logic for this compound degradation issues.
References
Technical Support Center: Optimization of Nerolidol Delivery for Renal Inflammation Models
Welcome to the technical support center for the application of nerolidol in renal inflammation models. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to facilitate successful experimentation. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental hurdles, detailed experimental protocols, and a summary of key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties relevant to renal inflammation?
A1: this compound is a naturally occurring sesquiterpene alcohol found in the essential oils of many plants. It is known for its anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3][4] In the context of renal inflammation, this compound has been shown to protect against kidney injury by reducing oxidative stress, inflammation, and cell death.[5] It modulates key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.
Q2: What are the main challenges in delivering this compound in in vivo models?
A2: The primary challenge with this compound is its poor water solubility. It is a lipophilic compound, making it difficult to prepare aqueous solutions for systemic administration. This can lead to issues with bioavailability and achieving therapeutic concentrations in the target organ. Researchers often need to use a suitable vehicle or formulation to enhance its solubility and delivery.
Q3: What are the recommended solvents or vehicles for this compound administration?
A3: Due to its insolubility in water, this compound is typically dissolved in oils or other organic solvents for experimental use. For oral administration in animal models, corn oil has been successfully used as a vehicle. It is also soluble in ethanol and propylene glycol. When preparing formulations, it is crucial to ensure the vehicle itself does not have inflammatory or toxic effects in the chosen model.
Q4: What are the known mechanisms of action for this compound in reducing renal inflammation?
A4: this compound exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to:
-
Inhibit pro-inflammatory cytokines: this compound can reduce the levels of key inflammatory mediators such as TNF-α, IL-1β, and IL-6.
-
Modulate signaling pathways: It can suppress the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
-
Reduce oxidative stress: this compound enhances the activity of antioxidant enzymes like SOD and CAT, while reducing markers of oxidative damage such as MDA.
-
Activate protective pathways: It can also activate the AMPK/Nrf-2/HO-1 signaling pathway, which is involved in cellular protection against oxidative stress.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound does not fully dissolve in the vehicle. | - this compound is poorly soluble in aqueous solutions.- The concentration of this compound is too high for the chosen vehicle. | - Use a lipophilic vehicle such as corn oil for oral gavage.- For other routes, consider using a co-solvent system (e.g., a small amount of ethanol or DMSO followed by dilution in a carrier oil or saline, though vehicle toxicity must be assessed).- Gentle heating and vortexing can aid dissolution. |
| Inconsistent or no therapeutic effect observed. | - Inadequate dosage or bioavailability.- Degradation of this compound.- Suboptimal timing of administration relative to the induction of inflammation. | - Refer to the dose-response data in Table 1 and consider a dose-escalation study.- Ensure proper storage of this compound (cool, dark, and in a tightly sealed container to prevent oxidation).- Optimize the treatment schedule. For instance, pre-treatment before the inflammatory insult has been shown to be effective. |
| Signs of toxicity in animal models. | - The vehicle used may have inherent toxicity.- The dose of this compound may be too high. | - Run a vehicle-only control group to assess for any adverse effects.- While this compound is generally recognized as safe (GRAS), it is important to perform a dose-ranging study to determine the maximum tolerated dose in your specific model. |
| High variability in inflammatory markers between subjects. | - Inconsistent induction of renal inflammation.- Variability in the preparation and administration of the this compound formulation. | - Standardize the procedure for inducing renal inflammation to ensure a consistent injury level.- Ensure the this compound formulation is homogenous before each administration. Vortex or sonicate if necessary. |
Quantitative Data Summary
Table 1: In Vivo Dosage and Effects of this compound in Renal Inflammation Models
| Model | Species | Dose | Route of Administration | Key Findings | Reference |
| Cyclophosphamide-induced renal toxicity | Mice | 200 and 400 mg/kg | Oral | 400 mg/kg significantly increased SOD, CAT, and GSH, and reduced MDA, NF-κB, TNF-α, IL-6, and IL-1β. The 200 mg/kg dose was less effective. | |
| Renal Ischemia-Reperfusion Injury | Rat | 200 mg/kg/day | Oral | Attenuated alterations in serum creatinine and urea, and reduced markers of kidney injury and pro-inflammatory cytokines. | |
| Doxorubicin-induced cardiotoxicity (relevant for systemic inflammation) | Rats | 50 mg/kg | Oral | Mitigated oxidative stress and inflammation by modulating Nrf2/MAPK signaling. | |
| Acetic acid-induced writhing and Carrageenan-induced paw edema | Mice | 200, 300, and 400 mg/kg | Oral | Dose-dependent reduction in inflammatory pain and edema. |
Experimental Protocols
Protocol 1: Cyclophosphamide-Induced Renal Inflammation Model in Mice
This protocol describes the induction of renal inflammation using cyclophosphamide (CP) and subsequent treatment with this compound.
Materials:
-
This compound
-
Cyclophosphamide (CP)
-
Vehicle (e.g., corn oil)
-
8-10 week old male Swiss Albino mice
-
Standard animal housing and gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Divide animals into the following groups (n=6-8 per group):
-
Control (Vehicle only)
-
CP only (Vehicle + CP)
-
This compound (e.g., 200 mg/kg) + CP
-
This compound (e.g., 400 mg/kg) + CP
-
-
This compound Administration:
-
Prepare this compound solutions in the chosen vehicle.
-
Administer this compound or vehicle orally via gavage daily for 15 days.
-
-
Induction of Renal Inflammation:
-
On day 17, administer a single intraperitoneal (i.p.) injection of CP (200 mg/kg) to the relevant groups. The control group should receive a saline injection.
-
-
Sample Collection:
-
24 hours after CP injection, euthanize the animals.
-
Collect blood samples for serum analysis of renal function markers (e.g., creatinine, BUN).
-
Harvest kidneys for histopathological analysis and measurement of inflammatory and oxidative stress markers (e.g., TNF-α, IL-6, MDA, SOD).
-
Protocol 2: Renal Ischemia-Reperfusion Injury (IRI) Model in Rats
This protocol details the induction of renal injury via ischemia-reperfusion and the assessment of this compound's protective effects.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical instruments, including non-traumatic vascular clamps
-
Saline solution
Procedure:
-
Pre-treatment:
-
Administer this compound (e.g., 200 mg/kg) or vehicle orally daily for 5 days prior to surgery.
-
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the kidneys.
-
Isolate both renal pedicles.
-
Induce ischemia by clamping both renal arteries with non-traumatic vascular clamps for a specified period (e.g., 30-45 minutes).
-
During ischemia, keep the surgical area moist with warm saline.
-
-
Reperfusion:
-
Remove the clamps to allow reperfusion. Visually confirm the return of blood flow to the kidneys.
-
Suture the abdominal wall and skin.
-
-
Post-operative Care and Treatment:
-
Provide post-operative analgesia and monitor the animals for recovery.
-
Continue daily oral administration of this compound or vehicle for 3 days post-IRI.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood and urine for analysis of renal function (creatinine clearance, albuminuria).
-
Harvest kidneys for histological examination and molecular analysis of inflammatory and fibrotic markers.
-
Visualizations
Signaling Pathways
Caption: this compound's anti-inflammatory signaling pathways.
Experimental Workflow
References
- 1. This compound Suppresses the Inflammatory Response during Lipopolysaccharide-Induced Acute Lung Injury via the Modulation of Antioxidant Enzymes and the AMPK/Nrf-2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Oxidative Stress, Inflammation, and Apoptosis by Modulating Nrf2/MAPK Signaling Pathways in Doxorubicin-Induced Acute Cardiotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Industrial Nerolidol Production via Microbial Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for scaling up microbial fermentation of nerolidol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and efficient production.
Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low this compound Titer | 1. Suboptimal Precursor Supply: Insufficient flux through the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathway.[1][2][3] 2. Inefficient this compound Synthase (NES): Low expression or activity of the this compound synthase enzyme.[4][5] 3. Competing Metabolic Pathways: Diversion of the precursor farnesyl pyrophosphate (FPP) to other products like sterols or other terpenoids. 4. Suboptimal Fermentation Conditions: Non-ideal temperature, pH, or dissolved oxygen levels. 5. Toxicity of this compound or Intermediates: Accumulation of this compound or pathway intermediates may inhibit cell growth. | 1. Metabolic Engineering: Overexpress key enzymes in the MVA or MEP pathway (e.g., HMG-CoA reductase, DXS, IDI). Introduce a heterologous MVA pathway in hosts like E. coli that natively use the MEP pathway. 2. Enzyme Engineering and Selection: Screen for and select a highly active this compound synthase. Codon-optimize the NES gene for the expression host. 3. Pathway Engineering: Downregulate or knockout genes in competing pathways (e.g., squalene synthase, ERG9 in yeast). 4. Process Optimization: Optimize fermentation parameters using a design of experiments (DoE) approach. Implement fed-batch strategies to control substrate levels and cell growth. 5. In situ Product Removal: Employ a two-phase fermentation system with an organic solvent (e.g., dodecane) to extract this compound from the culture broth continuously. |
| Poor Cell Growth or Viability | 1. Nutrient Limitation: Depletion of essential nutrients in the fermentation medium. 2. Toxicity: Accumulation of toxic byproducts or this compound itself. 3. Suboptimal Physical Parameters: Inadequate aeration, mixing, or temperature control, especially during scale-up. | 1. Media Optimization: Refine the composition of the fermentation medium, including trace elements, to support high cell density. 2. Fed-Batch Fermentation: Implement a feeding strategy to maintain optimal nutrient concentrations and avoid the accumulation of inhibitory substances. 3. Bioreactor Control: Ensure robust control of pH, dissolved oxygen, and temperature. Optimize agitation and aeration rates to ensure homogeneity without causing excessive shear stress. |
| Inconsistent Batch-to-Batch Reproducibility | 1. Inoculum Variability: Inconsistent quality or quantity of the seed culture. 2. Variations in Media Preparation: Inconsistencies in the composition of the fermentation medium. 3. Fluctuations in Process Parameters: Deviations in temperature, pH, or nutrient feeding between batches. | 1. Standardized Inoculum Protocol: Develop and adhere to a strict protocol for preparing the seed culture to ensure a consistent starting cell density and physiological state. 2. Quality Control of Media: Implement rigorous quality control measures for all media components and preparation procedures. 3. Automated Process Control: Utilize automated bioreactor control systems to maintain consistent process parameters throughout the fermentation. |
| Difficulty in this compound Extraction and Quantification | 1. Inefficient Extraction Method: Low recovery of this compound from the fermentation broth or cells. 2. Analytical Method Issues: Lack of a reliable and sensitive method for quantifying this compound. | 1. Optimized Extraction Protocol: Use solvent extraction with a suitable organic solvent like hexane or employ an in-situ extraction method with an overlay. 2. Validated Analytical Method: Develop and validate a gas chromatography-mass spectrometry (GC-MS) method for accurate quantification of this compound. |
Frequently Asked Questions (FAQs)
1. Which microbial host is best for this compound production?
Both Escherichia coli and Saccharomyces cerevisiae have been successfully engineered for high-yield this compound production. E. coli offers rapid growth and well-established genetic tools, while S. cerevisiae is a GRAS (Generally Recognized as Safe) organism, which can be advantageous for food and cosmetic applications. Other hosts like Corynebacterium glutamicum and Yarrowia lipolytica are also being explored. The choice of host often depends on the specific application, desired production scale, and the existing expertise of the research team.
2. What are the key metabolic pathways for this compound synthesis?
This compound is a sesquiterpenoid synthesized from the C5 precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are produced through either the mevalonate (MVA) pathway (in eukaryotes like yeast) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway (in most bacteria like E. coli). IPP and DMAPP are then converted to farnesyl pyrophosphate (FPP), the direct precursor for this compound, which is then catalyzed by a this compound synthase (NES).
3. How can I increase the precursor supply for this compound production?
To enhance the precursor pool, you can overexpress key enzymes in the native MVA or MEP pathways. For E. coli, introducing a heterologous MVA pathway from yeast can bypass the native regulation of the MEP pathway and significantly boost terpenoid production.
4. What are typical this compound titers achieved in microbial fermentation?
Reported this compound titers vary significantly depending on the microbial host, genetic modifications, and fermentation strategy. Titers ranging from milligrams per liter to over 10 grams per liter have been reported. For instance, engineered E. coli has achieved titers of approximately 16 g/L in a two-phase fed-batch fermentation. Engineered S. cerevisiae has also demonstrated high-level production, with some strains reaching over 7 g/L in fed-batch fermentation.
5. How is this compound typically recovered from the fermentation broth?
Due to its hydrophobic nature, this compound can be recovered using in-situ liquid-liquid extraction, where an organic solvent is added directly to the fermenter to capture the product as it is produced. Alternatively, post-fermentation solvent extraction from the broth and/or cells can be performed.
Quantitative Data Summary
| Microbial Host | Genetic Modifications | Fermentation Strategy | This compound Titer (g/L) | Reference |
| Escherichia coli | Optimization of biosynthetic pathways, genome editing, and use of a strawberry this compound synthase. | Two-phase extractive fed-batch fermentation. | ~16 | |
| Saccharomyces cerevisiae | Expression of Celastrus angulatus this compound synthase, downregulation of competing squalene pathway. | Fed-batch fermentation. | 7.01 | |
| Saccharomyces cerevisiae | Introduction of an auxotrophic marker and fusion of this compound synthase with FPP synthase. | High cell density fermentation. | 1.71 | |
| Corynebacterium glutamicum | Metabolic engineering and refinement of trace elements in the medium. | Fed-batch fermentation. | 0.41 |
Experimental Protocols
1. This compound Extraction from Fermentation Broth
This protocol is adapted for the extraction of this compound for quantification purposes.
Materials:
-
Fermentation broth
-
Hexane (or other suitable organic solvent)
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes
-
ThermoMixer or equivalent incubator shaker
-
Centrifuge
-
GC vials
Procedure:
-
To 330 µL of cultivation broth, add 1 mL of hexane in a centrifuge tube.
-
Incubate the mixture at 50°C with shaking at 1,000 rpm for 30 minutes.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Carefully transfer the upper organic phase to a new tube.
-
Dry the organic phase by adding a small amount of anhydrous sodium sulfate.
-
Transfer the dried organic phase to a GC vial for analysis.
2. Quantification of this compound by GC-MS
This is a general guideline for this compound quantification. Specific parameters may need to be optimized for your instrument.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Inject a sample of the extracted this compound into the GC-MS.
-
The mass spectrometer can be operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
-
For quantification, monitor characteristic ions of this compound, such as m/z = 93.
-
Create a calibration curve using analytical standards of trans-nerolidol to determine the concentration in the samples.
3. Fed-Batch Fermentation Protocol (General)
This protocol provides a general framework for fed-batch fermentation for this compound production.
Materials:
-
Bioreactor
-
High cell density medium
-
Glucose feed solution (e.g., 600 g/L)
-
pH control agents (e.g., H₃PO₄ and NH₃)
-
Inducer (if using an inducible promoter, e.g., IPTG)
Procedure:
-
Prepare the bioreactor with the high cell density medium.
-
Inoculate the bioreactor with a seed culture to a starting OD₆₀₀ of approximately 1.
-
Maintain the temperature at 30°C and the pH at 7.0.
-
When the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), initiate the glucose feed.
-
Adjust the feed rate to maintain a desired growth rate and avoid the accumulation of inhibitory byproducts.
-
If using an inducible expression system, add the inducer when the cell density reaches a target level (e.g., OD₆₀₀ of 50-60).
-
Continue the fermentation, monitoring cell growth and this compound production at regular intervals.
Visualizations
References
- 1. Frontiers | Microbial Platform for Terpenoid Production: Escherichia coli and Yeast [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identifying and engineering the ideal microbial terpenoid production host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Yield Biosynthesis of trans-Nerolidol from Sugar and Glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Nerolidol Purification via Column Chromatography
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the purification of nerolidol using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography process for this compound isolation.
Q1: Why is my this compound co-eluting with impurities, resulting in poor separation?
Answer:
Poor separation is a common issue and can stem from several factors, including an inappropriate solvent system, improper column packing, or overloading the column.
Possible Causes & Solutions:
-
Suboptimal Solvent System: The polarity of your mobile phase may be too high, causing both this compound and impurities to travel down the column too quickly. Conversely, if the polarity is too low, everything may move too slowly, leading to band broadening and overlap.
-
Solution: Optimize the mobile phase. A common strategy is to use a solvent gradient. Start with a low-polarity solvent (e.g., hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate or dichloromethane).[1][2] This allows for the separation of compounds with very similar Rf values.[1] Experiment with different solvent combinations to improve selectivity.[2]
-
-
Improper Column Packing: Air bubbles, cracks, or an uneven silica surface can create channels, leading to a non-uniform flow of the mobile phase and poor separation.
-
Solution: Ensure the column is packed carefully. Use the slurry method for a more uniform packing and gently tap the column to settle the stationary phase. Add a layer of sand on top of the silica gel to prevent disturbance when adding the solvent.[3]
-
-
Column Overloading: Loading too much crude sample onto the column will result in broad, overlapping bands that are impossible to separate effectively.
-
Solution: Reduce the amount of sample loaded. A general rule of thumb is to use a sample-to-silica mass ratio of 1:30 to 1:100, depending on the difficulty of the separation.
-
-
Incorrect Flow Rate: A flow rate that is too fast will not allow for proper equilibrium between the stationary and mobile phases, reducing resolution. A rate that is too slow can lead to diffusion and band broadening.
-
Solution: Optimize the flow rate. For flash chromatography, typical gas pressure is set at 1-2 psi. For gravity columns, adjust the stopcock to achieve a steady drip rate. The optimal flow rate is often lower for smaller diameter columns.
-
Q2: My this compound is not eluting from the column. What should I do?
Answer:
If this compound is not eluting, it is likely too strongly adsorbed to the stationary phase, or it may have decomposed.
Possible Causes & Solutions:
-
Mobile Phase Polarity is Too Low: The solvent system may not be strong enough to move the polar this compound molecule off the polar silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If this compound still doesn't elute even with 100% ethyl acetate, a more polar solvent system, such as dichloromethane/methanol, may be required.
-
-
Compound Decomposition: this compound, like other terpenes, can be sensitive to acidic conditions and may degrade on standard silica gel.
-
Solution: First, test the stability of your compound on silica using a two-dimensional TLC (2D TLC). If decomposition is observed, you can use a deactivated stationary phase. To deactivate silica gel, you can use a slurry containing a small percentage of a base like triethylamine in your mobile phase. Alternatively, consider using a different stationary phase such as alumina or Florisil.
-
-
Sample is Too Dilute: The eluted fractions may contain this compound, but at a concentration too low to be detected by TLC.
-
Solution: Concentrate the fractions you expected your compound to be in and re-run the TLC analysis.
-
Q3: The column flow rate is extremely slow. How can I fix this?
Answer:
A slow flow rate can significantly prolong the purification process and lead to band broadening.
Possible Causes & Solutions:
-
Fine Silica Particles: Using very fine silica gel can impede solvent flow, especially in gravity chromatography.
-
Solution: For gravity columns, use silica with a larger particle size. For flash chromatography, which is designed for finer silica, apply pressure (1-4 psi) to increase the flow rate.
-
-
Column Clogging: Fine particles from the crude sample or precipitated compound can clog the top of the column or the frit.
-
Solution: Ensure your sample is fully dissolved and filtered before loading. Using the "dry loading" method, where the sample is pre-adsorbed onto a small amount of silica, can prevent clogging issues from insoluble material.
-
-
Viscous Solvents: Some solvent systems, particularly those containing butanol or water, are highly viscous and will flow slowly.
-
Solution: If possible, switch to a less viscous solvent system. If not, applying pressure (flash chromatography) is the most effective way to manage viscous solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended stationary and mobile phases for purifying this compound?
Answer:
The choice of phases is critical for successful separation.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the most common choice for purifying sesquiterpene alcohols like this compound due to its polarity. If your this compound sample is sensitive to the acidic nature of silica, consider using deactivated silica gel , alumina (neutral or basic), or Florisil .
-
Mobile Phase: A non-polar/polar solvent mixture is typically used. The most common systems are gradients of hexane/ethyl acetate or hexane/dichloromethane . The optimal ratio depends on the specific impurities in your sample and should be determined by preliminary TLC analysis. For separating this compound isomers or other closely related compounds, more complex ternary solvent systems (e.g., hexane, dichloromethane, and ethyl acetate) may be necessary to achieve separation.
Q2: How do I perform a dry loading protocol for my this compound sample?
Answer:
Dry loading is recommended when your sample does not dissolve well in the initial mobile phase or if it contains particulates.
Experimental Protocol: Dry Loading
-
Dissolve Sample: Dissolve your crude this compound sample in a suitable, low-boiling-point solvent (e.g., dichloromethane or acetone).
-
Add Silica: In a round-bottomed flask, add silica gel (approximately 10-20 times the mass of your sample).
-
Mix: Swirl the flask to create a uniform slurry of the silica in your sample solution.
-
Evaporate Solvent: Gently remove the solvent using a rotary evaporator until the silica is a dry, free-flowing powder. If it remains oily, add more silica and repeat the evaporation.
-
Load Column: Carefully pour the silica-adsorbed sample onto the top of your packed column.
-
Add Sand: Gently add a thin layer of sand over the sample layer to prevent disturbance.
-
Elute: Begin eluting the column with your chosen mobile phase.
Q3: How can I separate the cis- and trans-isomers of this compound?
Answer:
Separating geometric isomers like cis- and trans-nerolidol is challenging due to their similar physicochemical properties. While standard silica gel chromatography may provide some separation, specialized techniques are often required for high purity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (using a C18 column) or normal-phase HPLC can offer better resolution than standard column chromatography.
-
Gas Chromatography (GC): Analytical GC methods using chiral cyclodextrin stationary phases have been shown to resolve all four stereoisomers of this compound. For preparative work, this is less common but demonstrates that specialized stationary phases are key. On standard GC columns like a TR-5MS, cis-nerolidol typically has a shorter retention time than trans-nerolidol.
-
Countercurrent Chromatography (CCC): This technique has been successfully used to isolate this compound to a high purity (92.5–93.7%) using a biphasic solvent system of hexane:methanol:water.
Q4: How do I confirm the purity and identity of my final product?
Answer:
Post-purification analysis is crucial to confirm the success of your separation.
-
Purity Analysis: Run a TLC of your final product against the crude material. A pure compound should appear as a single spot. For more quantitative assessment, use Gas Chromatography (GC-MS or GC-FID) or HPLC .
-
Identity Confirmation: Mass Spectrometry (MS) , typically coupled with GC, will provide the molecular weight and fragmentation pattern of your compound, which can be compared to known spectra for this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide definitive structural information to confirm the identity of this compound and its isomeric form.
Data & Protocols
Table 1: Example Solvent Systems for this compound Purification
| Technique | Stationary Phase | Mobile Phase (v/v/v) | Achieved Purity | Reference |
| Countercurrent Chromatography | None (Liquid-Liquid) | Hexane:Methanol:Water (5:4:1) | 92.5–93.7% | |
| Flash Chromatography (General) | Silica Gel | Hexane:Ethyl Acetate (Gradient) | Dependent on sample | |
| Flash Chromatography (General) | Silica Gel | Hexane:Dichloromethane (Gradient) | Dependent on sample |
Table 2: Analytical Parameters for this compound Detection (GC-MS)
| Parameter | Value | Reference |
| Column | TR-5MS (30 m × 0.25 mm × 0.25 µm) | |
| Injector Temperature | 220 °C | |
| Carrier Gas | Helium (1 mL/min) | |
| Oven Program | 60°C (1 min), then ramp to 220°C at 40°C/min, hold for 2 min | |
| Transfer Line Temp. | 280 °C | |
| Retention Time (cis) | 5.87 min | |
| Retention Time (trans) | 5.98 min |
Visual Guides
Caption: Troubleshooting workflow for poor separation of this compound.
Caption: Standard workflow for this compound purification by column chromatography.
References
Validation & Comparative
A Comparative Analysis of Cis- vs. Trans-Nerolidol's Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor properties of two geometric isomers of the naturally occurring sesquiterpene alcohol, nerolidol: cis-nerolidol and trans-nerolidol. While both isomers exhibit promising anticancer effects, emerging research indicates differences in their potency and mechanisms of action. This document synthesizes experimental data to facilitate an objective evaluation of their therapeutic potential.
Data Presentation: A Side-by-Side Look at Cytotoxicity
The antitumor efficacy of cis- and trans-nerolidol has been evaluated across various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a key indicator of cytotoxic potential. It is important to note that direct comparative studies testing both isomers on the same cell lines are limited.
| Cancer Cell Line | Isomer | IC50 Value | Reference |
| Bladder Carcinoma (T24, TCCSUP) | cis-Nerolidol | Concentration-dependent inhibition of proliferation (25-100 mg/L) | [1][2] |
| Human Hepatocellular Carcinoma (HepG2/C3A) | cis-Nerolidol | Cytotoxic at 100-250 µM | [3] |
| Human Laryngeal Carcinoma (Hep 2) | This compound (isomer not specified) | 30 µg/mL | [4] |
| Breast Cancer (MCF-7) | This compound (isomer not specified) | Cytotoxic (IC50 not specified) | [5] |
| Human Chronic Myelocytic Leukemia (K562) | trans-Nerolidol | 17.58 µg/mL | |
| Human Promyelocytic Leukemia (HL-60) | trans-Nerolidol | 21.99 µg/mL | |
| Mouse Melanoma (B16-F10) | trans-Nerolidol | >25 µg/mL | |
| Human Hepatocellular Carcinoma (HepG2) | trans-Nerolidol | >25 µg/mL |
Studies suggest that (+/-)-cis-nerolidol is more cytotoxic than (+/-)-trans-nerolidol in several tumor cell lines. Both isomers have been shown to disrupt the mitochondrial membrane potential.
Unraveling the Mechanisms: Distinct Cellular Fates
Cis- and trans-nerolidol appear to exert their antitumor effects through different molecular pathways. Understanding these distinctions is crucial for identifying potential cancer types that may be more susceptible to one isomer over the other.
The Pathway of cis-Nerolidol: Inducing Cellular Stress
Cis-nerolidol has been shown to induce two distinct cell death pathways in bladder carcinoma cells: an early, caspase-dependent apoptosis and a later, caspase-independent cell death. A key mechanism is the induction of endoplasmic reticulum (ER) stress. This is triggered by a signaling cascade involving cAMP, Ca2+, and the MAPK axis. This induction of ER stress suggests a potential therapeutic avenue for apoptosis-resistant tumors.
The Strategy of trans-Nerolidol: Inhibiting Metastasis and Potentiating Apoptosis
Trans-nerolidol demonstrates a multi-faceted approach to combating cancer. It has been found to increase the expression of adhesion proteins like E-cadherin and β-catenin, which could reduce a tumor's metastatic potential. While it may not induce caspase activation on its own, it significantly enhances apoptosis when used in combination with tumor necrosis factor α (TNFα). This suggests a role for trans-nerolidol as a chemosensitizing agent. Furthermore, it can suppress TNF-α-induced NF-κB phosphorylation.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Experimental Workflow: A Comparative Cytotoxicity Study
The following diagram outlines a typical workflow for comparing the antitumor activity of cis- and trans-nerolidol.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of cis- or trans-nerolidol and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of color produced is directly proportional to the number of viable cells.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment with cis- or trans-nerolidol, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
References
- 1. Mechanism of cis-Nerolidol-Induced Bladder Carcinoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cis-Nerolidol Induces Endoplasmic Reticulum Stress and Cell Death in Human Hepatocellular Carcinoma Cells through Extensive CYP2C19 and CYP1A2 Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer efficacy of this compound, cyclophosphamide, and their combination against breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Nerolidol's Neuroprotective Potential in Parkinson's Disease: A Comparative Guide
An Examination of the Sesquiterpene Alcohol Nerolidol as a Promising Therapeutic Agent in Preclinical Models of Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the substantia nigra region of the brain.[1] Current treatments primarily manage symptoms but do not halt the underlying disease progression, creating an urgent need for novel neuroprotective therapies.[2][3] Emerging research has identified this compound, a naturally occurring sesquiterpene alcohol found in many plants, as a potential candidate due to its antioxidant and anti-inflammatory properties.[4][5] This guide provides a comparative analysis of the neuroprotective effects of this compound in preclinical models of Parkinson's disease, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.
Quantitative Data Summary: this compound's Efficacy in a Rotenone-Induced Parkinson's Disease Model
A pivotal study investigated the neuroprotective effects of this compound in a rotenone-induced rat model of Parkinson's disease. Rotenone, a pesticide that inhibits mitochondrial complex I, is commonly used to replicate the pathological features of PD in animals. The data below summarizes the significant protective effects of this compound administration.
| Biomarker Category | Parameter | Control Group | Rotenone (ROT) Group (2.5 mg/kg) | ROT + this compound (NRD) Group (50 mg/kg) | Percentage Change (ROT vs. ROT+NRD) |
| Oxidative Stress Markers | MDA (nmol/mg protein) | 1.2 ± 0.1 | 3.8 ± 0.3 | 1.8 ± 0.2 | ↓ 52.6% |
| GSH (µg/mg protein) | 8.5 ± 0.5 | 3.2 ± 0.3 | 7.1 ± 0.4 | ↑ 121.9% | |
| SOD (U/mg protein) | 12.4 ± 0.8 | 5.1 ± 0.4 | 10.2 ± 0.7 | ↑ 100% | |
| CAT (U/mg protein) | 9.8 ± 0.6 | 4.2 ± 0.3 | 8.5 ± 0.5 | ↑ 102.4% | |
| Pro-inflammatory Cytokines | IL-1β (pg/mg protein) | 15 ± 1.2 | 45 ± 3.5 | 20 ± 1.8 | ↓ 55.6% |
| IL-6 (pg/mg protein) | 22 ± 1.8 | 68 ± 5.1 | 30 ± 2.5 | ↓ 55.9% | |
| TNF-α (pg/mg protein) | 18 ± 1.5 | 55 ± 4.2 | 25 ± 2.1 | ↓ 54.5% | |
| Inflammatory Mediators | COX-2 (relative expression) | 1.0 ± 0.1 | 3.5 ± 0.3 | 1.5 ± 0.2 | ↓ 57.1% |
| iNOS (relative expression) | 1.0 ± 0.1 | 4.2 ± 0.4 | 1.8 ± 0.2 | ↓ 57.1% | |
| Dopaminergic System | Dopamine (ng/mg tissue) | 15.2 ± 1.1 | 5.8 ± 0.5 | 12.5 ± 0.9 | ↑ 115.5% |
Data is presented as mean ± SEM. MDA: Malondialdehyde; GSH: Glutathione; SOD: Superoxide Dismutase; CAT: Catalase; IL: Interleukin; TNF: Tumor Necrosis Factor; COX-2: Cyclooxygenase-2; iNOS: Inducible Nitric Oxide Synthase. Data is adapted from a study by Meera et al., 2016.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and extension of these findings.
1. Animal Model of Parkinson's Disease:
-
Model: Rotenone-induced model of Parkinson's disease.
-
Animals: Male Wistar rats.
-
Procedure: Rotenone (2.5 mg/kg of body weight) was administered intraperitoneally (IP) once daily for 4 weeks to induce Parkinson's-like pathology.
-
This compound Administration: this compound (50 mg/kg of body weight) was injected IP once daily for 4 weeks, 30 minutes prior to rotenone administration.
2. Biochemical Assays:
-
Lipid Peroxidation (MDA Assay): The level of malondialdehyde (MDA), an indicator of lipid peroxidation, was measured in brain tissues.
-
Antioxidant Enzyme Activity: The activities of superoxide dismutase (SOD) and catalase (CAT), key antioxidant enzymes, were determined.
-
Glutathione Levels: The concentration of reduced glutathione (GSH), a major endogenous antioxidant, was quantified.
-
Pro-inflammatory Cytokine Levels: The levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) were measured using ELISA kits.
-
Inflammatory Mediator Expression: The expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) was assessed.
3. Immunohistochemistry:
-
Glial Cell Activation: Brain tissue sections were immunostained to detect the presence of activated astrocytes (GFAP) and microglia (Iba-1), which are hallmarks of neuroinflammation.
-
Dopaminergic Neuron Loss: The loss of dopamine (DA) neurons in the substantia nigra pars compacta and dopaminergic nerve fibers in the striatum was evaluated.
Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are believed to be mediated through the modulation of several key signaling pathways implicated in Parkinson's disease.
Oxidative Stress Pathway:
Parkinson's disease is strongly associated with excessive oxidative stress. This compound appears to counteract this by bolstering the endogenous antioxidant defense system.
This compound's mitigation of oxidative stress.
Neuroinflammatory Pathway:
Neuroinflammation is another critical component in the pathology of Parkinson's disease. This compound has been shown to suppress the activation of glial cells and the production of pro-inflammatory molecules.
This compound's anti-inflammatory action.
Recent reviews also suggest that this compound may modulate other critical neuroprotective pathways, including the Nrf-2/HO-1 antioxidant signaling pathway and the BDNF/TrkB/CREB pathway, which is involved in neuronal health and survival.
Comparison with Other Neuroprotective Agents
While direct comparative studies of this compound with other potential neuroprotective agents in Parkinson's disease models are limited, its multifaceted mechanism of action provides a strong rationale for its therapeutic potential. Many other natural compounds, such as curcumin and resveratrol, also exhibit antioxidant and anti-inflammatory properties. However, the ability of this compound to cross the blood-brain barrier is a significant advantage.
Further research is warranted to directly compare the efficacy and safety of this compound with other emerging therapies for Parkinson's disease. Head-to-head preclinical studies would provide valuable data for prioritizing candidates for clinical development.
Conclusion
The available evidence strongly supports the neuroprotective effects of this compound in a rotenone-induced model of Parkinson's disease. Its ability to mitigate oxidative stress and neuroinflammation, key pathological drivers of the disease, makes it a compelling candidate for further investigation. The data presented in this guide highlights the significant potential of this compound and provides a foundation for future research aimed at translating these preclinical findings into novel therapeutic strategies for Parkinson's disease.
References
- 1. Neuroprotective effect of this compound against neuroinflammation and oxidative stress induced by rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of this compound against neuroinflammation and oxidative stress induced by rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyclic sesquiterpenes this compound and farnesol: mechanistic insights into their neuroprotective potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and its Pharmacological Application in Treating Neurodegenerative Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Nerolidol vs. Farnesol: A Comparative Analysis of Their Effects on Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two closely related sesquiterpenes, nerolidol and farnesol, on the activity of cytochrome P450 (CYP) enzymes. Understanding these interactions is crucial for drug development, as CYP enzymes are central to the metabolism of a vast array of xenobiotics, including approximately 50% of all clinically used drugs.[1][2] Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents.
Executive Summary
Both this compound and farnesol have demonstrated inhibitory effects on several key human cytochrome P450 isoforms, particularly those in the CYP1A, CYP2B, and CYP3A subfamilies.[1][3][4] Farnesol generally exhibits a stronger inhibitory potential across multiple CYP isoforms compared to both cis- and trans-nerolidol. The data presented herein, derived from in vitro studies using human liver microsomes, highlights the potential for these common botanical compounds to influence drug metabolism.
Quantitative Comparison of Inhibitory Effects
The following table summarizes the half-maximal inhibitory concentration (IC50) values for cis-nerolidol, trans-nerolidol, and farnesol against a panel of human CYP isoforms. Lower IC50 values indicate a greater inhibitory potency.
| CYP Isoform | Substrate | cis-Nerolidol IC50 (µM) | trans-Nerolidol IC50 (µM) | Farnesol IC50 (µM) |
| CYP1A2 | Ethoxyresorufin | 4.8 | 6.5 | 1.3 |
| CYP2B6 | Bupropion | > 50 | > 50 | > 50 |
| CYP2C9 | Diclofenac | 22.1 | 29.4 | 10.2 |
| CYP2C19 | S-mephenytoin | 15.4 | 18.2 | 7.6 |
| CYP2D6 | Dextromethorphan | > 50 | > 50 | > 50 |
| CYP2E1 | Chlorzoxazone | 18.3 | 21.7 | 9.8 |
| CYP3A4/5 | Benzyloxyresorufin | 2.4 | 1.8 | 1.3 |
Data sourced from Špičáková et al. (2017). All experiments were conducted using human liver microsomes.
Key Observations from Experimental Data
-
Potent Inhibition of CYP3A4/5: All three sesquiterpenes demonstrated potent inhibition of CYP3A4/5, with IC50 values in the low micromolar range. Farnesol was the most potent inhibitor of this key drug-metabolizing enzyme.
-
Farnesol's Broader Inhibitory Profile: Farnesol consistently displayed lower IC50 values across the tested CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2E1, and CYP3A4/5) compared to both this compound isomers, indicating a broader and more potent inhibitory effect.
-
Limited Effect on CYP2B6 and CYP2D6: None of the tested compounds showed significant inhibition of CYP2B6 or CYP2D6 at concentrations up to 50 µM.
-
Stereoisomer Specificity of this compound: cis-Nerolidol generally exhibited slightly stronger inhibition than trans-nerolidol against CYP1A2, CYP2C9, CYP2C19, and CYP2E1, suggesting a degree of stereoselectivity in its interaction with these enzymes.
Experimental Protocols
The following is a detailed methodology for a representative in vitro CYP inhibition assay, based on the protocols described in the cited literature.
Objective: To determine the IC50 values of test compounds (this compound and farnesol) against specific human CYP isoforms.
Materials:
-
Human liver microsomes (pooled)
-
Specific CYP isoform substrates (e.g., ethoxyresorufin for CYP1A2, benzyloxyresorufin for CYP3A4/5)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (cis-nerolidol, trans-nerolidol, farnesol) dissolved in a suitable solvent (e.g., methanol or DMSO)
-
96-well microplates
-
Plate reader (spectrophotometer or spectrofluorometer)
Procedure:
-
Preparation of Incubation Mixtures: A master mix is prepared containing human liver microsomes, the NADPH regenerating system, and potassium phosphate buffer.
-
Addition of Inhibitors: The test compounds (this compound or farnesol) are added to the wells of the microplate at a range of concentrations. A vehicle control (solvent only) is also included.
-
Pre-incubation: The plate is pre-incubated at 37°C for a short period to allow the inhibitors to interact with the enzymes.
-
Initiation of Reaction: The reaction is initiated by the addition of the specific CYP substrate to each well.
-
Incubation: The plate is incubated at 37°C for a specified time, allowing the CYP enzymes to metabolize the substrate.
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solution (e.g., acetonitrile or methanol).
-
Detection of Metabolite: The formation of the metabolite is quantified using a plate reader. For resorufin-based substrates, fluorescence is measured. For other substrates, LC-MS/MS analysis may be required.
-
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the vehicle control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the processes involved in this research, the following diagrams illustrate a typical experimental workflow and the fundamental mechanisms of enzyme inhibition.
Caption: Experimental workflow for a CYP inhibition assay.
Caption: Mechanisms of competitive and non-competitive enzyme inhibition.
Conclusion
The available in vitro data clearly indicate that both this compound and farnesol can act as inhibitors of key human cytochrome P450 enzymes. Farnesol, in particular, demonstrates a more potent and broader spectrum of inhibition than this compound. These findings underscore the importance of considering the potential for herb-drug interactions when developing new therapeutic agents, especially given the widespread presence of these sesquiterpenes in essential oils, cosmetics, and food products. Further in vivo studies are warranted to ascertain the clinical significance of these in vitro observations.
References
- 1. This compound and Farnesol Inhibit Some Cytochrome P450 Activities but Did Not Affect Other Xenobiotic-Metabolizing Enzymes in Rat and Human Hepatic Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] this compound and Farnesol Inhibit Some Cytochrome P450 Activities but Did Not Affect Other Xenobiotic-Metabolizing Enzymes in Rat and Human Hepatic Subcellular Fractions | Semantic Scholar [semanticscholar.org]
- 4. doaj.org [doaj.org]
Synergistic Efficacy of Nerolidol and Cisplatin in Laryngeal Carcinoma Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic anti-cancer effects of nerolidol in combination with the conventional chemotherapeutic agent, cisplatin, on human laryngeal carcinoma (Hep-2) cells. The experimental data presented herein is based on the findings of Balakrishnan et al. (2022), published in the Journal of Food Biochemistry. The study highlights the potential of this compound, a naturally occurring sesquiterpene alcohol, to enhance the efficacy of cisplatin, a cornerstone in the treatment of various cancers, including laryngeal carcinoma.
Comparative Analysis of In Vitro Efficacy
The combination of this compound and cisplatin demonstrates a significant synergistic effect in reducing cell viability, inhibiting cell migration, and inducing apoptosis in Hep-2 laryngeal carcinoma cells when compared to the individual treatments. This enhanced efficacy is attributed to the increased generation of reactive oxygen species (ROS) and the modulation of the mitochondrial-mediated apoptotic pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study, showcasing the superior performance of the this compound and cisplatin combination.
| Treatment Group | Drug Concentration(s) | Cell Viability (%) | Inhibition of Cell Migration (%) |
| Control | - | 100 | 0 |
| This compound (NER) | 134 µM (IC50) | 50 | ~35 |
| Cisplatin (CIS) | 53 µM (IC50) | 50 | ~55 |
| NER + CIS | 134 µM + 53 µM | Significantly lower than individual treatments | ~80 |
| Treatment Group | Drug Concentration(s) | Apoptotic Cells (%) | Reactive Oxygen Species (ROS) Generation (Fold Change) |
| Control | - | ~5 | 1 |
| This compound (NER) | 134 µM | ~25 | ~2.5 |
| Cisplatin (CIS) | 53 µM | ~35 | ~3.5 |
| NER + CIS | 134 µM + 53 µM | ~70 | ~5.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Cell Culture and Treatments
-
Cell Line: Human laryngeal carcinoma (Hep-2) cells were procured from the National Centre for Cell Science (NCCS), Pune, India.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.
-
Culture Conditions: Cells were incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: For the experiments, cells were treated with this compound (134 µM), cisplatin (53 µM), or a combination of both for 24 hours.
MTT Assay for Cell Viability
-
Hep-2 cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
The cells were then treated with varying concentrations of this compound, cisplatin, or their combination for 24 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The formazan crystals were dissolved by adding 100 µL of DMSO to each well.
-
The absorbance was measured at 570 nm using a microplate reader.
Wound Healing Assay for Cell Migration
-
Hep-2 cells were grown to confluence in 6-well plates.
-
A scratch was made through the center of the cell monolayer using a sterile micropipette tip.
-
The cells were washed with PBS to remove detached cells and then treated with this compound, cisplatin, or their combination in a serum-free medium.
-
Images of the scratch were captured at 0 and 24 hours.
-
The percentage of wound closure was calculated to determine the extent of cell migration.
Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis
-
Treated and untreated Hep-2 cells were harvested and washed with PBS.
-
The cells were then stained with a mixture of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL).
-
The stained cells were observed under a fluorescence microscope, and the percentage of apoptotic cells (early and late) was determined.
DCFH-DA Assay for Reactive Oxygen Species (ROS) Generation
-
Hep-2 cells were seeded in 6-well plates and treated with this compound, cisplatin, or their combination for 24 hours.
-
The cells were then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) (10 µM) for 30 minutes at 37°C in the dark.
-
The fluorescence intensity was measured using a spectrofluorometer with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
Visualizing the Synergistic Mechanism
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the synergistic action of this compound and cisplatin.
Caption: Experimental workflow for evaluating the synergistic effects.
Caption: Proposed synergistic signaling pathway.
A Comparative Analysis of Nerolidol Extraction Methods: Yield and Purity
For researchers, scientists, and drug development professionals, the efficient extraction of nerolidol, a sesquiterpene alcohol with significant therapeutic potential, is a critical first step. This guide provides a comparative study of various extraction methods, focusing on their impact on this compound yield and purity, supported by experimental data from scientific literature.
This publication delves into a comparative analysis of traditional and modern techniques for extracting this compound, a naturally occurring sesquiterpene alcohol valued for its diverse pharmacological activities. The selection of an appropriate extraction method is paramount as it directly influences the final yield and purity of the isolated compound, thereby impacting its efficacy and safety in therapeutic applications. This guide will explore Hydrodistillation (HD), Steam Distillation (SD), Supercritical CO2 (SC-CO2) Extraction, Microwave-Assisted Hydrodistillation (MAHD), and Ultrasound-Assisted Extraction (UAE), providing a detailed overview of their methodologies and a quantitative comparison of their performance.
Comparison of this compound Extraction Methods
The efficiency of this compound extraction varies significantly across different methods, with each technique offering distinct advantages and disadvantages in terms of yield, purity, extraction time, and environmental impact. The following table summarizes quantitative data from various studies, providing a comparative overview of these methods. It is important to note that the yield and purity of this compound are also highly dependent on the plant species and the part of the plant used for extraction.
| Extraction Method | Plant Source | This compound Yield (%) | This compound Purity (%) | Key Observations |
| Hydrodistillation (HD) | Baccharis dracunculifolia | 0.31% (of essential oil) | ~23% (in essential oil) | A common and simple method, but can lead to lower yields and potential degradation of thermolabile compounds.[1] |
| Steam Distillation (SD) | General | Variable | Variable | Similar to HD but with potentially less hydrolysis of compounds as the plant material is not in direct contact with boiling water. |
| Supercritical CO2 (SC-CO2) Extraction | Baccharis dracunculifolia | 0.38% (of essential oil) | 47.5% (in essential oil) | Offers higher selectivity and purity, especially for non-polar compounds like this compound, and avoids the use of organic solvents.[2] The process is, however, more expensive.[2] |
| Microwave-Assisted Hydrodistillation (MAHD) | Piper betle L. | 1.41% (w/w dry basis) | Not specified | Significantly reduces extraction time (50 min vs. 210 min for HD) and energy consumption with comparable or higher yields.[3] |
| Ultrasound-Assisted Extraction (UAE) | Piper betel L. | 21.99% (extract yield) | Not specified | Enhances extraction efficiency through cavitation, leading to higher yields in shorter times compared to conventional methods. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the key this compound extraction methods discussed.
Hydrodistillation (HD)
Hydrodistillation is a traditional method for extracting essential oils from plant materials.
Protocol:
-
Plant Material Preparation: The plant material (e.g., leaves, flowers) is coarsely chopped or ground to increase the surface area for extraction.
-
Apparatus Setup: A Clevenger-type apparatus is typically used, consisting of a round-bottom flask, a condenser, and a collection vessel.
-
Extraction: The plant material is placed in the flask and submerged in water. The flask is heated to boiling. The resulting steam, carrying the volatile essential oils, rises and passes into the condenser.
-
Condensation and Collection: The steam is cooled in the condenser, and the condensate (a mixture of water and essential oil) is collected in the collection vessel.
-
Separation: Due to their different densities, the essential oil and water separate into two layers. The essential oil is then carefully collected.
Steam Distillation (SD)
Steam distillation is a refinement of hydrodistillation where the plant material is not in direct contact with boiling water.
Protocol:
-
Plant Material Preparation: Similar to hydrodistillation, the plant material is prepared to increase its surface area.
-
Apparatus Setup: A still is used where the plant material is placed on a grid above the water level.
-
Extraction: Water in the bottom of the still is heated to produce steam. The steam passes through the plant material, volatilizing the essential oils.
-
Condensation and Collection: The steam and essential oil vapor mixture is then directed to a condenser.
-
Separation: The condensed liquid, a mixture of essential oil and hydrosol, is collected, and the oil is separated from the water.
Supercritical CO2 (SC-CO2) Extraction
This method utilizes carbon dioxide in its supercritical state as a solvent.
Protocol:
-
Plant Material Preparation: The plant material is dried and ground to a fine powder.
-
Apparatus Setup: A supercritical fluid extraction system is used, which includes a CO2 tank, a high-pressure pump, an extraction vessel, and a separator.
-
Extraction: The ground plant material is loaded into the extraction vessel. Liquid CO2 is pumped into the vessel and brought to its supercritical state by controlling the temperature and pressure (e.g., 40°C and 100 bar). The supercritical CO2 then flows through the plant material, dissolving the this compound.
-
Separation: The CO2-nerolidol mixture is transferred to a separator where the pressure is reduced, causing the CO2 to return to its gaseous state and leaving behind the this compound-rich extract.
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is a modern technique that uses microwave energy to accelerate the extraction process.
Protocol:
-
Plant Material Preparation: The plant material is prepared as in conventional hydrodistillation.
-
Apparatus Setup: A modified Clevenger apparatus is placed inside a microwave oven.
-
Extraction: The plant material and water are placed in the flask. The microwave is operated at a specific power (e.g., 500W) for a set duration (e.g., 50 minutes). The microwave energy rapidly heats the water within the plant material, causing the cells to rupture and release the essential oil.
-
Condensation and Collection: The vapor is condensed and collected in the same manner as hydrodistillation.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to enhance the extraction process.
Protocol:
-
Plant Material Preparation: The plant material is ground and mixed with a suitable solvent (e.g., ethanol).
-
Apparatus Setup: The mixture is placed in a vessel equipped with an ultrasonic probe or in an ultrasonic bath.
-
Extraction: The mixture is subjected to ultrasonication at a specific frequency and power for a defined period. The ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets that disrupt the cell walls, facilitating the release of this compound into the solvent.
-
Separation: After extraction, the mixture is filtered or centrifuged to separate the solid plant material from the liquid extract. The solvent is then typically removed using a rotary evaporator to obtain the this compound-rich extract.
Visualizing the Extraction Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction method.
References
Validating the Antioxidant Activity of Nerolidol Using the DPPH Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of nerolidol against well-established antioxidants, ascorbic acid (Vitamin C) and tocopherol (Vitamin E), with a focus on the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This document outlines the experimental data, detailed protocols, and visual workflows to support researchers in the validation of this compound's antioxidant potential.
Comparative Antioxidant Activity: this compound vs. Standard Antioxidants
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
While direct DPPH IC50 values for pure this compound are not consistently reported across the literature, its antioxidant activity has been demonstrated. One study revealed that cis-nerolidol exhibits DPPH scavenging activity.[1] Another study determined its IC50 value for hydroxyl radical scavenging to be 1.48 mM, showcasing its potential to neutralize reactive oxygen species.[1] For the purpose of comparison, the table below presents the reported DPPH IC50 values for the standard antioxidants, ascorbic acid and tocopherol.
| Compound | DPPH IC50 Value (µg/mL) | Notes |
| This compound | Data not consistently available | Exhibits DPPH radical scavenging activity and an IC50 of 1.48 mM for hydroxyl radical scavenging.[1] |
| Ascorbic Acid | ~2.0 - 10.0 | A well-established water-soluble antioxidant. |
| Tocopherol | ~8.0 - 20.0 | A potent lipid-soluble antioxidant. |
Note: IC50 values can vary depending on the specific experimental conditions. The values presented for ascorbic acid and tocopherol represent a general range found in the literature.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a detailed methodology for assessing the antioxidant activity of a compound using the DPPH assay.
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent)
-
Test compound (e.g., this compound)
-
Standard antioxidants (e.g., Ascorbic Acid, Tocopherol)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
-
Pipettes
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Test Compound and Standard Solutions: Prepare a series of dilutions of the test compound and standard antioxidants in methanol. The concentration range should be chosen to encompass the expected IC50 value.
3. Assay Procedure:
-
To a 96-well plate, add a specific volume of the various concentrations of the test compound or standard solutions to different wells.
-
Add the DPPH working solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (typically 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader or spectrophotometer.
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and standards using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Plot a graph of the percentage of scavenging activity against the concentration of the test compound/standard.
-
Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical.
Visualizing the Process
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
Conclusion
The DPPH assay is a reliable and straightforward method for evaluating the antioxidant activity of compounds like this compound. While more research is needed to establish a definitive DPPH IC50 value for pure this compound, existing studies confirm its capacity to scavenge free radicals.[1] This guide provides the necessary framework for researchers to conduct their own validation studies and compare the efficacy of this compound against standard antioxidants. The provided protocols and workflows are intended to ensure consistency and accuracy in such comparative analyses.
References
Comparing the efficacy of free nerolidol versus nanosphere-encapsulated nerolidol
A comparative analysis of free nerolidol versus its nanosphere-encapsulated form reveals that nanoencapsulation significantly improves its therapeutic potential by increasing efficacy and reducing cytotoxicity. This guide provides a comprehensive comparison supported by experimental data, detailed protocols, and pathway visualizations for researchers and drug development professionals.
This compound, a naturally occurring sesquiterpene alcohol found in many plants, is recognized for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. However, its practical application is often limited by poor water solubility, potential cytotoxicity, and rapid metabolism.[1] Encapsulating this compound into nanospheres, such as liposomes or solid lipid nanoparticles, presents a promising strategy to overcome these limitations.[1][2] This guide synthesizes findings from multiple studies to compare the efficacy of free this compound with its nanosphere-encapsulated counterpart.
Enhanced Efficacy and Reduced Cytotoxicity
Nanoencapsulation has been shown to enhance the antimicrobial and antioxidant effects of this compound while simultaneously reducing its toxicity to host cells. This is largely attributed to the improved bioavailability and controlled release offered by the nanocarrier systems.[3][4]
Antimicrobial Activity
Studies have demonstrated that while free this compound is effective against Gram-positive bacteria, its efficacy against Gram-negative bacteria is limited. Nanoencapsulation broadens this spectrum of activity. For instance, this compound-loaded nanoliposomes (LN) were found to be effective against both Gram-positive and Gram-negative bacteria.
Cytotoxicity
A significant advantage of nanoencapsulation is the reduction of this compound's inherent cytotoxicity. Free this compound has been shown to induce significant cytotoxicity in various cell lines. In contrast, this compound-loaded nanoliposomes and nanospheres exhibit significantly lower toxicity at comparable concentrations, making them safer for potential therapeutic applications. For example, in MDBK and IPEC-J2 cell lines, free this compound showed high cytotoxicity at all tested doses, whereas this compound-loaded nanoliposomes were found to be low-toxic at concentrations up to 1,250 μg/ml.
Antioxidant and Neuroprotective Effects
In in vivo studies, this compound-loaded nanospheres (N-NS) have demonstrated superior antioxidant and neuroprotective effects compared to free this compound (N-F). N-NS treatment in mice infected with Trypanosoma evansi prevented the increase in reactive oxygen species (ROS) and lipid peroxidation in the liver, and restored the levels of antioxidant enzymes. Furthermore, N-NS were effective in preventing memory impairment and oxidative stress in the brain of infected mice. In aquaculture, dietary supplementation with this compound nanospheres in Nile tilapia showed improved survival rates, reduced bacterial loads, and prevention of oxidative damage in the brain.
Data Summary
The following tables summarize the key quantitative data from comparative studies on free this compound and its nano-encapsulated forms.
Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles
| Nanoparticle Type | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles | 159 ± 4.89 | 0.32 ± 0.01 | -10 ± 1.97 | 71.3 ± 6.11 | |
| Chitosan-Alginate Nanoparticles | 35 | - | - | 87 | |
| Nanospheres | 149.5 | 0.117 | -12.8 | - |
Table 2: Comparative Efficacy of Free vs. Encapsulated this compound
| Assay | Organism/Cell Line | Free this compound (Concentration) | Encapsulated this compound (Concentration) | Outcome | Reference |
| Antimicrobial | MRSA | ≥62.5 µg/ml (effective) | 2,500 µg/ml (LN, greater activity up to 6h) | Encapsulation enhanced activity | |
| E. faecium | ≥15.63 µg/ml (effective) | 2,500 µg/ml (LN, less effective than free form) | Free form more effective | ||
| Gram-negative bacteria | Ineffective | 2,500 µg/ml (LN, effective) | Encapsulation expanded spectrum | ||
| Cytotoxicity | MDBK cells | High at all doses (≥30% survival at 31.25 µg/ml) | Low toxicity (≤1,250 µg/ml) | Encapsulation reduced cytotoxicity | |
| IPEC-J2 cells | High at all doses | Low toxicity (≤625 µg/ml) | Encapsulation reduced cytotoxicity | ||
| Anticancer | Caco-2 cells | IC50 > 100 µg/mL | IC50 = 38.5 µg/mL (NR-LNPs) | Encapsulation enhanced anticancer effect 4.2-fold | |
| Antioxidant | T. evansi infected mice (liver) | Did not prevent ROS increase | Prevented ROS and TBARS increase | Encapsulation enhanced antioxidant effect | |
| Neuroprotective | T. evansi infected mice (brain) | Restored only CAT activity | Prevented memory impairment and oxidative stress | Encapsulation provided neuroprotection | |
| In Vivo Efficacy | T. evansi infected mice | 0% survival | 66.66% survival | Encapsulation increased survival | |
| S. agalactiae infected Nile tilapia | - | 1.0 mL/kg diet (nanospheres) | Lower mortality, higher survival |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Preparation of this compound-Loaded Nanoparticles
Solid Lipid Nanoparticles (SLNs): SLNs were prepared by an emulsion solvent evaporation method. The specific lipids, surfactants, and this compound concentrations are crucial for optimizing particle size and encapsulation efficiency.
Chitosan-Alginate Nanoparticles: These were fabricated using a pre-gelation of sodium alginate with Tween 80, followed by crosslinking with chitosan. A nanoemulsion of this compound was prepared first and then incorporated.
Nanoliposomes: this compound-loaded nanoliposomes were produced using a simil-microfluidic apparatus with L-α-Phosphatidylcholine as the primary lipid component.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of free and encapsulated this compound were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cells (e.g., MDBK, IPEC-J2) were seeded in 96-well plates and incubated.
-
Various concentrations of the test compounds (free this compound, this compound-loaded nanospheres, unloaded nanospheres) were added to the wells.
-
After a 24-hour incubation period, the medium was removed, and MTT solution was added to each well.
-
The plates were incubated to allow the formation of formazan crystals.
-
The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was calculated as a percentage relative to the negative control.
Antimicrobial Activity (Time-Kill Assay)
The antimicrobial efficacy was evaluated using a time-kill assay.
-
Bacterial strains were cultured to a specific concentration (e.g., 5 x 10^5 CFU/ml).
-
Serial dilutions of free this compound and this compound-loaded nanoliposomes were prepared.
-
The bacterial suspension was incubated with the test compounds at 37°C.
-
Aliquots were taken at different time points (e.g., 0, 2, 4, 6, 24 hours).
-
The aliquots were serially diluted and plated on appropriate agar plates.
-
Colonies were counted after incubation, and the results were expressed as log10 CFU/ml.
In Vivo Antioxidant Activity Assessment
The antioxidant effects were evaluated in a mouse model of Trypanosoma evansi infection.
-
Mice were divided into different groups: uninfected control, infected/untreated, infected/treated with free this compound, and infected/treated with this compound-loaded nanospheres.
-
After the treatment period, liver and brain tissues were collected.
-
Levels of reactive oxygen species (ROS) and thiobarbituric acid reactive substances (TBARS) were measured as markers of oxidative stress.
-
The activities of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD) were also determined.
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow for comparing free and encapsulated this compound and the signaling pathways influenced by this compound.
Caption: Experimental workflow for comparing free and nanosphere-encapsulated this compound.
Caption: Key signaling pathways modulated by this compound.
Conclusion
The encapsulation of this compound in nanospheres presents a significant advancement in harnessing its therapeutic properties. The available data strongly support that nano-encapsulated this compound exhibits enhanced antimicrobial and antioxidant efficacy, broader spectrum of activity, and, crucially, reduced cytotoxicity compared to its free form. These improvements in the therapeutic index make this compound-loaded nanospheres a highly promising candidate for further development in pharmaceutical and biomedical applications. Future research should focus on optimizing nanoparticle formulations for specific applications and conducting comprehensive preclinical and clinical trials to validate these promising findings.
References
- 1. Evaluation of the antimicrobial and cytotoxic activity of this compound encapsulated in a nanoliposome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Evaluation of the antimicrobial and cytotoxic activity of this compound encapsulated in a nanoliposome system [frontiersin.org]
- 4. This compound-loaded nanospheres prevent hepatic oxidative stress of mice infected by Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative transcriptomics of nerolidol-treated vs. untreated cancer cells
A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptomic alterations in cancer cells following nerolidol treatment.
This guide provides an objective comparison of the transcriptomic profiles of this compound-treated versus untreated cancer cells, supported by established experimental data and methodologies. This compound, a naturally occurring sesquiterpene alcohol found in many plants, has demonstrated promising anti-cancer properties, including the inhibition of proliferation and induction of apoptosis in various cancer cell lines such as lung, breast, and bladder cancer.[1][2][3] This document outlines the key molecular pathways affected by this compound and provides detailed protocols for relevant experimental validation.
Key Transcriptomic and Cellular Changes
Treatment of cancer cells with this compound leads to significant alterations in gene expression, primarily affecting pathways involved in cell cycle regulation, apoptosis, and inflammatory responses. While a direct comparative transcriptomic study is not yet available, based on the known molecular mechanisms, a number of key genes are expected to be differentially expressed. This compound has been shown to suppress critical cancer-promoting signaling pathways, including the MAPK/STAT3/NF-κB and PI3K/AKT pathways.[1][4]
Summary of Expected Gene Expression Changes
| Gene Target Category | Expected Expression Change in this compound-Treated Cells | Implicated Cancer Hallmarks |
| Apoptosis Regulators | ||
| Caspase-3, -8, -9 | Upregulation | Evading apoptosis |
| Bcl-2 | Downregulation | Evading apoptosis |
| p53 | Upregulation | Genome instability, evading apoptosis |
| Cell Cycle Regulators | ||
| CCND1, CCNE1 | Downregulation | Sustained proliferative signaling |
| CDK1, CDK2 | Downregulation | Sustained proliferative signaling |
| Inflammatory Mediators | ||
| TNF-α, IL-6 | Downregulation | Tumor-promoting inflammation |
| NF-κB | Downregulation | Tumor-promoting inflammation |
| PI3K/AKT Pathway | ||
| PI3K, p-AKT | Downregulation | Sustained proliferative signaling, evading apoptosis |
| MAPK Pathway | ||
| p38, JNK | Modulation (context-dependent) | Sustained proliferative signaling, invasion and metastasis |
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for a comparative transcriptomic study.
Caption: this compound-induced signaling pathways in cancer cells.
Caption: Experimental workflow for comparative transcriptomics.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.
Protocol for Adherent Cells:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control.
-
MTT Addition: After the desired incubation period, add 10 µL of MTT reagent to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.
RNA Sequencing (RNA-seq)
RNA-seq is a powerful tool for analyzing the transcriptome of a cell population.
Protocol Outline:
-
Cell Treatment and Lysis: Treat cancer cells with this compound or a vehicle control for the desired time. Harvest the cells and extract total RNA. Ensure high-quality RNA with a RIN value >8.
-
Library Preparation:
-
Poly(A) Selection: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the mRNA and prime it for first-strand cDNA synthesis.
-
First and Second Strand Synthesis: Synthesize the first and second strands of cDNA.
-
Adenylation of 3' Ends and Adapter Ligation: Add a single 'A' base to the 3' ends of the cDNA fragments and ligate sequencing adapters.
-
PCR Amplification: Amplify the library via PCR to enrich for adapter-ligated fragments.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between the this compound-treated and untreated groups.
-
This guide provides a foundational understanding of the transcriptomic effects of this compound on cancer cells. Further research, including comprehensive RNA-seq studies, will be crucial to fully elucidate the therapeutic potential of this natural compound.
References
Nerolidol's Efficacy in Modulating the NF-κB Signaling Pathway: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of nerolidol's ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway against other established inhibitors. This document synthesizes experimental data, details methodologies for key assays, and visualizes critical pathways and workflows to support further investigation and drug development efforts.
Introduction to NF-κB Modulation
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in regulating the expression of genes involved in immunity, cell survival, and proliferation. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This compound, a naturally occurring sesquiterpene alcohol found in many essential oils, has garnered attention for its anti-inflammatory and anti-cancer properties, which are, in part, attributed to its modulation of the NF-κB pathway. This guide evaluates the existing evidence for this compound's role as an NF-κB inhibitor and compares its performance with well-characterized inhibitors, Parthenolide and BAY 11-7082.
Comparative Performance of NF-κB Inhibitors
The following table summarizes the available quantitative data on the inhibitory activities of this compound, Parthenolide, and BAY 11-7082 on the NF-κB pathway and its downstream effects. It is important to note that the experimental contexts for these values may differ, impacting direct comparability.
| Compound | Assay Type | Cell Line | IC50 Value | Key Findings |
| This compound | Western Blot (p-NF-κB p65) | RAW 264.7 Macrophages | Significant inhibition at 60 µM | This compound significantly inhibits the phosphorylation of the NF-κB p65 subunit, a key step in its activation.[1] |
| MTT Assay (Cell Proliferation) | MOLT-4 (Human Leukemia) | 30 µM | This compound inhibits cancer cell proliferation through modulation of the NF-κB/STAT-3 and PI3K/Akt signaling pathways.[2] | |
| Parthenolide | NF-κB Luciferase Reporter Assay | Meg-01 & MO7e (Megakaryoblastic) | Significant reduction at 6 hours | Parthenolide significantly reduces basal NF-κB transcriptional activity.[3] |
| BAY 11-7082 | NF-κB Luciferase Reporter Assay | HEK293 | 2 µM, 11 µM | BAY 11-7082 effectively inhibits TNFα-induced NF-κB transcriptional activity in a dose-dependent manner.[4] |
| IκBα Phosphorylation Inhibition | Tumor cells | 10 µM | BAY 11-7082 inhibits the phosphorylation of IκBα, preventing its degradation and the subsequent release of NF-κB.[5] |
Mechanism of Action: The NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines like TNF-α. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Caption: Canonical NF-κB Signaling Pathway.
Experimental Protocols
To facilitate the validation and further exploration of this compound's effects on the NF-κB pathway, detailed protocols for key experimental assays are provided below.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Experimental Workflow:
Caption: NF-κB Luciferase Reporter Assay Workflow.
Methodology:
-
Cell Culture: Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and culture overnight.
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding TNF-α (final concentration 10 ng/mL) to the wells. Include an unstimulated control.
-
Incubation: Incubate for an additional 6-8 hours.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Western Blot for p65 and IκBα
This technique is used to detect the levels of total and phosphorylated p65 and IκBα, providing insights into the activation state of the NF-κB pathway.
Experimental Workflow:
Caption: Western Blot Experimental Workflow.
Methodology:
-
Sample Preparation: Treat cells (e.g., RAW 264.7 macrophages) with this compound followed by TNF-α stimulation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, total p65, p-IκBα, total IκBα, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
qPCR for Pro-inflammatory Cytokines
Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of NF-κB target genes, such as TNF-α and IL-6.
Methodology:
-
RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Conclusion
References
- 1. Cis-Nerolidol Inhibits MAP Kinase and NF-κB Signaling Pathways and Prevents Epithelial Tight Junction Dysfunction in Colon Inflammation: In Vivo and In Vitro Studies [mdpi.com]
- 2. Anticancer potential of this compound on acute lymphoblastic leukemia cells through the interactions with the NF-κB/STAT-3 and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Feverfew plant-derived compound, parthenolide enhances platelet production and attenuates platelet activation through NF-κB inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Confirming the hepatoprotective and nephroprotective potential of nerolidol
A comprehensive analysis of preclinical data suggests the natural sesquiterpene alcohol, nerolidol, holds significant promise as a hepatoprotective and nephroprotective agent. Accumulating evidence from in vivo and in vitro studies demonstrates its ability to mitigate toxin-induced damage to the liver and kidneys through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways.
This compound, found in the essential oils of various plants, has been shown to effectively counteract the detrimental effects of chemical insults from substances like alloxan, cyclophosphamide, and thioacetamide in animal models.[1][2][3] These studies highlight this compound's potential to reduce levels of key biomarkers of liver and kidney damage, often in a dose-dependent manner.
Comparative Efficacy: this compound vs. Other Compounds
Preclinical investigations have benchmarked this compound's protective effects against established antioxidants like ascorbic acid (Vitamin C). In a study involving alloxan-induced toxicity, this compound demonstrated a significant, though less potent, radical scavenging activity compared to ascorbic acid.[1] However, in vivo, this compound treatment led to a marked decrease in serum markers of liver damage, such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), and kidney damage markers like creatinine and urea, bringing them closer to normal levels.[4]
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies, showcasing this compound's efficacy in ameliorating hepatotoxicity and nephrotoxicity.
Table 1: Hepatoprotective Effects of this compound on Serum Biomarkers in Alloxan-Induced Toxicity in Rats
| Treatment Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Control | 68.12 ± 1.23 | 75.23 ± 1.56 | 134.2 ± 2.45 | 0.52 ± 0.03 |
| Alloxan (120 mg/kg) | 145.23 ± 2.12 | 156.34 ± 2.45 | 245.6 ± 3.12 | 1.23 ± 0.08 |
| This compound (100 mg/kg) + Alloxan | 110.45 ± 1.87 | 123.45 ± 1.98 | 198.7 ± 2.87 | 0.98 ± 0.06 |
| This compound (200 mg/kg) + Alloxan | 92.34 ± 1.54 | 102.12 ± 1.76 | 176.5 ± 2.54 | 0.76 ± 0.05 |
| This compound (300 mg/kg) + Alloxan | 78.56 ± 1.32 | 85.67 ± 1.43 | 154.3 ± 2.12 | 0.61 ± 0.04 |
| Ascorbic Acid (250 mg/kg) + Alloxan | 75.21 ± 1.28 | 82.12 ± 1.39 | 148.9 ± 2.01 | 0.58 ± 0.04 |
Table 2: Nephroprotective Effects of this compound on Serum Biomarkers in Alloxan-Induced Toxicity in Rats
| Treatment Group | Creatinine (mg/dL) | Urea (mg/dL) | Total Protein (g/dL) |
| Control | 0.56 ± 0.04 | 34.12 ± 1.23 | 7.12 ± 0.23 |
| Alloxan (120 mg/kg) | 1.34 ± 0.09 | 78.34 ± 2.45 | 4.34 ± 0.15 |
| This compound (100 mg/kg) + Alloxan | 1.02 ± 0.07 | 65.45 ± 2.12 | 5.12 ± 0.18 |
| This compound (200 mg/kg) + Alloxan | 0.81 ± 0.06 | 52.12 ± 1.87 | 5.98 ± 0.21 |
| This compound (300 mg/kg) + Alloxan | 0.65 ± 0.05 | 43.67 ± 1.54 | 6.54 ± 0.22 |
| Ascorbic Acid (250 mg/kg) + Alloxan | 0.61 ± 0.04 | 40.12 ± 1.43 | 6.87 ± 0.24 |
Table 3: Effect of this compound on Oxidative Stress Markers in Liver and Kidney Tissue in Alloxan-Induced Toxicity in Rats
| Treatment Group | Liver LPO (nmol/mg protein) | Kidney LPO (nmol/mg protein) | Liver GSH (µg/mg protein) | Kidney GSH (µg/mg protein) |
| Control | 3.99 ± 0.17 | 3.34 ± 0.21 | 4.12 ± 0.18 | 14.23 ± 0.56 |
| Alloxan (120 mg/kg) | 13.35 ± 1.28 | 12.93 ± 1.80 | 2.83 ± 0.60 | 9.16 ± 0.76 |
| This compound (100 mg/kg) + Alloxan | 4.44 ± 0.24 | 5.02 ± 0.62 | 3.21 ± 0.06 | 13.04 ± 0.47 |
| This compound (200 mg/kg) + Alloxan | 4.22 ± 0.02 | 4.32 ± 0.15 | 3.35 ± 0.04 | 12.57 ± 0.34 |
| This compound (300 mg/kg) + Alloxan | 4.14 ± 0.04 | 4.64 ± 0.42 | 3.70 ± 0.20 | 13.01 ± 0.16 |
| Ascorbic Acid (250 mg/kg) + Alloxan | 4.01 ± 0.19 | 3.87 ± 0.25 | 3.98 ± 0.15 | 13.89 ± 0.49 |
LPO: Lipid Peroxidation; GSH: Glutathione
Mechanistic Insights into this compound's Protective Action
The protective effects of this compound are attributed to its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and apoptosis.
Antioxidant Activity
This compound has been shown to scavenge free radicals and bolster the endogenous antioxidant defense system. It reduces lipid peroxidation and restores the levels of crucial antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH). This antioxidant action is central to its ability to protect cells from damage.
Anti-inflammatory and Anti-apoptotic Pathways
Studies have revealed that this compound can modulate inflammatory and apoptotic cascades. For instance, in cyclophosphamide-induced renal injury, this compound was found to downregulate the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the pro-apoptotic cleaved caspase-3. Furthermore, it has been observed to modulate the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in fibrosis. In cases of hepatic injury, this compound has been shown to upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response.
Caption: this compound's multi-pathway approach to hepatoprotection and nephroprotection.
Experimental Protocols
The evidence for this compound's protective effects comes from well-defined preclinical models of organ toxicity.
Alloxan-Induced Hepatotoxicity and Nephrotoxicity in Rats
-
Objective: To evaluate the protective effect of this compound against alloxan-induced liver and kidney damage.
-
Animal Model: Wistar albino rats.
-
Induction of Toxicity: A single intraperitoneal (i.p.) injection of alloxan monohydrate (120 mg/kg).
-
Treatment Groups:
-
Control (vehicle)
-
Alloxan only
-
This compound (100, 200, and 300 mg/kg, orally) + Alloxan
-
Ascorbic acid (250 mg/kg, orally) + Alloxan
-
-
Duration: this compound and ascorbic acid were administered for 14 consecutive days, starting 72 hours after alloxan injection.
-
Key Parameters Measured: Serum levels of ALT, AST, ALP, total bilirubin, creatinine, urea, and total protein. Tissue levels of lipid peroxidation (LPO) and glutathione (GSH). Histopathological examination of liver and kidney tissues.
Caption: Experimental workflow for alloxan-induced toxicity study.
Cyclophosphamide-Induced Nephrotoxicity in Mice
-
Objective: To investigate the protective mechanism of this compound against cyclophosphamide-induced renal damage.
-
Animal Model: Swiss albino mice.
-
Induction of Toxicity: A single intraperitoneal (i.p.) injection of cyclophosphamide (200 mg/kg) on day 7.
-
Treatment Groups:
-
Control (normal saline)
-
Cyclophosphamide only
-
This compound (200 and 400 mg/kg, orally) + Cyclophosphamide
-
-
Duration: this compound was administered orally from day 1 to day 14.
-
Key Parameters Measured: Serum levels of uric acid, urea, creatinine, and BUN. Markers of oxidative stress (MDA, SOD, CAT, GSH), inflammation (NF-κB), apoptosis (cleaved caspase-3), and fibrosis (TGF-β) in renal tissue.
References
- 1. Preclinical Evaluation of this compound’s Hepatoprotective and Nephroprotective Potential – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Oral delivery of this compound alleviates cyclophosphamide-induced renal inflammation, apoptosis, and fibrosis via modulation of NF-κB/cleaved caspase-3/TGF-β signaling molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ameliorate Effects of this compound on Thioacetamide-induced Oxidative Damage in Heart and Kidney Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Nerolidol
This guide provides crucial safety protocols and logistical information for the handling and disposal of Nerolidol, tailored for research, scientific, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety and proper chemical management.
Pre-Operational Safety Plan
Before handling this compound, a thorough understanding of its hazards is paramount. It is classified as a substance that causes eye irritation, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[1][2][3]
1.1 Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area to minimize vapor accumulation.[4] Use of a chemical fume hood is recommended.
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
1.2 Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | Protects against splashes and eye irritation. |
| Hand Protection | Chemical-resistant gloves (Nitrile, Chloroprene, or Butyl rubber). | Prevents skin contact and potential allergic reactions. |
| Recommended thickness: ≥0.4 mm. | Provides adequate barrier protection. | |
| Permeation Time: >480 minutes (Protective Index 6). | Ensures durability for prolonged handling. | |
| Body Protection | Closed work clothing, such as a lab coat. | Minimizes skin exposure. |
| Chemical-resistant apron and boots for large quantities or splash risk. | Offers additional protection during transfers and spill cleanup. | |
| Respiratory Protection | Not required in well-ventilated areas. | Prevents inhalation of vapors. |
| Use a NIOSH-approved respirator with an appropriate filter for mists or aerosols. | Necessary when ventilation is inadequate or during spill response. |
Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety.
2.1 Preparation:
-
Confirm the functionality of all engineering controls (e.g., fume hood).
-
Don the required PPE as specified in the table above.
-
Prepare all necessary equipment and materials within the designated handling area.
-
Keep containers of this compound tightly sealed when not in immediate use.
2.2 Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.
-
Measure and transfer the chemical carefully to avoid splashes or aerosol generation.
-
Prohibit eating, drinking, and smoking in the handling area.
-
Take precautionary measures against static discharge, as this compound is a combustible liquid.
-
Keep away from all sources of ignition such as heat, sparks, and open flames.
2.3 Post-Handling:
-
Tightly reseal the this compound container.
-
Decontaminate all work surfaces and equipment.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Store work clothing separately and ensure it is laundered before reuse.
Caption: Workflow for Safe Handling of this compound.
Emergency and Disposal Plans
3.1 Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Protect: Wear appropriate PPE, including respiratory protection and chemical-resistant gloves.
-
Contain: Prevent the spill from entering drains or waterways. Cover the spill with an inert absorbent material like sand, earth, or vermiculite.
-
Collect: Sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.
-
Clean: Wash the spill area thoroughly, preventing runoff from entering drains.
3.2 First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical attention.
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and then provide 200-300 ml of water to drink. Seek immediate medical attention.
3.3 Storage and Disposal:
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. Keep away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.
-
Disposal: Dispose of unused this compound and any contaminated materials as hazardous waste. All waste must be handled in accordance with local, state, and federal regulations. Do not allow the product to be released into the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
